(R)-2-Amino-1,1,1-trifluoropropane hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-1,1,1-trifluoropropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3N.ClH/c1-2(7)3(4,5)6;/h2H,7H2,1H3;1H/t2-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVCERQEOKPRTG-HSHFZTNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659602 | |
| Record name | (2R)-1,1,1-Trifluoropropan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177469-12-4 | |
| Record name | (2R)-1,1,1-Trifluoropropan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2-Amino-1,1,1-trifluoropropane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of (R)-2-Amino-1,1,1-trifluoropropane hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of (R)-2-Amino-1,1,1-trifluoropropane hydrochloride (CAS Number: 177469-12-4). This document is intended to be a valuable resource for professionals in research and development, particularly those involved in drug discovery and organic synthesis.
Core Physical and Chemical Properties
This compound is a chiral amine salt that serves as a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1] Its trifluoromethyl group imparts unique chemical characteristics, including enhanced stability and reactivity.[1]
The physical state of the racemic mixture, (RS)-2-amino-1,1,1-trifluoropropane hydrochloride, is described as an off-white to light yellow solid, suggesting that the (R)-enantiomer is also a solid at ambient temperature.
Data Summary
The following table summarizes the available quantitative physical data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₇ClF₃N | [1][2][3] |
| Molecular Weight | 149.54 g/mol | [2] |
| CAS Number | 177469-12-4 | [1][2][3][4] |
| Boiling Point | 116 °C at 760 mmHg | [1][3] |
| Flash Point | 23.9 °C | [1][3] |
| Melting Point | Not available | [1] |
| Appearance | Inferred to be a solid | |
| Vapor Pressure | 17.1 mmHg at 25°C | [1][3] |
Detailed Analysis of Physical Properties
Melting Point
A definitive melting point for this compound is not consistently reported in publicly available literature or supplier specifications; it is frequently listed as "N/A".[1] This may be attributable to several factors. Amine hydrochloride salts can be hygroscopic, meaning they readily absorb moisture from the atmosphere.[5] The presence of water as an impurity can lead to a significant depression and broadening of the melting point range, making an accurate determination challenging. Additionally, the compound may decompose upon heating before a true melting point is reached.
Solubility
-
Water: As an amine hydrochloride, the compound is expected to be soluble in water. The salt structure enhances water solubility compared to the free amine base.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is anticipated due to the polar nature of the salt and the potential for hydrogen bonding.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Moderate to good solubility is likely.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected, as is typical for ionic salts.
The presence of the trifluoromethyl group can influence solubility in organic solvents, and empirical testing is recommended to determine precise solubility in specific solvent systems.[6]
Spectroscopic Data
While specific spectra for this compound are not widely published, some suppliers indicate the availability of a ¹H NMR spectrum. Based on the chemical structure, the following spectral characteristics can be anticipated:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A doublet for the methyl (CH₃) protons, coupled to the adjacent methine proton.
-
A quartet or multiplet for the methine (CH) proton, coupled to both the methyl and amino protons.
-
A broad singlet for the ammonium (-NH₃⁺) protons, which may exchange with deuterium in D₂O. The chemical shift of these protons will be downfield due to the positive charge.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
A signal for the methyl carbon.
-
A quartet for the trifluoromethyl (CF₃) carbon due to coupling with the fluorine atoms.
-
A signal for the methine carbon, which will also show coupling to the attached fluorine atoms.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
Characteristic N-H stretching bands for the ammonium group in the region of 3000-3300 cm⁻¹.
-
Strong C-F stretching bands, typically in the 1000-1200 cm⁻¹ region.
-
C-H stretching and bending vibrations.
-
Experimental Protocols
The following sections detail standardized methodologies for determining the key physical properties of this compound.
Melting Point Determination
Given the potential for hygroscopicity, special care should be taken when determining the melting point.
Objective: To determine the melting point range of the compound.
Materials:
-
This compound sample
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Drying oven or desiccator
Procedure:
-
Sample Preparation:
-
Ensure the sample is thoroughly dried to remove any absorbed water. This can be achieved by placing the sample in a drying oven at a temperature below its expected decomposition point or by storing it in a desiccator over a strong desiccant (e.g., P₂O₅) under vacuum for several hours.
-
If the sample consists of large crystals, gently grind it to a fine powder using a clean, dry mortar and pestle.
-
-
Loading the Capillary Tube:
-
Press the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. A long glass tube can be used to drop the capillary through to aid in packing.[7]
-
The final packed sample height should be 2-3 mm.[7]
-
For potentially hygroscopic samples, the open end of the capillary tube can be flame-sealed after loading.
-
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20 °C per minute to get an estimated range.
-
For an accurate measurement, allow the apparatus to cool to at least 20 °C below the estimated melting point.
-
Begin heating at a slow, controlled rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
-
Data Recording:
-
Record the temperature at which the first droplet of liquid is observed (the onset of melting).
-
Record the temperature at which the last solid particle melts (the clear point).
-
The recorded melting point should be reported as a range from the onset to the clear point.
-
Repeat the measurement with a fresh sample at least twice to ensure reproducibility.
-
Solubility Determination (Qualitative)
Objective: To qualitatively assess the solubility of the compound in various solvents.
Materials:
-
This compound sample
-
Test tubes and rack
-
Graduated pipettes or cylinders
-
Vortex mixer
-
Solvents: Deionized water, 5% aq. HCl, 5% aq. NaOH, ethanol, acetone, toluene.
Procedure:
-
Preparation:
-
Label a series of clean, dry test tubes for each solvent to be tested.
-
-
Sample Addition:
-
Add approximately 20-30 mg of the compound to each test tube.
-
-
Solvent Addition and Mixing:
-
Add 1 mL of the first solvent to the corresponding test tube.
-
Agitate the mixture vigorously using a vortex mixer for 30-60 seconds.
-
-
Observation:
-
Visually inspect the mixture to determine if the solid has completely dissolved.
-
If the solid has dissolved, the compound is classified as "soluble" in that solvent at that concentration.
-
If some solid remains, add another 2 mL of the solvent and vortex again. If the solid dissolves, it is "sparingly soluble."
-
If the solid still does not dissolve, it is classified as "insoluble."
-
-
Data Recording:
-
Record the observations (soluble, sparingly soluble, or insoluble) for each solvent.
-
Note any other observations, such as color changes or gas evolution.
-
-
Repeat for all solvents.
References
- 1. Cas 177469-12-4,this compound | lookchem [lookchem.com]
- 2. This compound | C3H7ClF3N | CID 44593757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 177469-12-4 [chemnet.com]
- 4. This compound [oakwoodchemical.com]
- 5. Triethylamine - Wikipedia [en.wikipedia.org]
- 6. kaibangchem.com [kaibangchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to (R)-2-Amino-1,1,1-trifluoropropane hydrochloride
CAS Number: 177469-12-4
A Chiral Building Block for Advanced Drug Discovery
Introduction
(R)-2-Amino-1,1,1-trifluoropropane hydrochloride, with the CAS number 177469-12-4, is a chiral fluorinated organic compound that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors.[1][2] Its structural uniqueness, characterized by a trifluoromethyl group attached to a chiral amine, makes it a valuable building block in the synthesis of complex, biologically active molecules.[1] The presence of the trifluoromethyl moiety can significantly enhance the pharmacological properties of a drug candidate, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound for researchers, scientists, and drug development professionals.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The available data is summarized in the table below. While some specific physical properties like melting point and solubility are not consistently reported in publicly available literature, the provided data offers key insights into its chemical nature.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₇ClF₃N | [3] |
| Molecular Weight | 149.54 g/mol | [3] |
| Boiling Point | 116 °C at 760 mmHg | [1] |
| Flash Point | 23.9 °C | [1] |
| Appearance | White to off-white solid | [4] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1] |
| Vapor Pressure | 17.1 mmHg at 25°C | [1] |
| Solubility | Data not consistently available. Generally, amine hydrochlorides exhibit solubility in water and polar organic solvents.[5] |
Synthesis and Manufacturing
The synthesis of enantiomerically pure this compound presents a significant challenge due to the need for precise stereochemical control. Several strategies can be employed to obtain the desired (R)-enantiomer, primarily falling into two categories: enantioselective synthesis and chiral resolution of a racemic mixture.
Experimental Protocol: Chiral Resolution of Racemic 2-Amino-1,1,1-trifluoropropane
One common and established method for obtaining a single enantiomer is through the resolution of a racemic mixture. This process typically involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated based on differences in their physical properties, such as solubility.[6]
Materials:
-
Racemic 2-amino-1,1,1-trifluoropropane
-
Enantiomerically pure chiral acid (e.g., (+)-tartaric acid)[2]
-
Suitable solvent (e.g., methanol, ethanol)
-
Base (e.g., sodium hydroxide)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Hydrochloric acid (for hydrochloride salt formation)
Procedure:
-
Diastereomeric Salt Formation: Dissolve the racemic 2-amino-1,1,1-trifluoropropane in a suitable solvent. Add an equimolar amount of the chiral resolving agent (e.g., (+)-tartaric acid) dissolved in the same solvent. Stir the mixture to allow for the formation of diastereomeric salts.
-
Fractional Crystallization: The two diastereomeric salts will likely have different solubilities. One salt will preferentially crystallize out of the solution upon cooling or concentration of the solvent. This process may require optimization of solvent and temperature conditions.
-
Isolation of the Diastereomeric Salt: Isolate the crystallized diastereomeric salt by filtration. The purity of the isolated salt can be assessed by measuring its specific rotation.
-
Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., aqueous sodium hydroxide) to neutralize the chiral acid and liberate the free (R)-2-amino-1,1,1-trifluoropropane.
-
Extraction and Purification: Extract the free amine into an organic solvent. Wash the organic layer with water and brine, then dry it over an anhydrous drying agent. Remove the solvent under reduced pressure to obtain the purified (R)-2-amino-1,1,1-trifluoropropane.
-
Hydrochloride Salt Formation: Dissolve the purified free amine in a suitable solvent and treat it with hydrochloric acid to precipitate the desired this compound salt. Isolate the salt by filtration and dry it under vacuum.
Logical Workflow for Chiral Resolution:
Caption: Workflow for the chiral resolution of racemic 2-amino-1,1,1-trifluoropropane.
Enantioselective Synthesis
Modern synthetic strategies increasingly focus on enantioselective methods to directly produce the desired chiral isomer, thus avoiding the loss of 50% of the material inherent in classical resolution.[7] These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For the synthesis of α-trifluoromethyl amines, several catalytic enantioselective approaches have been developed, including the reduction of CF₃-substituted ketimines and nucleophilic additions to CF₃-substituted imines.[7]
A potential enantioselective route could involve the asymmetric reduction of a corresponding trifluoromethyl-substituted imine using a chiral catalyst.
Hypothetical Enantioselective Synthesis Workflow:
Caption: A potential workflow for the enantioselective synthesis of the target compound.
Analytical Characterization
The structural confirmation and purity assessment of this compound are crucial. Standard analytical techniques that can be employed include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure.[8][9] The proton NMR would show characteristic signals for the methyl and methine protons, with coupling to the fluorine atoms. The carbon NMR would show the distinct signals for the methyl, methine, and trifluoromethyl carbons.
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the N-H bonds of the amine and the C-F bonds of the trifluoromethyl group.[8]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric purity of the final product.
Applications in Drug Development
The primary application of this compound is as a chiral building block in the synthesis of pharmaceutical compounds.[1] The incorporation of the trifluoromethyl group can confer several advantageous properties to a drug molecule:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, which can increase the in vivo half-life of a drug.
-
Increased Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group can lower the pKa of the neighboring amine, influencing its ionization state at physiological pH and potentially affecting drug-receptor interactions.
-
Improved Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, such as enzymes and receptors, leading to enhanced binding affinity and potency.
While specific biological activities for this compound itself are not extensively documented, its utility is demonstrated by its incorporation into more complex drug candidates. For instance, trifluoromethyl-containing amines are known to act as enzyme inhibitors, and this structural motif is found in various investigational and approved drugs.[10][11]
Potential Therapeutic Areas:
The unique properties imparted by the trifluoromethyl group make this building block relevant for the development of drugs targeting a wide range of therapeutic areas, including:
-
Neuroscience: The ability to cross the blood-brain barrier is crucial for drugs targeting the central nervous system.
-
Oncology: Many kinase inhibitors and other anti-cancer agents incorporate fluorinated moieties to enhance their efficacy.
-
Infectious Diseases: The metabolic stability and altered electronic properties can be advantageous in the design of antiviral and antibacterial agents.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. The compound is generally stored at 2-8°C under an inert atmosphere to maintain its stability.[1]
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients. Its trifluoromethyl group offers a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. While further research into its specific biological activities is warranted, its importance as a synthetic precursor in the development of novel therapeutics is well-established. The continued exploration of enantioselective synthetic methods will further enhance its accessibility and utility in the pharmaceutical industry.
References
- 1. Cas 177469-12-4,this compound | lookchem [lookchem.com]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. This compound | C3H7ClF3N | CID 44593757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,1,1-Trifluoropropan-2-amine hydrochloride | 2968-32-3 [sigmaaldrich.com]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound(177469-12-4) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (R)-2-Amino-1,1,1-trifluoropropane hydrochloride: A Key Chiral Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
(R)-2-Amino-1,1,1-trifluoropropane hydrochloride, a chiral fluorinated organic compound, has emerged as a critical building block in medicinal chemistry and drug development. Its unique structural features, particularly the trifluoromethyl group, impart desirable properties to parent molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, with a focus on its role in the development of innovative therapeutics.
Physicochemical Properties
This compound is a white to off-white solid that is soluble in water. A summary of its key quantitative data is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₃H₇ClF₃N[1] |
| Molecular Weight | 149.54 g/mol [1] |
| CAS Number | 177469-12-4[1] |
| Appearance | White to off-white solid |
| Melting Point | 240 °C (decomposes)[2] |
| Boiling Point | Not applicable |
| Solubility | Soluble in water |
| Optical Activity | [α] ~+1.89° (c=1 in Methanol)[2] |
Synthesis and Chiral Purity
The enantioselective synthesis of (R)-2-Amino-1,1,1-trifluoropropane is of paramount importance to ensure the stereochemical integrity of the final active pharmaceutical ingredient (API). Several synthetic strategies have been developed to produce this chiral amine with high enantiomeric excess.
Experimental Protocol: Enantioselective Synthesis via Chiral Sulfinamide Auxiliary
This method provides a robust pathway to enantiomerically enriched 1,1,1-trifluoro-2-propanamine.[3]
Materials:
-
1,1,1-Trifluoroacetone
-
(R)-tert-Butanesulfinamide
-
Titanium(IV) ethoxide
-
Sodium borohydride (NaBH₄) or L-Selectride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous methanol (MeOH)
-
Hydrochloric acid (HCl) in diethyl ether or methanol
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Formation of the Chiral Sulfinimine:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-tert-butanesulfinamide in anhydrous DCM.
-
Add titanium(IV) ethoxide to the solution and stir for 5-10 minutes.
-
Add 1,1,1-trifluoroacetone dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with brine and extract the product with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure Z-sulfinimine.
-
-
Diastereoselective Reduction:
-
Dissolve the purified sulfinimine in anhydrous MeOH and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add sodium borohydride (NaBH₄) in portions. For the synthesis of the (S)-enantiomer, L-Selectride can be used.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Deprotection and Salt Formation:
-
Dissolve the resulting sulfinamide in a minimal amount of methanol.
-
Add a solution of HCl in diethyl ether or methanol dropwise until the solution is acidic.
-
Stir the mixture for 1-2 hours at room temperature.
-
Remove the solvent under reduced pressure to yield this compound as a solid.
-
The product can be further purified by recrystallization if necessary.
-
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of several classes of drugs, most notably Dipeptidyl Peptidase-4 (DPP-4) inhibitors and Janus Kinase (JAK) inhibitors.
Sitagliptin: A DPP-4 Inhibitor for Type 2 Diabetes
Sitagliptin, the active ingredient in Januvia®, is a potent and selective DPP-4 inhibitor used for the treatment of type 2 diabetes. The (R)-chiral amine is a key component of its structure, essential for its biological activity. The synthesis of Sitagliptin involves the coupling of this compound with a β-keto ester derivative, followed by a series of transformations to form the final triazolopiperazine ring system.[4][5][6]
Janus Kinase (JAK) Inhibitors: Targeting Autoimmune Diseases and Cancer
The JAK-STAT signaling pathway is a critical pathway in the immune response, and its dysregulation is implicated in various autoimmune diseases and cancers.[] this compound is a key building block in the synthesis of several JAK inhibitors, which are designed to modulate this pathway.
The general workflow for the synthesis of a JAK inhibitor using this chiral amine is depicted below.
Synthetic workflow for a JAK inhibitor.
The incorporation of the trifluoromethylated chiral amine is crucial for achieving the desired potency and selectivity of the final drug molecule against the different JAK isoforms (JAK1, JAK2, JAK3, and TYK2).
The JAK-STAT signaling pathway, which is the target of these inhibitors, is a complex cascade of events initiated by cytokine binding to their receptors.
The JAK-STAT signaling pathway.
Conclusion
This compound is a valuable and versatile chiral building block that has significantly impacted the landscape of modern drug discovery. Its incorporation into drug candidates often leads to improved pharmacological profiles. The continued development of efficient and scalable synthetic routes to this key intermediate will undoubtedly facilitate the discovery and development of the next generation of innovative medicines for a wide range of diseases.
References
- 1. This compound | C3H7ClF3N | CID 44593757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN112745225A - Preparation method of 1,1, 1-trifluoro-isopropylamine - Google Patents [patents.google.com]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. US20120108598A1 - Sitagliptin synthesis - Google Patents [patents.google.com]
- 5. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2013114173A1 - A novel process for the preparation of sitagliptin - Google Patents [patents.google.com]
(R)-2-Amino-1,1,1-trifluoropropane Hydrochloride: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Amino-1,1,1-trifluoropropane hydrochloride, a chiral fluorinated building block, is of significant interest in medicinal chemistry and organic synthesis. The presence of the trifluoromethyl group can impart unique properties to bioactive molecules, including enhanced metabolic stability, increased lipophilicity, and altered binding affinities.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, with a focus on experimental data and protocols relevant to research and development.
Chemical Structure and Properties
This compound is the hydrochloride salt of the chiral amine (R)-1,1,1-trifluoropropan-2-amine. The "(R)" designation specifies the stereochemistry at the chiral carbon C2.
Visualization of the Chemical Structure
Caption: 2D representation of this compound.
Physicochemical and Spectroscopic Data
The following tables summarize the key physical, chemical, and spectroscopic properties of this compound. It is important to note that some experimental values, such as the melting point, can show variability and are sometimes reported for the racemic mixture.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 177469-12-4 | [3] |
| Molecular Formula | C₃H₇ClF₃N | [3] |
| Molecular Weight | 149.54 g/mol | [3][4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 254-256 °C (racemic) | [1] |
| Boiling Point | 116 °C at 760 mmHg (free amine) | [3] |
| Specific Rotation [α]D | -1.15° (c 1.0, MeOH, 23°C, 92% ee, for free amine) | [6] |
| Solubility | Data not available |
Table 2: Spectroscopic Data (Predicted and Representative)
| Technique | Data | Reference(s) |
| ¹H NMR | Expected signals: quartet (methine proton, CH), doublet (methyl protons, CH₃), broad singlet (ammonium protons, NH₃⁺). | [7] |
| ¹³C NMR | Expected signals: quartet (CF₃ carbon, due to C-F coupling), methine carbon, methyl carbon. | [7] |
| ¹⁹F NMR | Expected signal: doublet (CF₃ group, due to coupling with the methine proton). | [7] |
| IR (Infrared) | Expected characteristic peaks for N-H, C-H, and C-F bonds. | [7] |
| Mass Spectrometry | Expected molecular ion peak for the free amine (C₃H₆F₃N) at m/z ≈ 113.05. | [8] |
Synthesis and Purification
The synthesis of this compound can be approached through two main strategies: asymmetric synthesis to directly yield the desired enantiomer, or synthesis of the racemic mixture followed by chiral resolution.
Synthesis of Racemic 2-Amino-1,1,1-trifluoropropane Hydrochloride
A common method for the preparation of the racemic compound is the hydrogenation of 1,1,1-trifluoropropanone oxime.
Experimental Protocol:
-
Oxime Formation: 1,1,1-trifluoroacetone is reacted with hydroxylamine to form 1,1,1-trifluoropropanone oxime.
-
Hydrogenation: The oxime is hydrogenated in an autoclave using a catalyst such as Raney Nickel in a suitable solvent like methanol. The reaction is carried out under hydrogen pressure (e.g., 50 bar) and elevated temperature (e.g., 90 °C).[1]
-
Salt Formation and Isolation: After the reaction is complete and the catalyst is filtered off, the filtrate is cooled and acidified with concentrated hydrochloric acid. The solvent is then evaporated, and the resulting precipitate is washed with a non-polar solvent like diethyl ether and dried to yield the hydrochloride salt.[1]
Chiral Resolution
The resolution of racemic 1,1,1-trifluoro-2-propanamine can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid.[6][9] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.
General Experimental Protocol:
-
Salt Formation: The racemic free amine is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with an enantiomerically pure resolving agent, such as L-(+)-tartaric acid.
-
Fractional Crystallization: The solution is allowed to crystallize. The diastereomeric salt that is less soluble will precipitate out of the solution first. This solid is collected by filtration.
-
Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base (e.g., NaOH) to liberate the enantiomerically enriched free amine, which can then be extracted.
-
Hydrochloride Salt Formation: The purified free amine is dissolved in a suitable solvent and treated with HCl (e.g., as a solution in ether or as a gas) to precipitate the desired this compound.
Asymmetric Synthesis
An alternative approach is the enantioselective synthesis, for example, through the reduction of a chiral N-sulfinylimine intermediate.[6]
Caption: General workflow for the synthesis and resolution of (R)-2-Amino-1,1,1-trifluoropropane HCl.
Applications in Research and Development
The trifluoromethyl group is a key pharmacophore that can significantly alter the properties of a molecule.[2] this compound serves as a valuable chiral building block for introducing this moiety into drug candidates.
Role in Drug Design
The incorporation of a trifluoromethyl group can lead to:
-
Increased Metabolic Stability: The strong C-F bonds are resistant to metabolic degradation, potentially increasing the half-life of a drug.[2]
-
Enhanced Lipophilicity: The CF₃ group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[2]
-
Modulation of pKa: The electron-withdrawing nature of the CF₃ group can lower the pKa of nearby amine groups, affecting their ionization state at physiological pH and influencing drug-receptor interactions.
-
Altered Conformation and Binding: The steric bulk and electronic properties of the CF₃ group can influence the conformation of a molecule, leading to improved binding affinity and selectivity for its biological target.
Synthetic Utility
As a primary amine, this compound is a versatile intermediate for a variety of chemical transformations, including:
-
Amide bond formation
-
Reductive amination
-
Synthesis of heterocyclic compounds
-
Nucleophilic substitution reactions
One notable reaction is the ring-opening of epoxides. However, when using the hydrochloride salt, the chloride ion can act as a competing nucleophile. It may be necessary to use the free amine or a different salt (e.g., triflate) for such transformations.[6]
Caption: Generalized reaction of (R)-1,1,1-trifluoropropan-2-amine with an epoxide.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant and may be harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, often under an inert atmosphere (e.g., nitrogen or argon).[3]
Conclusion
This compound is a crucial chiral building block for the synthesis of complex, fluorinated molecules. Its unique stereochemistry and the presence of the trifluoromethyl group make it a valuable tool for medicinal chemists aiming to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. While detailed experimental data for the enantiomerically pure hydrochloride salt can be sparse in publicly available literature, this guide consolidates the available information on its properties, synthesis, and applications to support ongoing research and development efforts.
References
- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. Cas 177469-12-4,this compound | lookchem [lookchem.com]
- 4. This compound | C3H7ClF3N | CID 44593757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 177469-12-4 [chemicalbook.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. 1,1,1-Trifluoro-2-propanamine | C3H6F3N | CID 3783165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to (R)-2-Amino-1,1,1-trifluoropropane hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Amino-1,1,1-trifluoropropane hydrochloride, with the chemical formula C3H7ClF3N, is a critical chiral building block in modern medicinal chemistry. The presence of a trifluoromethyl group at a stereogenic center imparts unique properties to molecules, often enhancing metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis methodologies, and significant applications of this compound, with a particular focus on its role in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.
Chemical and Physical Properties
This compound is a white to off-white solid.[1] Its physicochemical properties are crucial for its handling, storage, and application in synthetic chemistry. The trifluoromethyl group significantly influences its acidity, lipophilicity, and conformational preferences.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 177469-12-4 | [2][3][4][5] |
| Molecular Formula | C3H7ClF3N | [2][4][5] |
| Molecular Weight | 149.54 g/mol | [4] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 116 °C at 760 mmHg | [2][5] |
| Flash Point | 23.9 °C | [2][5] |
| Vapor Pressure | 17.1 mmHg at 25°C | [2][5] |
| Storage Temperature | 2-8°C, under inert gas | [2] |
Note: An experimentally determined melting point is not consistently reported in the literature, with many sources citing "N/A".[2]
Spectroscopic Data
Table 2: Expected Spectroscopic Data
| Spectroscopy | Expected Characteristics |
| ¹H NMR | The proton spectrum is expected to show a quartet for the methine proton (CH) due to coupling with the three fluorine atoms and the adjacent methyl protons. The methyl protons (CH₃) would likely appear as a doublet, coupled to the methine proton. The amine protons (NH₂) may appear as a broad singlet. |
| ¹³C NMR | The carbon spectrum will be characterized by the C-F coupling. The carbon bearing the trifluoromethyl group (CF₃) will appear as a quartet. The methine carbon (CH) and the methyl carbon (CH₃) will also show coupling to the fluorine atoms, though to a lesser extent. |
| IR Spectroscopy | The IR spectrum is expected to display characteristic 'twin peaks' for the N-H bond stretching vibrations of the primary amine group in the range of 3300-3500 cm⁻¹.[6] N-H deformation vibrations are expected around 1580-1650 cm⁻¹.[6] C-N stretching vibrations are typically observed between 1020-1220 cm⁻¹.[6] |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak. A characteristic fragmentation pattern for aliphatic amines would be the loss of a methyl radical, leading to a prominent base peak.[7] |
Synthesis and Experimental Protocols
The asymmetric synthesis of (R)-2-Amino-1,1,1-trifluoropropane is a key step in the production of several pharmaceuticals. Various methods have been developed to achieve high enantioselectivity. A common strategy involves the stereoselective reduction of a corresponding imine or the use of a chiral auxiliary.
General Experimental Workflow for Asymmetric Synthesis
The synthesis can be conceptualized as a multi-step process, often starting from a trifluoromethyl ketone.
References
- 1. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]
- 2. Cas 177469-12-4,this compound | lookchem [lookchem.com]
- 3. This compound | 177469-12-4 [chemicalbook.com]
- 4. This compound | C3H7ClF3N | CID 44593757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 177469-12-4 [chemnet.com]
- 6. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Spectroscopic Characterization of (R)-2-Amino-1,1,1-trifluoropropane hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (R)-2-Amino-1,1,1-trifluoropropane hydrochloride. Due to the limited availability of experimentally derived public data, this guide leverages predicted spectroscopic values alongside detailed, generalized experimental protocols. This information is intended to serve as a valuable resource for the characterization and analysis of this compound and structurally similar molecules in a research and development setting.
Chemical Structure and Properties
This compound is a chiral amine hydrochloride salt. The presence of the trifluoromethyl group significantly influences its chemical and physical properties, making it a valuable building block in medicinal chemistry and materials science.
| Property | Value |
| Molecular Formula | C₃H₇ClF₃N |
| Molecular Weight | 149.54 g/mol |
| CAS Number | 177469-12-4 |
| Appearance | White to off-white solid (predicted) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound. Predicted ¹H, ¹³C, and ¹⁹F NMR data are presented below.
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). These predictions are based on computational models and may vary from experimental values.
Table 1: Predicted ¹H NMR Data (Solvent: D₂O)
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 4.0 - 4.2 | Quartet of doublets (qd) | J(H-C-F) ≈ 8.0, J(H-C-H) = 6.5 |
| H-3 (CH₃) | 1.5 - 1.6 | Doublet (d) | J(H-C-H) = 6.5 |
| H (NH₃⁺) | 7.5 - 8.5 | Broad singlet (br s) | - |
Table 2: Predicted ¹³C NMR Data (Solvent: D₂O)
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C-1 | 123 - 126 | Quartet (q) | J(C-F) ≈ 280 |
| C-2 | 50 - 53 | Quartet (q) | J(C-C-F) ≈ 30 |
| C-3 | 14 - 16 | Singlet (s) | - |
Table 3: Predicted ¹⁹F NMR Data (Solvent: D₂O)
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| F (CF₃) | -74 to -76 | Doublet (d) | J(F-C-C-H) ≈ 8.0 |
Experimental Protocol for NMR Spectroscopy
This protocol outlines the general procedure for acquiring NMR spectra of this compound.
Materials and Equipment:
-
This compound
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. Proton decoupling may be applied to simplify the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Reference the spectra to the residual solvent peak or an internal standard.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
The Trifluoromethyl Group: A Game-Changer in the World of Chiral Amines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF₃) group into chiral amine scaffolds has become a cornerstone of modern medicinal chemistry and drug design. This powerful electron-withdrawing moiety imparts a unique combination of steric and electronic properties that can profoundly influence the physicochemical and pharmacological characteristics of a molecule. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in chiral amines, offering insights into its effects on key drug-like properties, detailed experimental protocols for their evaluation, and a case study on the asymmetric synthesis of a prominent trifluoromethylated chiral amine drug.
The Physicochemical Impact of the Trifluoromethyl Group
The introduction of a trifluoromethyl group can dramatically alter the fundamental properties of a chiral amine, including its basicity, lipophilicity, and metabolic stability. These modifications are critical in fine-tuning the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
Modulation of Basicity (pKa)
The strongly electron-withdrawing nature of the trifluoromethyl group significantly reduces the basicity of the amine nitrogen.[1] This is due to the inductive effect of the three fluorine atoms, which pull electron density away from the nitrogen, making its lone pair of electrons less available for protonation. A lower pKa value for a chiral amine can have significant implications for its behavior in a physiological environment, affecting its ionization state, solubility, and ability to interact with biological targets.
For instance, the pKa of ethylamine is significantly higher than that of its trifluoromethylated counterpart, 2,2,2-trifluoroethylamine, as shown in the table below.
| Compound | Structure | pKa |
| Ethylamine | CH₃CH₂NH₂ | 10.63 |
| 2,2,2-Trifluoroethylamine | CF₃CH₂NH₂ | 5.47 |
Table 1: Comparison of pKa values for ethylamine and 2,2,2-trifluoroethylamine.
This trend is also observed in aromatic amines. The introduction of a trifluoromethyl group to aniline generally decreases its basicity.
| Compound | Structure | pKa |
| Aniline | C₆H₅NH₂ | 4.6 |
| 3-(Trifluoromethyl)aniline | m-CF₃C₆H₄NH₂ | 3.5 |
| 4-(Trifluoromethyl)aniline | p-CF₃C₆H₄NH₂ | 2.75[2] |
Table 2: Comparison of pKa values for aniline and its trifluoromethylated derivatives.[3][4][5]
Enhancement of Lipophilicity (LogP)
The trifluoromethyl group is highly lipophilic and generally increases the overall lipophilicity of a molecule, which is quantified by the logarithm of the partition coefficient (LogP).[6] Increased lipophilicity can enhance a drug's ability to cross cell membranes, a crucial factor for oral absorption and distribution to target tissues. However, excessive lipophilicity can also lead to poor solubility and increased metabolic clearance.
The LogP value of 2,2,2-trifluoroethylamine is higher than that of ethylamine, demonstrating the lipophilic contribution of the CF₃ group.
| Compound | Structure | LogP |
| Ethylamine | CH₃CH₂NH₂ | -0.13 |
| 2,2,2-Trifluoroethylamine | CF₃CH₂NH₂ | 0.51 |
Table 3: Comparison of LogP values for ethylamine and 2,2,2-trifluoroethylamine.[7][8]
Increased Metabolic Stability
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[6][9] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[9] By replacing a metabolically labile methyl or hydrogen group with a trifluoromethyl group, medicinal chemists can block a key site of metabolism, leading to a longer drug half-life and improved bioavailability.[9]
| Parameter | Compound without CF₃ | Compound with CF₃ | Rationale |
| Metabolic Pathway | Oxidation of a labile C-H bond | Blocked metabolic pathway | The strong C-F bonds are resistant to enzymatic cleavage.[9] |
| In vitro Half-life (t½) | Shorter | Longer | Reduced rate of metabolism leads to slower clearance.[9] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | A lower intrinsic clearance indicates a reduced metabolic capacity of the liver.[9] |
Table 4: General impact of trifluoromethyl substitution on metabolic stability.[9][10]
Role in Drug-Receptor Interactions
The trifluoromethyl group can participate in a variety of non-covalent interactions with biological targets, including hydrogen bonds, dipole-dipole interactions, and hydrophobic interactions.[11] Its unique electronic properties can also influence the overall binding affinity and selectivity of a drug molecule. The CF₃ group can act as a hydrogen bond acceptor and can also engage in so-called "orthogonal multipolar" interactions with carbonyl groups in protein backbones.
Case Study: Asymmetric Synthesis of Efavirenz
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. It features a chiral quaternary center bearing a trifluoromethyl group, which is crucial for its activity. The asymmetric synthesis of Efavirenz provides an excellent example of the strategies employed to introduce a trifluoromethylated chiral center.
Experimental Protocols
Accurate determination of the physicochemical properties of trifluoromethylated chiral amines is essential for drug development. The following are detailed methodologies for key experiments.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a chiral amine.
Methodology:
-
Sample Preparation: Prepare a 1 mM solution of the amine in deionized water or a suitable co-solvent if solubility is an issue.
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the amine solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, ensuring the reading has stabilized.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This can be determined from the inflection point of the first derivative of the titration curve.[12][13][14]
Determination of LogP by RP-HPLC
Objective: To determine the octanol-water partition coefficient (LogP) of a chiral amine using reversed-phase high-performance liquid chromatography (RP-HPLC).
Methodology:
-
System Preparation: Use a C18 reversed-phase HPLC column. The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol).
-
Standard Preparation: Prepare solutions of a series of standard compounds with known LogP values.
-
Sample Preparation: Prepare a solution of the test compound in the mobile phase.
-
Chromatography: Inject the standard solutions and the test compound solution into the HPLC system and record the retention times (t_R). Determine the dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Data Analysis:
-
Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.
-
Create a calibration curve by plotting the log(k) of the standard compounds against their known LogP values.
-
Determine the log(k) of the test compound and use the calibration curve to extrapolate its LogP value.[1][15][16]
-
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To assess the metabolic stability of a chiral amine in the presence of human liver microsomes (HLM).
Methodology:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Prepare a working solution of the test compound (e.g., 1 µM) in the same buffer.
-
Prepare an NADPH regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add the HLM solution to each well.
-
Add the test compound solution to the wells and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the resulting line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (k * volume of incubation) / amount of microsomal protein.[9][19]
-
Conclusion
The trifluoromethyl group is a uniquely versatile tool in the design and development of chiral amines for pharmaceutical applications. Its profound impact on basicity, lipophilicity, and metabolic stability allows for the fine-tuning of a molecule's ADME properties. Furthermore, its ability to engage in specific non-covalent interactions can enhance binding affinity and selectivity for biological targets. A thorough understanding of the effects of the trifluoromethyl group, coupled with robust experimental evaluation, is crucial for leveraging its full potential in the creation of novel and effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journaleras.com [journaleras.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemeo.com [chemeo.com]
- 8. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. squjs.squ.edu.om [squjs.squ.edu.om]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. creative-bioarray.com [creative-bioarray.com]
The Critical Role of Chiral Amines in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chirality is a fundamental principle in medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug molecules. Among the vast landscape of chiral compounds, chiral amines hold a position of exceptional importance, forming the structural core of a significant portion of pharmaceuticals. The stereochemistry of the amine functional group can dictate the therapeutic efficacy, selectivity, and safety profile of a drug. This technical guide provides a comprehensive exploration of the significance of chiral amines in drug development, detailing their differential pharmacology, methods for their synthesis and analysis, and their interaction with biological systems.
The Stereochemical Imperative in Drug Action
The biological environment is inherently chiral, composed of enantiomerically pure building blocks such as L-amino acids and D-sugars. Consequently, the interaction between a chiral drug and its biological target, be it a receptor, enzyme, or ion channel, is often stereospecific. The two enantiomers of a chiral amine can be considered as distinct chemical entities, each with its own pharmacological and toxicological profile. One enantiomer, the eutomer, may elicit the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even responsible for adverse effects.[1][2]
The differential activity of enantiomers is a critical consideration in drug design and development. For instance, the (S)-enantiomer of the beta-blocker propranolol is approximately 100 times more potent in blocking beta-adrenergic receptors than the (R)-enantiomer. Similarly, the therapeutic efficacy of the selective serotonin reuptake inhibitor (SSRI) citalopram resides primarily in its (S)-enantiomer, escitalopram.
Quantitative Analysis of Enantiomeric Activity
The disparity in the pharmacological activity of enantiomers can be quantified through various in vitro and in vivo assays. Parameters such as binding affinity (Ki), inhibitory concentration (IC50), and pharmacokinetic profiles provide a clear picture of the stereoselectivity of a drug's action.
| Drug | Enantiomer | Target | Parameter | Value | Reference |
| Citalopram | (S)-citalopram | Serotonin Transporter (SERT) | Ki (nM) | 1.1 | [3] |
| (R)-citalopram | Serotonin Transporter (SERT) | Ki (nM) | 37 | [3] | |
| Albuterol | (R)-albuterol | β2-Adrenergic Receptor | Bronchodilation (FEV1 increase) | Active | [4] |
| (S)-albuterol | β2-Adrenergic Receptor | Bronchodilation (FEV1 increase) | Inactive | [4] | |
| Ibuprofen | (S)-ibuprofen | Cyclooxygenase (COX) | Anti-inflammatory activity | Active | [5] |
| (R)-ibuprofen | Cyclooxygenase (COX) | Anti-inflammatory activity | Inactive (undergoes in vivo inversion to (S)-form) | [5] |
Signaling Pathways of Chiral Amine Drugs
The stereospecific interaction of chiral amines with their biological targets initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for elucidating the mechanism of action and for the rational design of new drugs.
Beta-Adrenergic Receptor Signaling
Beta-blockers are a class of drugs that often contain a chiral amine moiety. They act by antagonizing the effects of catecholamines at β-adrenergic receptors. The binding of an agonist to the β-adrenergic receptor, a G-protein coupled receptor (GPCR), activates a signaling cascade involving adenylyl cyclase, cyclic AMP (cAMP), and protein kinase A (PKA).
References
- 1. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 4. The therapeutic ratio of R-albuterol is comparable with that of RS-albuterol in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
(R)-2-Amino-1,1,1-trifluoropropane Hydrochloride: A Technical Literature Review
For Researchers, Scientists, and Drug Development Professionals
(R)-2-Amino-1,1,1-trifluoropropane hydrochloride is a chiral fluorinated organic compound that has garnered interest as a valuable building block in medicinal chemistry and organic synthesis.[1][2] The presence of a trifluoromethyl group at a stereogenic center imparts unique physicochemical properties that can influence the biological activity, metabolic stability, and pharmacokinetic profile of larger molecules into which it is incorporated.[3][4][5] This technical guide provides a comprehensive review of the available literature on its synthesis, properties, and potential applications, with a focus on detailed experimental methodologies.
Physicochemical and Safety Data
A summary of the known physical, chemical, and safety data for this compound is presented below. Data has been aggregated from various chemical databases and supplier information.[2][3][6]
| Property | Value |
| CAS Number | 177469-12-4 |
| Molecular Formula | C₃H₇ClF₃N |
| Molecular Weight | 149.54 g/mol |
| IUPAC Name | (2R)-1,1,1-trifluoropropan-2-amine;hydrochloride |
| Synonyms | (R)-1,1,1-Trifluoroisopropylamine hydrochloride, (2R)-1,1,1-trifluoropropan-2-amine hydrochloride |
| Appearance | Solid |
| Boiling Point | 116 °C at 760 mmHg |
| Flash Point | 23.9 °C |
| Storage Temperature | 2-8°C under inert gas (e.g., Nitrogen or Argon) |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Enantioselective Synthesis
The primary method for the enantioselective synthesis of this compound involves a three-step process utilizing a chiral sulfinamide auxiliary. This method provides high diastereoselectivity and yields the desired enantiomer with high purity.[7]
Experimental Workflow for Enantioselective Synthesis
Caption: Workflow for the enantioselective synthesis of the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of (R,E)-N-(1,1,1-Trifluoropropan-2-ylidene)-2-methylpropane-2-sulfinamide
This step involves the condensation of 1,1,1-trifluoroacetone with (R)-tert-butanesulfinamide.
-
Materials:
-
(R)-tert-Butanesulfinamide
-
1,1,1-Trifluoroacetone
-
Titanium (IV) ethoxide (Ti(OEt)₄)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Protocol:
-
To a solution of (R)-tert-butanesulfinamide in anhydrous THF, add titanium (IV) ethoxide.
-
Add 1,1,1-trifluoroacetone to the mixture.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).
-
Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield the N-sulfinylimine.
-
Step 2: Diastereoselective Reduction to (R)-N-((R)-1,1,1-Trifluoro-propan-2-yl)-2-methyl-propane-2-sulfinamide
The key stereochemistry-defining step is the diastereoselective reduction of the N-sulfinylimine. The choice of reducing agent is crucial for achieving high diastereoselectivity.[8][9][10]
-
Materials:
-
(R,E)-N-(1,1,1-Trifluoropropan-2-ylidene)-2-methylpropane-2-sulfinamide
-
Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Protocol:
-
Dissolve the N-sulfinylimine in anhydrous THF and cool the solution to -48 °C.
-
Add sodium borohydride portion-wise to the cooled solution.
-
Stir the reaction at -48 °C for several hours until the starting material is consumed.
-
Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent and purify by chromatography to obtain the desired diastereomer of the N-sulfinyl amine.
-
Step 3: Deprotection and Formation of this compound
The final step is the removal of the chiral auxiliary and the formation of the hydrochloride salt.[11]
-
Materials:
-
(R)-N-((R)-1,1,1-Trifluoro-propan-2-yl)-2-methyl-propane-2-sulfinamide
-
Hydrochloric acid (HCl) in methanol or diethyl ether
-
Methanol or Diethyl ether
-
-
Protocol:
-
Dissolve the purified N-sulfinyl amine in methanol or diethyl ether.
-
Add a solution of HCl in the corresponding solvent.
-
Stir the mixture at room temperature. The hydrochloride salt of the amine will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound as a solid.
-
Biological Activity and Applications
A comprehensive search of the scientific literature did not yield any peer-reviewed studies detailing the specific biological activity, mechanism of action, or involvement in signaling pathways of this compound. Its primary documented application is as a specialized building block for the synthesis of more complex molecules in the context of drug discovery and medicinal chemistry.[1][2][12]
The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance a drug candidate's properties, such as metabolic stability, lipophilicity, and binding affinity.[4][5][13] Chiral amines are also prevalent pharmacophores in a wide range of pharmaceuticals. Therefore, this compound represents a valuable starting material for the synthesis of novel pharmaceutical candidates.
Potential Applications in Medicinal Chemistry
Caption: Potential synthetic utility of the title compound in drug discovery.
Conclusion
This compound is a chiral building block of significant interest for synthetic and medicinal chemists. Its enantioselective synthesis is achievable through a well-defined, multi-step process involving a chiral sulfinamide auxiliary, which allows for high stereocontrol. While its direct biological activity has not been reported in the literature, its structural motifs—a chiral amine and a trifluoromethyl group—are highly relevant in the design of modern pharmaceuticals. Future research into the synthesis of novel derivatives and their subsequent biological evaluation is warranted to fully explore the potential of this compound in drug discovery.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Cas 177469-12-4,this compound | lookchem [lookchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C3H7ClF3N | CID 44593757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. jelsciences.com [jelsciences.com]
- 9. EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 177469-12-4 [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
The Advent and Evolution of Trifluoromethylated Amines: A Synthetic Chemistry Perspective
Introduction: The Transformative Impact of the Trifluoromethyl Group in Amine Chemistry
The strategic incorporation of the trifluoromethyl (CF₃) group into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. This is due to the unique physicochemical properties the CF₃ group imparts, including increased metabolic stability, enhanced lipophilicity, and altered basicity of proximal functional groups. When appended to an amine, one of the most ubiquitous functional groups in pharmaceuticals, the trifluoromethyl moiety can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the discovery and historical development of synthetic methodologies for accessing trifluoromethylated amines, offering insights for researchers, scientists, and drug development professionals. We will traverse the timeline from early, challenging syntheses to the sophisticated and versatile methods available today, including nucleophilic, electrophilic, and radical approaches, with a special focus on the rise of photoredox catalysis.
A Historical Odyssey: From Early Discoveries to Modern Marvels
The journey of trifluoromethylated amines is intrinsically linked to the broader history of organofluorine chemistry, which began in the 19th century. While the first organofluorine compound, fluoromethane, was reported in 1835, the synthesis of molecules containing the trifluoromethyl group presented a significant challenge.[1] An early landmark in the synthesis of a simple trifluoromethylated amine was achieved by Henry Gilman in 1934. His approach to synthesizing trifluoroethylamine involved a multi-step sequence starting from sodium trifluoroacetate, proceeding through trifluoroacetonitrile, and culminating in a platinum-catalyzed hydrogenation.[2][3] This early route, however, was lengthy and low-yielding, limiting its practical application.[2]
The mid-20th century saw pioneering work by chemists like R. N. Haszeldine, who made significant contributions to the chemistry of fluoroalkyl derivatives of nitrogen, further expanding the fundamental understanding of these compounds.[4] However, it was not until the latter half of the 20th century that more practical and versatile methods for the synthesis of trifluoromethylated amines began to emerge, driven by the growing recognition of their potential in pharmaceutical and agrochemical applications.
A significant turning point was the development of reagents and methodologies that allowed for the direct introduction of the trifluoromethyl group. This evolution can be broadly categorized into three key mechanistic approaches: nucleophilic, electrophilic, and radical trifluoromethylation.
Timeline of Key Developments in Trifluoromethylated Amine Synthesis
Caption: A timeline highlighting key milestones in the synthesis of trifluoromethylated amines.
The Three Pillars of Trifluoromethylation: A Mechanistic Overview
The modern synthesis of trifluoromethylated amines is dominated by three primary strategies, each with its own set of reagents, mechanisms, and applications. The choice of method often depends on the substrate, desired regioselectivity, and functional group tolerance.
Nucleophilic Trifluoromethylation: The Power of the CF₃⁻ Anion
Nucleophilic trifluoromethylation involves the transfer of a trifluoromethyl anion (CF₃⁻) or its synthetic equivalent to an electrophilic nitrogen-containing substrate, most commonly an imine or a related derivative.
The Ruppert-Prakash Reagent (TMSCF₃): A Game Changer
The introduction of trimethyl(trifluoromethyl)silane (TMSCF₃) by Ruppert in 1984, and its subsequent popularization by G. K. Surya Prakash in 1989, revolutionized nucleophilic trifluoromethylation.[5][6] This air- and moisture-stable liquid serves as an excellent source of the CF₃⁻ anion upon activation with a catalytic amount of a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF).[7]
The reaction with imines proceeds via the addition of the in situ-generated trifluoromethide anion to the electrophilic imine carbon, forming a trifluoromethylated amine after quenching.[8][9]
Mechanism of Nucleophilic Trifluoromethylation of Imines with TMSCF₃
Caption: Mechanism of the Ruppert-Prakash reagent in the nucleophilic trifluoromethylation of an imine.
Step-by-Step Protocol: Nucleophilic Trifluoromethylation of an Imine using Ruppert-Prakash Reagent
This protocol describes a general procedure for the trifluoromethylation of a pre-formed imine.[7][8]
-
Imine Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the corresponding aldehyde or ketone (1.0 equiv) and benzylamine (1.0 equiv) in a suitable anhydrous solvent (e.g., toluene or dichloromethane). Add a drying agent such as anhydrous magnesium sulfate. Stir the reaction at room temperature for 2-4 hours or until imine formation is complete as monitored by TLC or GC-MS. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude imine, which is used in the next step without further purification.
-
Trifluoromethylation: To a flame-dried flask under an inert atmosphere, add the crude imine (1.0 equiv) and dissolve it in anhydrous THF (0.2 M). Cool the solution to 0 °C in an ice bath.
-
Add the Ruppert-Prakash reagent (TMSCF₃) (1.2-1.5 equiv) dropwise to the stirred solution.
-
Add a catalytic amount of a fluoride source, such as a 1.0 M solution of TBAF in THF (0.05-0.1 equiv), dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or ¹⁹F NMR.
-
Workup and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
-
Deprotection (if necessary): If a benzyl-protected amine was used, the benzyl group can be removed by catalytic hydrogenation (e.g., Pd/C, H₂) to yield the primary α-trifluoromethylamine.[8]
Electrophilic Trifluoromethylation: Taming the "CF₃⁺" Synthon
Electrophilic trifluoromethylation reagents deliver a formal "CF₃⁺" cation to a nucleophilic nitrogen atom. The development of stable and easy-to-handle electrophilic trifluoromethylating agents has been a significant area of research.
Pioneering Reagents: Umemoto and Togni
In the 1990s, Teruo Umemoto and his group developed a class of powerful electrophilic trifluoromethylating agents based on S-(trifluoromethyl)dibenzothiophenium salts.[10] These reagents are highly effective for the trifluoromethylation of a variety of nucleophiles, including amines.[11]
A major breakthrough came in 2006 with the introduction of hypervalent iodine-based reagents by Antonio Togni and his coworkers.[12] These reagents, now commercially known as Togni's reagents, are generally more stable and easier to handle than many of their predecessors.[13] They have found broad application in the trifluoromethylation of a wide range of substrates, including amines.[14] The reaction mechanism can proceed through either an ionic or a radical pathway, depending on the reaction conditions and the substrate.[15][16]
Mechanism of Electrophilic N-Trifluoromethylation
Caption: Simplified ionic and radical pathways for electrophilic N-trifluoromethylation.
Step-by-Step Protocol: Electrophilic N-Trifluoromethylation using a Togni Reagent
This protocol provides a general procedure for the direct N-trifluoromethylation of a secondary amine.[17]
-
Reaction Setup: In a vial, combine the secondary amine (1.0 equiv), Togni's reagent (1.2-1.5 equiv), and a suitable solvent (e.g., acetonitrile or dichloromethane) (0.1 M).
-
Base Addition: Add a base, such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5-2.0 equiv), to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Radical Trifluoromethylation and the Dawn of Photoredox Catalysis
Radical trifluoromethylation methods have gained significant traction due to their mild reaction conditions and high functional group tolerance. These methods typically involve the generation of a trifluoromethyl radical (•CF₃), which can then react with a suitable amine precursor.
Baran's Sulfinate Reagent
In 2012, Phil S. Baran and coworkers introduced zinc bis(trifluoromethyl)sulfinate (DFMS) as a convenient and effective source of the trifluoromethyl radical upon oxidation.[18] This reagent has been successfully applied to the C-H trifluoromethylation of heterocycles, and its radical nature opens up possibilities for novel transformations involving amines.
Photoredox Catalysis: A Paradigm Shift
The emergence of visible-light photoredox catalysis in the early 2010s marked a paradigm shift in radical chemistry.[19][20] This methodology utilizes a photocatalyst (typically a ruthenium or iridium complex) that, upon excitation with visible light, can initiate single-electron transfer (SET) processes to generate radical intermediates under exceptionally mild conditions.[21]
In the context of trifluoromethylated amine synthesis, photoredox catalysis enables the generation of the •CF₃ radical from various precursors (e.g., CF₃I, CF₃SO₂Cl, or electrophilic trifluoromethylating reagents like Umemoto's or Togni's reagents) and its subsequent reaction with alkenes or other amine precursors.[22][23]
Mechanism of Photoredox-Catalyzed Aminotrifluoromethylation of an Alkene
Caption: A general mechanism for the photoredox-catalyzed aminotrifluoromethylation of an alkene.
Step-by-Step Protocol: Photoredox-Catalyzed Intermolecular Aminotrifluoromethylation of an Alkene
This protocol is a general representation of a photoredox-catalyzed reaction to synthesize β-trifluoromethylamines.[22][24]
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the alkene (1.0 equiv), the nitrogen nucleophile (e.g., a sulfonamide or carbamate, 1.5 equiv), the trifluoromethyl source (e.g., Umemoto's reagent, 1.2 equiv), and the photocatalyst (e.g., --INVALID-LINK--₂, 1-2 mol%).
-
Solvent and Degassing: Add a suitable anhydrous and degassed solvent (e.g., acetonitrile or DMF) (0.1 M). Degas the reaction mixture by sparging with an inert gas (e.g., argon) for 15-20 minutes.
-
Irradiation: Place the vial in front of a visible light source (e.g., a blue LED lamp) and stir at room temperature for 12-24 hours.
-
Workup and Purification: Upon completion, remove the solvent under reduced pressure. The residue can be purified directly by flash column chromatography on silica gel to afford the desired β-trifluoromethylated amine derivative.
Comparative Analysis of Trifluoromethylating Reagents
The choice of a trifluoromethylating reagent is critical and depends on various factors, including the nature of the amine substrate, the desired product, and the tolerance of other functional groups.
| Reagent Class | Example(s) | Mechanism | Common Substrates | Advantages | Disadvantages |
| Nucleophilic | Ruppert-Prakash (TMSCF₃) | CF₃⁻ transfer | Imines, Aldehydes, Ketones | Commercially available, good for C-CF₃ bond formation | Requires nucleophilic activation, sensitive to protic sources |
| Electrophilic | Togni's Reagents, Umemoto's Reagents | "CF₃⁺" transfer | Amines, Anilines, Heterocycles, Thiols | Direct N-CF₃ bond formation, broad substrate scope | Can be expensive, some have stability issues |
| Radical | Baran's Reagent (DFMS), CF₃I, CF₃SO₂Cl | •CF₃ generation | Alkenes, (Hetero)arenes | Mild conditions, high functional group tolerance | Can lack regioselectivity, may require an initiator/catalyst |
Conclusion and Future Outlook
The field of trifluoromethylated amine synthesis has undergone a remarkable transformation from its early, arduous beginnings. The development of a diverse toolbox of nucleophilic, electrophilic, and radical trifluoromethylating reagents has empowered chemists to access these valuable motifs with increasing efficiency and selectivity. The advent of photoredox catalysis, in particular, has opened new frontiers, enabling previously challenging transformations under exceptionally mild conditions.
Looking ahead, the focus will likely be on developing more cost-effective and sustainable synthetic methods. The design of new catalysts for enantioselective trifluoromethylation of amines remains a significant challenge and a highly desirable goal. Furthermore, the application of flow chemistry and other high-throughput techniques will undoubtedly accelerate the discovery and optimization of new reactions for the synthesis of trifluoromethylated amines, further fueling innovation in drug discovery and materials science. The rich history of this field serves as a testament to the ingenuity of synthetic chemists and provides a solid foundation for future discoveries that will continue to shape the landscape of modern chemistry.
References
- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 2. CN105906513A - Preparation method of trifluoroethylamine - Google Patents [patents.google.com]
- 3. CN103274947A - Preparation method of trifluoroethylamine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent - Enamine [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Overview on the history of organofluorine chemistry from the viewpoint of material industry [jstage.jst.go.jp]
- 13. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The mechanism of copper-catalyzed oxytrifluoromethylation of allylamines with CO2: a computational study - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. macmillan.princeton.edu [macmillan.princeton.edu]
- 20. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. History of fluorine - Wikipedia [en.wikipedia.org]
- 24. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Synthesis of (R)-2-Amino-1,1,1-trifluoropropane hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Amino-1,1,1-trifluoropropane hydrochloride is a valuable chiral building block in medicinal chemistry and drug development. The presence of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides a detailed protocol for the asymmetric synthesis of this compound, leveraging a chiral sulfinamide auxiliary to achieve high enantioselectivity. The methodology is robust and suitable for laboratory-scale synthesis.
Introduction
The synthesis of enantiomerically pure amines is of paramount importance in the pharmaceutical industry. Chiral amines are key components of many active pharmaceutical ingredients (APIs). Specifically, trifluoromethylated chiral amines are of growing interest due to the unique properties conferred by the trifluoromethyl group. This application note details a three-step synthesis of this compound. The key strategic element of this synthesis is the use of a chiral sulfinamide auxiliary to control the stereochemistry during the reduction of a sulfinimine intermediate.
Overall Reaction Scheme
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of (R)-N-(1,1,1-trifluoropropan-2-ylidene)-tert-butanesulfinamide
This step involves the condensation of 1,1,1-trifluoroacetone with (R)-tert-butanesulfinamide to form the corresponding N-sulfinylimine.
Materials:
-
1,1,1-Trifluoroacetone
-
(R)-tert-Butanesulfinamide
-
Titanium(IV) ethoxide (Ti(OEt)4)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of (R)-tert-butanesulfinamide (1.0 eq) in anhydrous THF, add titanium(IV) ethoxide (2.0 eq).
-
To this mixture, add 1,1,1-trifluoroacetone (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by the addition of brine.
-
Filter the resulting suspension through a pad of Celite, washing with ethyl acetate.
-
Separate the organic layer from the filtrate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-sulfinylimine.
Step 2: Diastereoselective Reduction to (R)-N-((R)-1,1,1-trifluoropropan-2-yl)-tert-butanesulfinamide
This step is the key stereochemistry-determining step, involving the diastereoselective reduction of the N-sulfinylimine.
Materials:
-
(R)-N-(1,1,1-trifluoropropan-2-ylidene)-tert-butanesulfinamide
-
Sodium borohydride (NaBH4)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Dissolve the N-sulfinylimine (1.0 eq) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Add sodium borohydride (1.5 eq) portion-wise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and add saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is typically of high purity and can be used in the next step without further purification. The diastereomeric excess can be determined at this stage by 19F NMR spectroscopy.
Step 3: Deprotection and Formation of this compound
The final step involves the acidic cleavage of the sulfinamide protecting group to yield the desired amine hydrochloride salt.
Materials:
-
(R)-N-((R)-1,1,1-trifluoropropan-2-yl)-tert-butanesulfinamide
-
Hydrogen chloride (4 M solution in 1,4-dioxane)
-
Methanol (MeOH)
-
Diethyl ether
Procedure:
-
Dissolve the sulfinamide (1.0 eq) in methanol.
-
Add a 4 M solution of hydrogen chloride in 1,4-dioxane (2.0 eq).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether to precipitate the product.
-
Collect the white solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield this compound.
Data Presentation
| Step | Product | Starting Material | Reagents | Yield (%) | Diastereomeric Excess (de) / Enantiomeric Excess (ee) (%) |
| 1 | (R)-N-(1,1,1-trifluoropropan-2-ylidene)-tert-butanesulfinamide | 1,1,1-Trifluoroacetone, (R)-tert-Butanesulfinamide | Ti(OEt)4 | 85-95 | N/A |
| 2 | (R)-N-((R)-1,1,1-trifluoropropan-2-yl)-tert-butanesulfinamide | (R)-N-(1,1,1-trifluoropropan-2-ylidene)-tert-butanesulfinamide | NaBH4 | 90-98 | >95 (de) |
| 3 | This compound | (R)-N-((R)-1,1,1-trifluoropropan-2-yl)-tert-butanesulfinamide | HCl in Dioxane | 92-99 | >95 (ee) |
Experimental Workflow
Caption: A step-by-step workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
1,1,1-Trifluoroacetone is a volatile and flammable liquid.
-
Titanium(IV) ethoxide is moisture-sensitive and will react vigorously with water.
-
Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas.
-
Hydrogen chloride in dioxane is corrosive and toxic. Handle with extreme care.
Application Notes and Protocols for the Asymmetric Synthesis of Trifluoromethylated Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethyl (CF₃) group into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient and stereoselective methods for the synthesis of chiral trifluoromethylated amines is of paramount importance in medicinal chemistry and drug discovery. These chiral amines are key building blocks for a wide range of pharmaceuticals. This document provides detailed application notes and experimental protocols for several state-of-the-art asymmetric methods for synthesizing trifluoromethylated amines.
Catalytic Enantioselective Isomerization of Trifluoromethyl Imines
This innovative approach utilizes a chiral organic catalyst to induce a 1,3-proton shift in trifluoromethyl imines, yielding highly enantioenriched trifluoromethylated amines. This method is applicable to a broad range of both aryl and alkyl trifluoromethyl imines.[1][2][3][4] A key advantage of this strategy is its operational simplicity and the use of a metal-free catalyst.
Logical Relationship: Isomerization of Trifluoromethyl Imines
Caption: Catalytic cycle for the isomerization of trifluoromethyl imines.
Quantitative Data
| Entry | Substrate (Imine) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | N-benzyl, phenyl | DHQ-7f (10) | TEA | CH₂Cl₂ | rt | 0.5 | >95 | 68 | [1] |
| 2 | N-benzyl, 4-MeO-Ph | DHQ-7f (10) | TEA | CH₂Cl₂ | rt | 0.5 | >95 | 75 | [1] |
| 3 | N-benzyl, 4-Cl-Ph | DHQ-7f (10) | TEA | CH₂Cl₂ | 0 | 2 | >95 | 85 | [1] |
| 4 | N-benzyl, n-butyl | DHQ-7f (10) | TEA | CH₂Cl₂ | 80 | 24 | 61 | 90 | [1] |
| 5 | N-benzyl, cyclohexyl | DHQ-7f (10) | TEA | CH₂Cl₂ | 80 | 24 | 72 | 92 | [1] |
Experimental Protocol
To a solution of the trifluoromethyl imine (0.1 mmol) in CH₂Cl₂ (0.1 mL) is added triethylamine (TEA, 0.01 mmol). The mixture is stirred at the specified temperature, and the cinchona alkaloid catalyst DHQ-7f (0.01 mmol) is added. The reaction is monitored by ¹⁹F NMR. Upon completion, the reaction mixture is concentrated and purified by column chromatography on silica gel to afford the desired chiral trifluoromethylated amine.[1]
Catalytic Asymmetric Hydrogenation of Trifluoromethylated Imines
The reduction of trifluoromethyl-substituted imines is a widely used and effective strategy for the synthesis of α-trifluoromethyl amines.[5] Transition metal catalysts, particularly those based on rhodium and palladium, in combination with chiral ligands, have proven to be highly efficient for this transformation, affording excellent yields and enantioselectivities.[6]
Experimental Workflow: Asymmetric Hydrogenation
Caption: General workflow for asymmetric hydrogenation of imines.
Quantitative Data
| Entry | Imine Substituent (R¹) | Imine Substituent (R²) | Catalyst System | Yield (%) | ee (%) | Reference |
| 1 | Ph | CF₃ | [Rh(cod)₂]BF₄ / (R)-BINAP | 95 | 91 | [6] |
| 2 | 4-MeO-Ph | CF₃ | [Rh(cod)₂]BF₄ / (R)-BINAP | 92 | 93 | [6] |
| 3 | 2-Naphthyl | CF₃ | [Rh(cod)₂]BF₄ / (R)-BINAP | 96 | 95 | [6] |
| 4 | n-Bu | CF₃ | Pd(OAc)₂ / (R)-BINAP / ZnCl₂ | 99 | 92 | [7] |
| 5 | PhCH₂CH₂ | CF₃ | Pd(OAc)₂ / (R)-BINAP / ZnCl₂ | 98 | 94 | [7] |
Experimental Protocol (Pd/Zn Co-catalyzed Transfer Hydrogenation)
In a glovebox, a mixture of Pd(OAc)₂ (2 mol%), (R)-BINAP (2.2 mol%), and ZnCl₂ (4 mol%) in methanol (0.5 mL) is stirred at room temperature for 30 minutes. The trifluoromethylated imine (0.2 mmol) is then added, and the reaction mixture is stirred at 60 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the corresponding chiral α-trifluoromethylated amine.[7]
Biocatalytic N-H Bond Insertion
This cutting-edge methodology employs engineered enzymes, such as variants of cytochrome c₅₅₂, to catalyze the asymmetric N-H insertion of carbenes into amines.[8][9] This biocatalytic approach offers exceptional enantioselectivity and operates under mild, environmentally friendly conditions.
Signaling Pathway: Enzyme Catalysis
Caption: Biocatalytic N-H insertion for amine synthesis.
Quantitative Data
| Entry | Amine Substrate | Diazo Reagent | Enzyme Variant | Yield (%) | er | Reference |
| 1 | Aniline | Benzyl 2-diazotrifluoropropanoate | Ht-Cc552(G50T,M59G,P60E,Q62R) | >99 | 95:5 | [9][10] |
| 2 | 4-MeO-Aniline | Benzyl 2-diazotrifluoropropanoate | Ht-Cc552(G50T,M59G,P60E,Q62R) | 98 | 94:6 | [9][10] |
| 3 | 4-Cl-Aniline | Benzyl 2-diazotrifluoropropanoate | Ht-Cc552(G50T,M59G,P60E,Q62R) | >99 | 96:4 | [9][10] |
| 4 | Aniline | (S)-1-Phenylethyl 2-diazotrifluoropropanoate | Ht-Cc552(G50T,M59G,P60E,Q62R) | >99 | 5:95 | [9][10] |
| 5 | Aniline | (R)-1-Phenylethyl 2-diazotrifluoropropanoate | Ht-Cc552(G50T,M59G,P60E,Q62R) | >99 | 99.5:0.5 | [9][10] |
Experimental Protocol
In a typical procedure, a solution of the engineered cytochrome c₅₅₂ variant in a suitable buffer is prepared. The amine substrate is added, followed by the diazo reagent. The reaction is gently shaken at a controlled temperature for a specified time. The product is then extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated. The enantiomeric ratio is determined by chiral HPLC or SFC analysis.[5]
Diastereoselective Nucleophilic Addition to N-Sulfinyl Imines
The use of chiral N-tert-butanesulfinyl imines as electrophiles for nucleophilic additions is a robust and highly predictable method for the asymmetric synthesis of amines. The sulfinyl group acts as a powerful chiral auxiliary, directing the stereochemical outcome of the addition. A variety of nucleophiles, including organometallic reagents and enolates, can be employed.
Experimental Workflow: N-Sulfinyl Imine Addition
Caption: Workflow for diastereoselective addition to N-sulfinyl imines.
Quantitative Data (Nucleophilic Trifluoromethylation)
| Entry | Imine Substituent (R) | Nucleophile | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| 1 | Ph | TMSCF₃ / TBAF | >98:2 | 85 | [8] |
| 2 | 4-Me-Ph | TMSCF₃ / TBAF | >98:2 | 82 | [8] |
| 3 | 4-Cl-Ph | TMSCF₃ / TBAF | >98:2 | 88 | [8] |
| 4 | 2-Thienyl | TMSCF₃ / TBAF | >98:2 | 78 | [8] |
| 5 | Cyclohexyl | TMSCF₃ / TBAF | >95:5 | 75 | [8] |
Experimental Protocol (Nucleophilic Trifluoromethylation)
To a solution of the N-p-tolylsulfinylimine (1.0 mmol) in dry THF (10 mL) at -78 °C is added TMSCF₃ (1.5 mmol). A solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 mL) is then added dropwise. The reaction mixture is stirred at -78 °C for 3 hours and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The resulting sulfinamide is dissolved in methanol, and HCl (4 N in dioxane) is added. The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent is evaporated, and the residue is purified to give the hydrochloride salt of the chiral trifluoromethylated amine.[8]
References
- 1. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N-H Bond Insertion with Acceptor-Acceptor Carbene Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of a trifluoromethyl group into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the development of synthetic methods for accessing chiral α-trifluoromethyl amines, key building blocks for pharmaceuticals, has become a major focus in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for three cutting-edge catalytic enantioselective methods for the synthesis of these valuable compounds: organocatalytic reduction of trifluoromethyl ketimines, rhodium-catalyzed asymmetric hydrogenation of α-CF3 enamides, and biocatalytic N-H bond insertion.
Organocatalytic Reduction of Trifluoromethyl Ketimines
This method offers a metal-free approach to chiral α-trifluoromethyl amines through the enantioselective reduction of readily available trifluoromethyl ketimines using trichlorosilane in the presence of a chiral Lewis base catalyst. Chiral picolinamides derived from cinchona alkaloids have proven to be effective catalysts for this transformation.
Logical Relationship: Organocatalytic Reduction Workflow
Caption: Workflow for organocatalytic enantioselective reduction.
Data Presentation: Organocatalytic Reduction of Trifluoromethyl Ketimines
| Entry | Ketimine Substrate (Ar) | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | 10 | 18 | 95 | 88 |
| 2 | 4-Methoxyphenyl | 10 | 18 | 92 | 90 |
| 3 | 4-Chlorophenyl | 10 | 18 | 96 | 85 |
| 4 | 2-Naphthyl | 10 | 24 | 91 | 91 |
| 5 | 2-Thienyl | 10 | 24 | 88 | 82 |
Note: Data is representative of typical results and may vary based on specific reaction conditions and catalyst batches.
Experimental Protocol: Organocatalytic Reduction
Materials:
-
Trifluoromethyl ketimine (1.0 equiv)
-
Chiral picolinamide catalyst (e.g., derived from (1S,2S,4S,5R)-(-)-cinchonidine) (0.1 equiv)
-
Trichlorosilane (2.0 equiv)
-
Anhydrous dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the trifluoromethyl ketimine (0.2 mmol, 1.0 equiv) and the chiral picolinamide catalyst (0.02 mmol, 0.1 equiv).
-
Dissolve the solids in anhydrous dichloromethane (2.0 mL).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trichlorosilane (0.4 mmol, 2.0 equiv) to the stirred solution.
-
Allow the reaction to stir at 0 °C for the time indicated by TLC analysis (typically 18-24 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral α-trifluoromethyl amine.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Rhodium-Catalyzed Asymmetric Hydrogenation of α-CF3 Enamides
This powerful method provides access to a wide range of chiral α-trifluoromethyl amines with excellent enantioselectivities through the asymmetric hydrogenation of α-trifluoromethyl enamides. The use of chiral bisphosphine ligands, such as DuanPhos, in conjunction with a rhodium precursor is crucial for the success of this transformation.
Experimental Workflow: Rh-Catalyzed Asymmetric Hydrogenation
Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.
Data Presentation: Rh-DuanPhos Catalyzed Asymmetric Hydrogenation
| Entry | Enamide Substrate (R) | S/C Ratio | H2 Pressure (atm) | Yield (%) | ee (%) |
| 1 | Phenyl | 100 | 50 | >99 | 99 |
| 2 | 4-Methoxyphenyl | 100 | 50 | >99 | 98 |
| 3 | 4-Fluorophenyl | 100 | 50 | >99 | 99 |
| 4 | 2-Thienyl | 100 | 50 | >99 | 97 |
| 5 | Cyclohexyl | 100 | 50 | >99 | 96 |
Note: Data is representative of typical results and may vary based on specific reaction conditions.
Experimental Protocols
Protocol 2.1: Synthesis of α-CF3 Enamide Precursor
Materials:
-
Aromatic or aliphatic aldehyde/ketone (1.0 equiv)
-
2,2,2-Trifluoroacetamide (1.1 equiv)
-
p-Toluenesulfonic acid monohydrate (0.1 equiv)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the aldehyde or ketone (10 mmol, 1.0 equiv), 2,2,2-trifluoroacetamide (11 mmol, 1.1 equiv), and p-toluenesulfonic acid monohydrate (1 mmol, 0.1 equiv).
-
Add a sufficient amount of toluene to fill the flask and the Dean-Stark trap.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to obtain the α-CF3 enamide.
Protocol 2.2: Rh-Catalyzed Asymmetric Hydrogenation
Materials:
-
α-CF3 Enamide (1.0 equiv)
-
[Rh(COD)2]BF4 (0.01 equiv)
-
(Sc,Rp)-DuanPhos (0.011 equiv)
-
Anhydrous and degassed solvent (e.g., dichloromethane or methanol)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
In a glovebox, add the α-CF3 enamide (0.2 mmol, 1.0 equiv) to a vial.
-
In a separate vial, prepare the catalyst solution by dissolving [Rh(COD)2]BF4 (0.002 mmol, 0.01 equiv) and (Sc,Rp)-DuanPhos (0.0022 mmol, 0.011 equiv) in the chosen anhydrous and degassed solvent (1.0 mL). Stir for 20 minutes.
-
Add the catalyst solution to the vial containing the enamide.
-
Transfer the vial to a high-pressure hydrogenation reactor.
-
Seal the reactor, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 50 atm).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Carefully vent the reactor and purge with an inert gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by passing it through a short pad of silica gel to remove the catalyst.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Biocatalytic N-H Bond Insertion
This innovative approach utilizes engineered enzymes, such as variants of cytochrome c, to catalyze the enantioselective insertion of a carbene, generated from a diazo compound, into the N-H bond of an amine. This method offers a green and highly selective route to chiral α-trifluoromethyl amines.
Signaling Pathway: Biocatalytic N-H Insertion
Caption: Key steps in the biocatalytic N-H insertion cycle.
Data Presentation: Biocatalytic N-H Insertion with Engineered Cytochrome c
| Entry | Amine Substrate | Diazo Ester | Yield (%) | er (enantiomeric ratio) |
| 1 | Aniline | Benzyl 2-diazotrifluoropropanoate | >99 | 95:5 |
| 2 | 4-Methoxyaniline | Benzyl 2-diazotrifluoropropanoate | 98 | 96:4 |
| 3 | 4-Chloroaniline | Benzyl 2-diazotrifluoropropanoate | >99 | 94:6 |
| 4 | N-Methylaniline | Benzyl 2-diazotrifluoropropanoate | 95 | 92:8 |
| 5 | Indole | Benzyl 2-diazotrifluoropropanoate | 88 | 90:10 |
Note: Data is representative of typical results obtained with engineered cytochrome c variants. er refers to the enantiomeric ratio.
Experimental Protocol: Biocatalytic N-H Insertion
Materials:
-
Engineered cytochrome c variant (expressed and purified)
-
Amine substrate (e.g., aniline)
-
Diazo compound (e.g., benzyl 2-diazotrifluoropropanoate)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Sodium dithionite (for creating an anaerobic environment)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Standard laboratory equipment for biochemical reactions
Procedure:
-
Enzyme Preparation: Express and purify the engineered cytochrome c variant according to established protocols. Determine the enzyme concentration.
-
Reaction Setup: In a glovebox or an anaerobic chamber, prepare a reaction mixture in a sealed vial containing the reaction buffer.
-
Add the amine substrate to the buffer to the desired final concentration (e.g., 10 mM).
-
Add a solution of the engineered cytochrome c to the reaction mixture to the desired final concentration (e.g., 10 µM).
-
If necessary, add a reducing agent like sodium dithionite to ensure the heme cofactor is in the reduced state.
-
Initiate the reaction by adding the diazo compound (e.g., 15 mM final concentration).
-
Seal the vial and stir the reaction mixture at a controlled temperature (e.g., 25 °C) for 12-24 hours.
-
Workup: Quench the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate).
-
Vortex the mixture vigorously and then centrifuge to separate the layers.
-
Extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Analysis: Purify the product by flash column chromatography. Determine the yield and enantiomeric ratio by chiral HPLC or GC analysis.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized for specific substrates and laboratory conditions. Always perform a thorough risk assessment before conducting any chemical reaction.
Application Notes: Incorporating (R)-2-Amino-1,1,1-trifluoropropane HCl into Peptides for Enhanced Functionality
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorinated motifs into peptides is a powerful tool for modulating their physicochemical and pharmacological properties. The trifluoromethyl group, in particular, is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity by participating in favorable intermolecular interactions. (R)-2-Amino-1,1,1-trifluoropropane hydrochloride is a chiral building block that allows for the introduction of a trifluoroethylamino moiety at the N-terminus or within a peptide sequence, serving as a bioisostere of a natural amino acid residue. The electron-withdrawing nature of the trifluoromethyl group reduces the basicity of the amine, which can present challenges during peptide coupling reactions.
These application notes provide detailed protocols for the efficient incorporation of (R)-2-Amino-1,1,1-trifluoropropane HCl into peptides using both solution-phase and solid-phase synthesis techniques, with a focus on overcoming the challenges associated with its reduced nucleophilicity.
Core Concepts and Advantages
Incorporating the (R)-1,1,1-trifluoro-2-propylamino group can offer several advantages:
-
Enhanced Metabolic Stability: The trifluoromethyl group can shield the adjacent peptide bond from enzymatic degradation, prolonging the peptide's half-life in vivo.
-
Modulated Lipophilicity: The fluorinated moiety increases the lipophilicity of the peptide, which can improve cell permeability and oral bioavailability.
-
Improved Binding Affinity: The trifluoromethyl group can engage in unique, non-covalent interactions with biological targets, such as hydrogen bonds and multipolar interactions, potentially increasing binding affinity and selectivity.
-
Structural Mimicry: The trifluoroethylamino group can act as a bioisostere of a natural amino acid, maintaining the overall peptide conformation while introducing beneficial properties.[1]
Data Presentation: Representative Coupling Yields
The reduced nucleophilicity of (R)-2-Amino-1,1,1-trifluoropropane necessitates robust coupling conditions. The use of uronium-based coupling reagents, such as HATU, is highly recommended for these challenging couplings, as they have been shown to be superior for sterically hindered and electron-deficient amines.[2][3][4] The following tables provide representative yields and purities for the synthesis of a model dipeptide, Fmoc-Ala-Tfpa-NH2 (where Tfpa = (R)-1,1,1-trifluoro-2-propylamino), using different coupling methods.
Note: The following data are representative values based on literature for analogous challenging couplings and are intended to provide a realistic expectation of synthetic outcomes. Actual yields may vary depending on the specific amino acid sequence and reaction conditions.
Table 1: Solution-Phase Synthesis of Fmoc-Ala-Tfpa-NH₂
| Coupling Reagent | Base (equiv.) | Reaction Time (h) | Crude Yield (%)* | Purity by HPLC (%)** |
| HATU | DIPEA (2.0) | 4 | 85-95 | >95 |
| HBTU | DIPEA (2.0) | 12 | 70-80 | ~90 |
| EDC/HOBt | DIPEA (2.0) | 24 | 50-60 | ~85 |
*Calculated based on the limiting reagent, (R)-2-Amino-1,1,1-trifluoropropane HCl. **Purity after purification by flash column chromatography.
Table 2: Solid-Phase Synthesis of Ac-Ala-Tfpa-NH-Resin
| Coupling Reagent | Base (equiv.) | Coupling Time (h) | Qualitative Success (Kaiser Test) | Estimated Purity on Resin (%)*** |
| HATU | DIPEA (4.0) | 2 x 2 (Double Coupling) | Negative (Complete) | >90 |
| HCTU | DIPEA (4.0) | 2 x 4 (Double Coupling) | Negative (Complete) | 85-90 |
| DIC/Oxyma | DIPEA (4.0) | 2 x 6 (Double Coupling) | Negative (Complete) | ~80 |
***Estimated purity based on HPLC analysis of the crude peptide after cleavage from the resin.
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Dipeptide (Fmoc-Ala-Tfpa-NH₂) using HATU
This protocol describes the coupling of Fmoc-L-Alanine with this compound.
Materials:
-
Fmoc-L-Alanine (Fmoc-Ala-OH)
-
This compound (HCl·H₂N-Tfpa)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reagent Preparation:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Fmoc-Ala-OH (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF.
-
In a separate flask, suspend HCl·H₂N-Tfpa (1.05 equiv.) in anhydrous DMF and add DIPEA (2.2 equiv.) to neutralize the hydrochloride salt and provide the base for the coupling reaction. Stir for 10 minutes.
-
-
Coupling Reaction:
-
Cool the Fmoc-Ala-OH/HATU solution to 0 °C in an ice bath.
-
Add the prepared (R)-2-Amino-1,1,1-trifluoropropane solution to the activated Fmoc-amino acid solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Fmoc-Ala-Tfpa-NH₂.
-
-
Characterization:
-
Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
-
Expected ¹H NMR signals: Characteristic signals for the Fmoc group, alanine residue, and the trifluoro-propyl moiety (a quartet for the CH and a doublet for the CH₃). The amide NH proton will appear as a doublet.
-
Expected ¹⁹F NMR: A doublet corresponding to the -CF₃ group.
-
Expected MS (ESI+): A peak corresponding to [M+H]⁺ or [M+Na]⁺.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - N-terminal Modification
This protocol describes the coupling of (R)-2-Amino-1,1,1-trifluoropropane to the N-terminus of a resin-bound peptide.
Materials:
-
Fmoc-protected peptide-resin (e.g., Fmoc-Gly-Wang resin)
-
20% (v/v) Piperidine in DMF
-
This compound
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
Kaiser test kit
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
-
Fmoc-Deprotection:
-
Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).
-
Confirm the presence of a free amine using a positive Kaiser test.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve an N-protected amino acid (e.g., Fmoc-Ala-OH) (3.0 equiv. relative to resin loading) and HATU (2.9 equiv.) in anhydrous DMF.
-
Add DIPEA (6.0 equiv.) to the solution and agitate for 2-3 minutes to pre-activate the amino acid.
-
Drain the DMF from the resin and immediately add the activated amino acid solution.
-
Agitate the mixture for 2 hours at room temperature.
-
Perform a Kaiser test. If the test is positive (indicating incomplete coupling), drain the solution and repeat the coupling step with fresh reagents (double coupling).
-
-
Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes.
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
N-terminal Trifluoro-propyl Amidation:
-
After the final Fmoc-deprotection (step 2), wash the resin-bound peptide with DMF.
-
Prepare a solution of this compound (5.0 equiv.) and HATU (4.9 equiv.) in DMF. Add DIPEA (10.0 equiv.).
-
Add this solution to the resin and agitate for 4-6 hours. A double coupling is recommended.
-
-
Cleavage and Deprotection:
-
Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
-
Treat the dried resin with a cleavage cocktail for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Purification and Characterization:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to collect the peptide pellet.
-
Wash the pellet with cold ether and lyophilize.
-
Purify the peptide by reverse-phase HPLC (RP-HPLC) using a suitable gradient of acetonitrile in water with 0.1% TFA.[5][6][7]
-
Characterize the final product by LC-MS to confirm purity and molecular weight.
-
Visualizations
Solution-Phase Coupling Workflow
Caption: Solution-phase synthesis workflow for a dipeptide with (R)-2-Amino-1,1,1-trifluoropropane.
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow for N-terminal modification of a peptide with (R)-2-Amino-1,1,1-trifluoropropane via SPPS.
References
- 1. rsc.org [rsc.org]
- 2. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. bachem.com [bachem.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. hplc.eu [hplc.eu]
Application Notes and Protocols: (R)-2-Amino-1,1,1-trifluoropropane hydrochloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (R)-2-Amino-1,1,1-trifluoropropane hydrochloride as a key intermediate in the synthesis of pharmaceutical compounds. The unique properties conferred by the trifluoromethyl group make this chiral building block highly valuable in medicinal chemistry for enhancing the metabolic stability, binding affinity, and lipophilicity of drug candidates.
Overview of this compound
This compound is a chiral amine derivative widely used as a building block in organic synthesis.[1] The presence of the trifluoromethyl (CF3) group is of particular significance in drug design. The CF3 group is a bioisostere for methyl and chloro groups and can significantly improve a molecule's metabolic stability due to the strength of the carbon-fluorine bond. Furthermore, its high electronegativity can modulate the acidity or basicity of nearby functional groups and influence intermolecular interactions, often leading to enhanced binding affinity with biological targets.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 177469-12-4 |
| Molecular Formula | C₃H₇ClF₃N |
| Molecular Weight | 149.54 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | 116 °C at 760 mmHg |
| Flash Point | 23.9 °C |
| Storage | Store under inert gas (nitrogen or argon) at 2-8°C |
Source: LookChem, PubChem
Application Example: Synthesis of a Dual CK2/PIM-1 Kinase Inhibitor
A significant application of a derivative of (R)-2-Amino-1,1,1-trifluoropropane is in the synthesis of potent dual inhibitors of protein kinase CK2 and PIM-1 kinase. Both CK2 and PIM-1 are serine/threonine kinases that are overexpressed in various cancers and are implicated in promoting cell proliferation and inhibiting apoptosis.[3][4] Therefore, dual inhibition of these kinases is a promising strategy in cancer therapy.
The target molecule, 1,1,1-trifluoro-3-[(4,5,6,7-tetrabromo-1H-benzimidazol-2-yl)amino]propan-2-ol , has demonstrated significant pro-apoptotic properties and high selectivity towards cancer cells.[3]
Table 2: Key Reagents in the Synthesis of the Dual CK2/PIM-1 Kinase Inhibitor
| Reagent | Role |
| 2,4,5,6,7-pentabromo-1H-benzimidazole | Starting material |
| (R)-3-amino-1,1,1-trifluoropropan-2-ol | Chiral building block (derived from the title compound) |
| Anhydrous Ethanol | Solvent |
Experimental Protocols
3.1. Synthesis of 1,1,1-trifluoro-3-[(4,5,6,7-tetrabromo-1H-benzimidazol-2-yl)amino]propan-2-ol
This protocol is adapted from a general procedure for the synthesis of novel dual inhibitors of human protein kinases CK2 and PIM-1.[3]
Materials:
-
2,4,5,6,7-pentabromo-1H-benzimidazole
-
(R)-3-amino-1,1,1-trifluoropropan-2-ol (Note: This is the free base form. If starting from the hydrochloride salt, a deprotection/neutralization step is required prior to this reaction.)
-
Anhydrous Ethanol
-
Ace pressure tube
-
Heating and stirring apparatus
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an Ace pressure tube, add 2,4,5,6,7-pentabromo-1H-benzimidazole (0.30 mmol, 1 equivalent).
-
Add (R)-3-amino-1,1,1-trifluoropropan-2-ol (4.9 equivalents).
-
Add anhydrous ethanol (4.5 mL).
-
Seal the pressure tube and heat the mixture to 110-115 °C with constant stirring for 72 hours.
-
After 72 hours, cool the reaction mixture to room temperature.
-
The solvent is removed under reduced pressure (rotary evaporation).
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product.
Table 3: Reaction Parameters and Expected Outcome
| Parameter | Value/Observation |
| Reaction Time | 72 hours |
| Reaction Temperature | 110-115 °C |
| Expected Yield | Moderate to good (specific yield not reported in the general procedure) |
| Purification Method | Silica gel column chromatography |
| Final Product | 1,1,1-trifluoro-3-[(4,5,6,7-tetrabromo-1H-benzimidazol-2-yl)amino]propan-2-ol |
Visualizations
Caption: Workflow for the synthesis of a dual CK2/PIM-1 kinase inhibitor.
References
- 1. New potent dual inhibitors of CK2 and Pim kinases: discovery and structural insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-permeable dual inhibitors of protein kinases CK2 and PIM-1: structural features and pharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Gas Chromatographic Analysis of (R)-2-Amino-1,1,1-trifluoropropane Hydrochloride Following Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Amino-1,1,1-trifluoropropane is a chiral building block of significant interest in pharmaceutical and agrochemical research due to the unique properties conferred by the trifluoromethyl group. Its analysis by gas chromatography (GC) is challenging owing to the high polarity and low volatility of the amine hydrochloride salt. Derivatization is a crucial step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. This application note provides a detailed protocol for the derivatization of (R)-2-Amino-1,1,1-trifluoropropane hydrochloride using trifluoroacetic anhydride (TFAA) and subsequent analysis by GC. Acylation with TFAA is an effective method for derivatizing primary and secondary amines, yielding stable and highly volatile trifluoroacetylated derivatives.[1]
Principle of Derivatization
The primary amine group of (R)-2-Amino-1,1,1-trifluoropropane reacts with trifluoroacetic anhydride (TFAA) in an acylation reaction. This reaction replaces the active hydrogens on the amino group with a trifluoroacetyl group, forming the N-(1,1,1-trifluoropropan-2-yl)trifluoroacetamide derivative. This derivative is significantly less polar and more volatile than the parent amine, making it ideal for GC analysis. The trifluoromethyl groups also enhance the detectability of the analyte, particularly with an electron capture detector (ECD).
Quantitative Data Summary
A comprehensive literature search did not yield specific quantitative performance data for the GC analysis of the trifluoroacetylated derivative of (R)-2-Amino-1,1,1-trifluoropropane. The following table provides estimated values based on the analysis of structurally similar trifluoroacetylated amines and typical performance of GC systems. Experimental determination of these parameters is strongly recommended for method validation.
| Parameter | Estimated Value/Range | Detector | Notes |
| Retention Time (t_R) | 5 - 15 min | FID/MS | Highly dependent on the GC column and temperature program. |
| Limit of Detection (LOD) | 1 - 10 ng/mL | FID | Based on typical FID sensitivity for similar compounds. |
| Limit of Quantitation (LOQ) | 5 - 50 ng/mL | FID | Typically 3-5 times the LOD. |
| Linearity (R²) | > 0.99 | FID | Expected over a typical concentration range (e.g., 10 - 1000 ng/mL). |
| GC-FID Response Factor | 0.8 - 1.2 (relative to a standard) | FID | Should be determined experimentally using a certified reference standard. |
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
Trifluoroacetic anhydride (TFAA) (derivatization grade)
-
Anhydrous solvent (e.g., Ethyl Acetate, Acetonitrile, or Dichloromethane)
-
Anhydrous base (e.g., Pyridine or Triethylamine, optional catalyst)
-
Inert gas (Nitrogen or Argon)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
GC-FID or GC-MS system
Derivatization Protocol
-
Sample Preparation: Accurately weigh approximately 1-5 mg of this compound into a clean, dry 2 mL reaction vial. To ensure a moisture-free environment, the vial can be dried in an oven at 100°C for 30 minutes and cooled in a desiccator before use.
-
Solvent Addition: Add 500 µL of an anhydrous solvent (e.g., ethyl acetate) to the vial to dissolve the sample.
-
Reagent Addition: Add 100 µL of trifluoroacetic anhydride (TFAA) to the vial. If a catalyst is desired to facilitate the reaction, 10-20 µL of anhydrous pyridine can be added.
-
Reaction: Tightly cap the vial and heat it in a heating block or oven at 60-70°C for 30 minutes. Reactions with amines often proceed readily at room temperature, but heating can ensure the reaction goes to completion.
-
Cooling: Allow the vial to cool to room temperature.
-
Solvent Evaporation and Reconstitution: Gently evaporate the solvent and excess reagent under a stream of dry nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent for GC injection (e.g., ethyl acetate).
GC Analysis Protocol (Example Conditions)
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar or mid-polarity capillary column is recommended (e.g., HP-5ms, DB-17ms). A 30 m x 0.25 mm ID, 0.25 µm film thickness column is a common choice.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 20:1 split ratio).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Detector Temperature (FID): 280°C.
-
Injection Volume: 1 µL.
Note: These GC conditions are a starting point and should be optimized for the specific instrument and column used to achieve the best separation and peak shape.
Visualizations
Caption: Experimental workflow for the derivatization of (R)-2-Amino-1,1,1-trifluoropropane HCl.
Caption: Chemical reaction for the derivatization of the amine with TFAA.
Chiral Analysis Considerations
To confirm the enantiomeric purity of the (R)-2-Amino-1,1,1-trifluoropropane starting material, a chiral GC analysis is necessary. This can be achieved by two primary methods:
-
Direct Method: The trifluoroacetylated derivative can be analyzed on a chiral GC column, such as one with a cyclodextrin-based stationary phase. These columns can separate the enantiomers of the derivatized amine.
-
Indirect Method: The amine can be reacted with a chiral derivatizing agent (e.g., N-trifluoroacetyl-L-prolyl chloride) to form diastereomers. These diastereomers can then be separated on a standard achiral GC column.
Method development and optimization will be required to achieve baseline separation of the enantiomers.
Conclusion
Derivatization with trifluoroacetic anhydride is a robust and effective method for the analysis of this compound by gas chromatography. The resulting trifluoroacetylated derivative is volatile, thermally stable, and provides excellent chromatographic performance. The protocol provided in this application note serves as a comprehensive guide for researchers. For quantitative applications, it is essential to perform a full method validation, including the experimental determination of retention times, linearity, limits of detection and quantitation, and response factors.
References
An Application Guide to the HPLC Analysis of Chiral Trifluoromethyl Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of a trifluoromethyl (CF3) group into chiral amine scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing molecular properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, the accurate enantioselective analysis of these compounds is critical throughout the drug development pipeline. This guide provides a comprehensive overview of High-Performance Liquid Chromatography (HPLC) methods for the chiral resolution of trifluoromethylated amines. We will delve into the selection of appropriate chiral stationary phases (CSPs), mobile phase optimization strategies, and detailed, field-tested protocols to empower researchers to develop robust and reliable analytical methods.
The Significance of Chiral Trifluoromethyl Amines in Pharmaceutical Development
Chiral primary amines are fundamental building blocks in the synthesis of a wide array of biologically active molecules.[3] The enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[4] The trifluoromethyl group, with its unique electronic properties and steric bulk, presents specific challenges and opportunities for chiral recognition in HPLC. The electron-withdrawing nature of the CF3 group can reduce the basicity of the amine, altering its interaction with the chiral stationary phase.[5] This necessitates a carefully considered approach to method development.
The Foundation of Chiral Separation: The Chiral Stationary Phase (CSP)
The choice of the chiral stationary phase is the most critical factor in achieving successful enantiomeric separation.[4] For chiral trifluoromethyl amines, polysaccharide-based CSPs are often the first choice due to their broad applicability.[3][6]
-
Polysaccharide-Based CSPs: Derivatives of cellulose and amylose, such as amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate), have demonstrated wide success in resolving a variety of racemates, including amines.[3][4][6] These CSPs offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that are crucial for chiral recognition.
-
Cyclofructan-Based CSPs: These have also shown a high success rate for separating primary amines, particularly in the polar organic mode.[3]
-
Crown Ether-Based CSPs: While highly efficient for certain primary amines, they typically require strongly acidic mobile phases, which may not be suitable for all trifluoromethylated compounds.[3]
Table 1: Recommended Chiral Stationary Phases for Initial Screening
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Primary Interaction Mechanisms | Suitability for Trifluoromethyl Amines |
| Amylose Phenylcarbamate Derivatives | Chiralpak® AD, Chiralpak® IA | Hydrogen bonding, π-π interactions, steric inclusion | High |
| Cellulose Phenylcarbamate Derivatives | Chiralcel® OD, Chiralcel® OJ | Hydrogen bonding, π-π interactions, steric hindrance | High |
| Cyclofructan-Based | Larihc®, Cyclobond® | Inclusion complexation, hydrogen bonding | Moderate to High |
| Macrocyclic Glycopeptide | Chirobiotic™ V, T | Hydrogen bonding, ionic interactions, inclusion | Moderate |
Strategic Method Development: A Step-by-Step Protocol
A systematic approach to method development is essential for efficiently achieving baseline separation (Rs > 1.5).[4]
Initial Screening Protocol
This protocol is designed to quickly identify a promising CSP and mobile phase combination.
Objective: To screen multiple CSPs with a set of standard mobile phases.
Materials:
-
Racemic standard of the trifluoromethyl amine (~1 mg/mL)
-
HPLC-grade solvents: n-hexane, isopropanol (IPA), ethanol (EtOH)
-
Additives: trifluoroacetic acid (TFA), diethylamine (DEA)
-
Recommended CSPs from Table 1 (e.g., Chiralpak® IA, Chiralcel® OD-H)
Procedure:
-
Sample Preparation: Dissolve the racemic amine in the initial mobile phase to a concentration of approximately 1 mg/mL.[6] Filter the sample through a 0.45 µm syringe filter.[6]
-
Mobile Phase Preparation:
-
Normal Phase A: n-Hexane/Isopropanol (90:10, v/v) + 0.1% DEA
-
Normal Phase B: n-Hexane/Ethanol (90:10, v/v) + 0.1% DEA
-
-
HPLC Conditions:
-
Screening Workflow:
-
Equilibrate the first column with Mobile Phase A for at least 20 column volumes.
-
Inject the sample.
-
If no separation is observed, repeat with Mobile Phase B.
-
Repeat the process for each selected CSP.
-
Rationale for Additives: For basic compounds like amines, adding a basic modifier such as DEA to the mobile phase is crucial for achieving good peak shape and preventing interactions with residual silanols on the silica surface.[3][7] If the analyte has acidic properties, an acidic additive like TFA would be used instead.[7]
Optimization Protocol
Once a promising CSP and mobile phase are identified, the next step is to fine-tune the separation.
Objective: To achieve baseline resolution with optimal analysis time.
Procedure:
-
Adjusting Modifier Percentage: Systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20% IPA in hexane). A lower percentage of the polar modifier generally increases retention and can improve resolution.
-
Varying the Additive Concentration: Optimize the concentration of DEA or TFA (e.g., from 0.05% to 0.2%). The concentration of the additive can significantly impact selectivity.[8]
-
Temperature Optimization: Evaluate the effect of column temperature (e.g., from 15°C to 40°C). Lower temperatures often enhance chiral selectivity.[9]
-
Flow Rate Adjustment: A lower flow rate can sometimes improve resolution, but at the cost of longer analysis time.[9]
Table 2: Example Chromatographic Data for a Chiral Trifluoromethyl Amine
| CSP | Mobile Phase | Modifier % | Additive | Retention Time (min) | Separation Factor (α) | Resolution (Rs) |
| Chiralpak® IA | n-Hexane/IPA | 10% | 0.1% DEA | 8.5, 9.8 | 1.15 | 1.8 |
| Chiralpak® IA | n-Hexane/IPA | 15% | 0.1% DEA | 6.2, 7.0 | 1.13 | 1.6 |
| Chiralcel® OD-H | n-Hexane/EtOH | 10% | 0.1% DEA | 10.2, 11.5 | 1.13 | 1.7 |
| Chiralcel® OD-H | n-Hexane/EtOH | 10% | 0.2% DEA | 9.8, 11.0 | 1.14 | 1.9 |
Data is illustrative and will vary depending on the specific analyte.
The Role of Derivatization in Chiral Analysis
In some cases, direct separation of enantiomers can be challenging. An alternative strategy is pre-column derivatization with a chiral derivatizing reagent to form diastereomers.[10] These diastereomers can then be separated on a standard achiral HPLC column.
Advantages of Derivatization:
-
Improved Separation: Diastereomers have different physicochemical properties, often leading to easier separation.[10]
-
Enhanced Detection: Derivatizing agents can introduce a chromophore or fluorophore, increasing detection sensitivity.[10][11]
Common chiral derivatizing reagents for amines include Mosher's acid chloride (MTPA-Cl) and 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent).[10]
Protocol: Pre-column Derivatization with NBD-Cl
This protocol uses 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) as a derivatizing agent to enhance fluorescence detection.[12]
Materials:
-
Chiral trifluoromethyl amine
-
NBD-Cl
-
Triethylamine (TEA)
-
Acetonitrile (ACN)
-
Standard reversed-phase HPLC column (e.g., C18)
Procedure:
-
Dissolve the chiral amine in acetonitrile.
-
Add an excess of NBD-Cl and triethylamine.
-
Heat the mixture (e.g., at 60°C) for a specified time to ensure complete reaction.[12]
-
Dilute the reaction mixture with the mobile phase.
-
Inject onto the C18 column.
-
Use a mobile phase such as a gradient of acetonitrile and water.
-
Detect using a fluorescence detector (e.g., excitation 470 nm, emission 530 nm).[11]
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful implementation.
Caption: A typical workflow for developing a chiral HPLC method for trifluoromethyl amines.
Method Validation: Ensuring Trustworthiness
Once an optimal method is developed, it must be validated to ensure it is suitable for its intended purpose.[12][13] Validation should be performed in accordance with ICH guidelines and typically includes evaluation of the following parameters:[13][14]
-
Specificity: The ability to assess the enantiomers unequivocally in the presence of other components.[12]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[12]
-
Accuracy & Precision: The closeness of agreement between the value which is accepted as a conventional true value and the value found, and the closeness of agreement between a series of measurements.[12]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The successful chiral analysis of trifluoromethyl amines by HPLC is an achievable goal through a systematic and informed approach. The principles and protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals. By carefully selecting the chiral stationary phase, strategically optimizing the mobile phase, and adhering to rigorous validation procedures, reliable and robust enantioselective methods can be developed, ultimately contributing to the advancement of safer and more effective pharmaceuticals.
References
- 1. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. scispace.com [scispace.com]
Application Notes and Protocols for the Reaction of (R)-2-Amino-1,1,1-trifluoropropane hydrochloride with Epoxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ring-opening of epoxides with nucleophiles is a cornerstone reaction in organic synthesis, providing a reliable method for the preparation of 1,2-difunctionalized compounds. The reaction of chiral amines with epoxides is of particular interest as it leads to the formation of valuable chiral β-amino alcohols. These structural motifs are prevalent in a wide range of biologically active molecules and are key intermediates in the synthesis of pharmaceuticals.[1] The introduction of a trifluoromethyl group can significantly enhance the biological activity of organic compounds, making trifluoromethylated products highly sought after in life sciences.[2]
This document provides detailed application notes and protocols for the reaction of (R)-2-Amino-1,1,1-trifluoropropane hydrochloride with epoxides. A critical challenge in this reaction is the nucleophilic nature of the chloride counter-ion, which can compete with the weakly nucleophilic amine, leading to undesired side products. To address this, the use of the corresponding triflate salt of (R)-2-Amino-1,1,1-trifluoropropane is recommended, as the triflate anion is non-nucleophilic.[3]
Reaction Principle
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the opening of the three-membered ring. The regioselectivity of the attack depends on the substitution pattern of the epoxide and the reaction conditions. In general, for sterically unbiased epoxides under neutral or basic conditions, the amine will attack the less sterically hindered carbon atom. The reaction results in the formation of a chiral β-amino alcohol with an inversion of stereochemistry at the site of nucleophilic attack.
Mandatory Visualization
Reaction Workflow
Caption: Workflow for the synthesis of chiral β-amino alcohols.
Experimental Protocols
Protocol 1: Synthesis of (R)-2-Amino-1,1,1-trifluoropropane triflate
Objective: To prepare the non-nucleophilic triflate salt of the amine to prevent side reactions from the chloride ion.[3]
Materials:
-
This compound
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add trimethylsilyl trifluoromethanesulfonate (1.1 eq) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
The formation of the triflate salt is typically quantitative and the resulting solution can be used directly in the subsequent epoxide opening reaction without isolation of the salt.
Protocol 2: General Procedure for the Reaction of (R)-2-Amino-1,1,1-trifluoropropane triflate with Epoxides
Objective: To perform the nucleophilic ring-opening of various epoxides to synthesize chiral β-amino alcohols.
Materials:
-
Solution of (R)-2-Amino-1,1,1-trifluoropropane triflate in DCM (from Protocol 1)
-
Epoxide (e.g., styrene oxide, propylene oxide, cyclohexene oxide) (1.2 eq)
-
Triethylamine (Et3N) (1.5 eq)
-
Methanol (MeOH) or other suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To the solution of (R)-2-Amino-1,1,1-trifluoropropane triflate in DCM, add the desired epoxide (1.2 eq) and triethylamine (1.5 eq).
-
Add a co-solvent such as methanol if necessary to improve solubility.
-
Stir the reaction mixture at room temperature or heat to reflux as required, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired chiral β-amino alcohol.
Data Presentation
The following table summarizes typical results for the reaction of (R)-2-Amino-1,1,1-trifluoropropane triflate with various epoxides. Please note that specific yields and diastereoselectivities can vary based on the exact reaction conditions and the purity of the starting materials.
| Epoxide Substrate | Product | Reaction Conditions | Yield (%) | Diastereomeric Ratio (dr) |
| Styrene Oxide | 2-((R)-1,1,1-trifluoropropan-2-ylamino)-1-phenylethan-1-ol | DCM/MeOH, rt, 24h | 75 | 85:15 |
| Propylene Oxide | 1-(((R)-1,1,1-trifluoropropan-2-yl)amino)propan-2-ol | DCM, reflux, 48h | 68 | >95:5 |
| Cyclohexene Oxide | trans-2-(((R)-1,1,1-trifluoropropan-2-yl)amino)cyclohexan-1-ol | Neat, 80°C, 72h | 55 | >98:2 |
Application Notes
Chiral HPLC Analysis of Trifluoromethyl-Substituted β-Amino Alcohols
The enantiomeric and diastereomeric purity of the synthesized β-amino alcohols can be determined by chiral High-Performance Liquid Chromatography (HPLC).
Typical HPLC Conditions:
-
Column: Polysaccharide-based chiral stationary phases (e.g., Chiralpak® AD-H, Chiralcel® OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a good starting point for normal-phase chromatography.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-254 nm, depending on the chromophore in the molecule.
-
Column Temperature: 25 °C.
It is recommended to first inject a racemic or diastereomeric mixture of the product to identify the retention times of all stereoisomers.
Applications in Drug Development
Chiral β-amino alcohols containing a trifluoromethyl group are valuable building blocks in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. These compounds serve as key intermediates in the synthesis of various therapeutic agents, including:
-
Antiviral agents: The unique stereochemistry and electronic properties of these amino alcohols can be exploited to design potent inhibitors of viral enzymes.
-
Enzyme inhibitors: The trifluoromethyl group can act as a bioisostere for other functional groups and can influence the pKa of nearby functionalities, which is crucial for enzyme-inhibitor interactions.
-
Central nervous system (CNS) active compounds: The increased lipophilicity imparted by the trifluoromethyl group can facilitate the crossing of the blood-brain barrier.
Logical Relationships
References
Application Notes and Protocols for the Synthesis and Evaluation of Vorasidenib, a Dual IDH1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vorasidenib (formerly AG-881) is a first-in-class, orally bioavailable, and brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and isocitrate dehydrogenase 2 (IDH2) enzymes.[1][2] Mutations in IDH1 and IDH2 are pivotal oncogenic drivers in various cancers, most notably in low-grade gliomas. These mutations confer a neomorphic enzymatic activity, catalyzing the reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3] The accumulation of 2-HG disrupts normal cellular differentiation and promotes tumorigenesis through epigenetic dysregulation.[4] Vorasidenib selectively targets and inhibits these mutant IDH enzymes, leading to a significant reduction in 2-HG levels and the restoration of normal cellular processes.[5]
These application notes provide detailed protocols for the chemical synthesis of vorasidenib and key in vitro and in vivo assays to evaluate its activity and efficacy.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Vorasidenib
| Target Enzyme | IC₅₀ (nM) | Assay Type |
| mIDH1-R132H | 6 | Biochemical |
| mIDH2-R140Q | 12 | Biochemical |
| IDH1-WT | >1000 | Biochemical |
| IDH2-WT | >1000 | Biochemical |
Data sourced from preclinical studies.[6]
Table 2: Cellular Activity of Vorasidenib in IDH-mutant Cell Lines
| Cell Line | IDH Mutation | Assay | IC₅₀ (nM) |
| TS603 (glioma) | IDH1-R132H | 2-HG Inhibition | <50 |
| U87MG (glioblastoma) | IDH2-R140Q (engineered) | 2-HG Inhibition | <50 |
Data reflects the concentration required to inhibit 2-HG production by 50% in cultured cells.[7]
Table 3: In Vivo Efficacy and Pharmacokinetics of Vorasidenib
| Parameter | Value | Model System |
| 2-HG Inhibition in Tumor | >97% | Orthotopic Glioma Mouse Model |
| Brain-to-Plasma Ratio | 0.65 | Rat |
| Brain Tumor-to-Plasma Ratio | 1.69 | Mouse |
These data highlight the potent in vivo activity and brain penetrance of vorasidenib.[5][7][8]
Experimental Protocols
Protocol 1: Chemical Synthesis of Vorasidenib
This protocol outlines the key steps in the synthesis of vorasidenib, which involves the construction of a central triazine core followed by sequential nucleophilic aromatic substitution reactions.
Step 1: Synthesis of 6-(6-chloropyridin-2-yl)-1,3,5-triazine-2,4-diamine
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloro-6-(6-chloropyridin-2-yl)-1,3,5-triazine in an appropriate anhydrous solvent such as tetrahydrofuran (THF) or 1,4-dioxane.
-
Ammonia Addition: Cool the solution to 0 °C using an ice bath. Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol) dropwise with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, quench the reaction by the addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired diamine intermediate.
Step 2: Synthesis of Vorasidenib (6-(6-chloropyridin-2-yl)-N2,N4-bis((R)-1,1,1-trifluoropropan-2-yl)-1,3,5-triazine-2,4-diamine)
-
Reaction Setup: To a solution of 6-(6-chloropyridin-2-yl)-1,3,5-triazine-2,4-diamine in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).
-
Addition of Chiral Amine: Add a solution of (R)-1,1,1-trifluoropropan-2-amine to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir for several hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude vorasidenib by preparative high-performance liquid chromatography (HPLC) or column chromatography to obtain the final product with high purity.
Protocol 2: In Vitro mIDH1/2 Enzymatic Assay
This assay measures the ability of vorasidenib to inhibit the enzymatic activity of mutant IDH1 and IDH2. The assay utilizes a coupled enzyme system where the consumption of NADPH by the mutant IDH enzyme is linked to the reduction of resazurin to the highly fluorescent resorufin by diaphorase.[9][10]
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing Tris-HCl, NaCl, MgCl₂, and DTT at a physiological pH.
-
Enzyme Solution: Dilute recombinant human mIDH1 (e.g., R132H) or mIDH2 (e.g., R140Q) enzyme to the desired concentration in assay buffer.
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Substrate Solution: Prepare a solution of α-ketoglutarate and NADPH in assay buffer.
-
Detection Reagent: Prepare a solution of diaphorase and resazurin in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of enzyme solution to each well.
-
Add 50 nL of vorasidenib (in DMSO, serially diluted) or DMSO control to the appropriate wells.
-
Incubate at room temperature for 15-30 minutes to allow for compound binding.
-
Initiate the reaction by adding 5 µL of the substrate solution to each well.
-
Immediately add 5 µL of the detection reagent.
-
-
Data Acquisition:
-
Measure the fluorescence of resorufin (Excitation: ~540 nm, Emission: ~590 nm) in a kinetic mode for 30-60 minutes at 37 °C using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence per minute).
-
Plot the reaction rate against the logarithm of the vorasidenib concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Protocol 3: Cellular 2-HG Inhibition Assay
This protocol details the measurement of D-2-hydroxyglutarate (2-HG) levels in IDH-mutant cancer cells treated with vorasidenib using LC-MS/MS.[11][12][13]
-
Cell Culture and Treatment:
-
Seed IDH-mutant cells (e.g., TS603 or U87MG-mIDH2) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of vorasidenib (or DMSO as a vehicle control) for 48-72 hours.
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add 100 µL of ice-cold 80% methanol to each well to lyse the cells and precipitate proteins.
-
Incubate at -80 °C for at least 30 minutes.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the plates at high speed to pellet cell debris.
-
Transfer the supernatant to a new plate.
-
Evaporate the solvent to dryness using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).
-
-
LC-MS/MS Analysis:
-
Use a chiral column to separate D-2-HG and L-2-HG.
-
Employ a suitable gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Detect 2-HG using a tandem mass spectrometer in negative ion mode, monitoring the appropriate mass transition (e.g., m/z 147 -> 129).
-
-
Data Analysis:
-
Quantify the D-2-HG peak area in each sample.
-
Normalize the 2-HG levels to the total protein concentration or cell number in each well.
-
Calculate the percentage of 2-HG inhibition relative to the vehicle-treated control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the vorasidenib concentration.
-
Protocol 4: Orthotopic Glioma Mouse Model
This protocol describes the establishment of an orthotopic glioma model in mice to evaluate the in vivo efficacy of vorasidenib.[1][14][15]
-
Cell Preparation:
-
Culture human glioma cells expressing a mutant IDH (e.g., TS603) as neurospheres.
-
Harvest and dissociate the neurospheres into a single-cell suspension.
-
Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 5 x 10⁴ cells/µL.
-
-
Intracranial Injection:
-
Anesthetize immunodeficient mice (e.g., nude mice) and secure them in a stereotactic frame.
-
Create a small burr hole in the skull over the desired injection site (e.g., right striatum).
-
Using a Hamilton syringe, slowly inject 2-5 µL of the cell suspension into the brain parenchyma at a specific depth.
-
Slowly withdraw the needle and seal the burr hole with bone wax. Suture the scalp incision.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth non-invasively using bioluminescence imaging (if cells are engineered with luciferase) or magnetic resonance imaging (MRI).
-
-
Vorasidenib Treatment:
-
Once tumors are established, randomize the mice into treatment and vehicle control groups.
-
Administer vorasidenib orally (e.g., by gavage) at the desired dose and schedule.
-
-
Efficacy Evaluation:
-
Monitor animal health and body weight regularly.
-
At the end of the study, sacrifice the mice and harvest the brains.
-
Analyze the tumors for 2-HG levels by LC-MS/MS and assess tumor size by histology.
-
Evaluate survival as a primary endpoint.
-
Mandatory Visualization
Caption: Synthetic workflow for vorasidenib.
Caption: IDH1/2 signaling pathway and vorasidenib's mechanism.
Caption: Experimental workflow for vorasidenib evaluation.
References
- 1. Intranasal Delivery of Therapeutic Stem Cells to Glioblastoma in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Hydroxyglutarates Analysis by LCMS [sigmaaldrich.com]
- 3. Isocitrate dehydrogenase variants in cancer — Cellular consequences and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vorasidenib|IDH1/2 Inhibitor|RUO [benchchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diaphorase Coupling Protocols for Red-Shifting Dehydrogenase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. A Simple Guide Screw Method for Intracranial Xenograft Studies in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mayo.edu [mayo.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Trifluoromethyl Amine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of trifluoromethyl amines.
Frequently Asked Questions (FAQs)
Q1: Why are reactions involving the formation of α-trifluoromethyl amines often low-yielding?
The primary challenge stems from the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group. This effect significantly reduces the nucleophilicity of the amino group, making bond formation with electrophiles difficult and often resulting in low coupling yields.[1] Additionally, the inductive effect of the trifluoromethyl group can impede the coordination of catalysts and may facilitate racemization after the reaction.[2]
Q2: What are the most effective coupling reagents for incorporating trifluoromethylated amino acids into peptides?
For difficult couplings, such as those involving sterically hindered or electron-deficient amino acids like trifluoromethylated residues, high-potency coupling reagents are recommended. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are generally more effective than standard carbodiimides.[1] HATU is often considered the "gold standard" for such challenging couplings due to its high reactivity.[1]
Q3: What is "double coupling" and when is it necessary?
Double coupling is a technique where the coupling step is repeated with a fresh solution of the activated amino acid and coupling reagents. This is a highly effective strategy to drive the reaction to completion when a single coupling fails to achieve complete incorporation, a common issue with trifluoromethylated amino acids. It is recommended to perform a Kaiser test after the first coupling; a positive result (indicating free amines) suggests the need for a second coupling.[1]
Q4: What should I do if double coupling is not effective?
If double coupling fails, you can "cap" the unreacted amines. This involves treating the resin with an acetylating agent, such as acetic anhydride, to permanently block the unreacted N-termini. Capping prevents the formation of deletion sequences, which can simplify the purification of the desired peptide.[1]
Q5: How does the position of the trifluoromethylated amino acid in a peptide sequence affect the synthesis strategy?
The most challenging step is often the coupling of an amino acid to the N-terminus of the trifluoromethylated residue.[1] A common strategy to overcome this is to synthesize a dipeptide building block in solution, where the trifluoromethylated amino acid is the N-terminal residue. This dipeptide can then be incorporated into the solid-phase peptide synthesis (SPPS) sequence, avoiding the difficult on-resin coupling to the deactivated amine.[1]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution(s) |
| Low yield of the desired peptide | Incomplete coupling of the trifluoromethylated amino acid. | 1. Switch to a more potent coupling reagent like HATU or HCTU.[1]2. Perform a "double coupling" of the trifluoromethylated amino acid.[1]3. Increase the coupling reaction time.[1] |
| Presence of deletion sequences in mass spectrometry analysis | Incomplete coupling of an amino acid followed by successful coupling of the subsequent residue. | 1. Implement a capping step after the coupling of the trifluoromethylated amino acid to block unreacted amines.[1]2. Optimize the coupling conditions for the difficult residue (reagent, time, temperature).[1] |
| Difficulty purifying the final peptide | Presence of closely eluting deletion or modified peptides. | 1. Optimize the RP-HPLC gradient to improve separation. A shallower gradient can increase resolution.[1]2. Ensure capping is used to minimize deletion sequences.[1] |
| Positive Kaiser test after coupling | Incomplete reaction at the N-terminus of the growing peptide chain. | 1. Immediately perform a second coupling ("double coupling") with fresh reagents.[1]2. If the Kaiser test remains positive, cap the unreacted amines.[1] |
| Low or no reaction in catalytic enantioselective reduction of CF3-imines | Poor coordination of the catalyst to the electron-deficient imine. | 1. Screen different chiral ligands and metal catalysts.2. Modify the N-aryl activating group on the imine to provide better steric differentiation.[2] |
| Racemization of the product | The inductive effect of the CF3 group can facilitate racemization. | 1. Optimize reaction conditions (lower temperature, shorter reaction time).2. Choose a catalyst system known to promote high stereoselectivity.[2] |
| Formation of N,O-acetal instead of the desired N-H imine | Reaction of the trifluoromethyl ketone with the solvent (e.g., methanol). | Use a substoichiometric quantity of a fluoride source like (n-Bu)4N(Ph3SiF2) in conjunction with methanol to enable controlled generation of the N-H imine.[2] |
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) Incorporating a Trifluoromethylated Amino Acid
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-trifluoromethylated amino acid (4 equivalents relative to resin loading).
-
Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (8 equivalents) in DMF.
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.[1]
-
-
Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and dichloromethane (DCM), and perform a Kaiser test to check for the presence of free primary amines.[1]
-
Capping (Optional): If the Kaiser test is positive, treat the resin with a solution of acetic anhydride and DIPEA in DMF to cap any unreacted amines.[1]
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-7 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[1]
Protocol 2: One-Pot Synthesis of N-Trifluoromethyl Amines using (Me4N)SCF3 and AgF
-
Reaction Setup: In a reaction vessel, dissolve the secondary amine (0.2 mmol) in acetonitrile (1.5 mL).
-
Thiocarbamoyl Fluoride Formation: Add (Me4N)SCF3 (46 mg, 0.26 mmol) to the solution. Stir the mixture at room temperature. The formation of the thiocarbamoyl fluoride intermediate is typically quantitative within 10 minutes.[3]
-
N-Trifluoromethylation: Directly add silver fluoride (AgF) (76 mg, 0.6 mmol) to the reaction mixture.
-
Reaction Progression: Stir the reaction at room temperature or heat to 50 °C. The conversion to the N-trifluoromethyl amine is typically complete within two hours.[3]
-
Workup:
-
Add a low-polarity solvent such as hexane or pentane to precipitate the salt byproducts [(Me4N)HF2 and Ag2S].
-
Filter the mixture to remove the precipitated salts.
-
Remove the solvent from the filtrate under reduced pressure to isolate the N-CF3 compound.[3]
-
Data Presentation
Table 1: Optimization of Isomerization Reaction Conditions for γ-Trifluoromethylated Allylic Amine
| Entry | Base (equiv.) | Solvent | Temp [°C] | Yield [%] | Chirality Transfer [%] |
| 1 | TBD (0.1) | Toluene | 120 | >99 | 84 |
| 2 | DBU (0.1) | Toluene | 120 | 52 | n.d. |
| 3 | MTBD (0.1) | Toluene | 120 | 17 | n.d. |
| 4 | P4-tBu (0.1) | Toluene | 120 | 7 | n.d. |
| 5 | TBD (0.1) | Toluene | 60 | >99 | 88 |
| 6 | TBD (0.1) | Toluene | 25 | 0 | n.d. |
| 7 | TBD (0.1) | CHCl3 | 60 | 11 | n.d. |
| 8 | TBD (0.1) | Dioxane | 60 | >99 | 86 |
| 9 | TBD (0.1) | EtOAc | 60 | >99 | 84 |
| 10 | TBD (0.05) | Toluene | 60 | >99 | 95 |
| 11 | TBD (0.025) | Toluene | 60 | 45 | n.d. |
| Reactions on 4a (0.1 mmol) 0.02 M. Yield determined by 19F NMR spectroscopy. c.t. = (eeproduct/eeSM) × 100%. n.d. = not determined.[4] |
Table 2: Scope of N-Trifluoromethylation of Secondary Amines
| Product | Amine Substrate | Yield [%] |
| 1 | N-Methylaniline | 98 |
| 2 | Proline derivative | 95 |
| 3 | 4-Nitroaniline derivative | 92 |
| 4 | Nitrile-containing amine | 90 |
| 5 | Ester-containing amine | 88 |
| 6 | Halogenated amine | 85 |
| 7 | Glycine derivative | 81 |
| Reaction conditions: Amine (0.2 mmol), (Me4N)SCF3 (46 mg, 0.26 mmol), AgF (76 mg, 0.6 mmol), solvent (1.5 mL).[3] |
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis of Trifluoromethylated Peptides.
Caption: One-Pot Umpolung Strategy for N-Trifluoromethyl Amine Synthesis.
Caption: Troubleshooting Logic for Low Yield in Trifluoromethylated Peptide Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of (R)-2-Amino-1,1,1-trifluoropropane hydrochloride
Welcome to the technical support center for the purification of (R)-2-Amino-1,1,1-trifluoropropane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable protocols for obtaining a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can arise from the synthetic route used. These may include the corresponding (S)-enantiomer, unreacted starting materials, and byproducts from side reactions. Depending on the synthesis, residual solvents from the reaction or workup may also be present.
Q2: My final product has a low melting point and appears oily. What could be the cause?
A2: An oily appearance or a depressed melting point typically indicates the presence of impurities or residual solvent. Incomplete conversion to the hydrochloride salt can also result in a lower melting, less crystalline product. Ensure the acidification step is complete and consider an additional purification step like recrystallization.
Q3: How can I improve the yield of my purification?
A3: To improve yield, minimize transfers of the material and ensure each purification step is optimized. During recrystallization, using the minimal amount of hot solvent necessary for dissolution is crucial to maximize crystal recovery upon cooling. For acid-base extractions, performing multiple extractions with smaller volumes of solvent is more effective than a single extraction with a large volume.
Q4: What is the best method to determine the enantiomeric purity of my sample?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of this compound.
Q5: Can I use standard silica gel column chromatography to purify the hydrochloride salt?
A5: Direct purification of the highly polar hydrochloride salt on standard silica gel can be challenging due to strong binding to the stationary phase, which can lead to poor recovery and peak tailing. It is often more effective to purify the free amine by column chromatography and then convert the purified amine to the hydrochloride salt. If using silica gel with the salt, a mobile phase containing a polar solvent and an amine additive (like triethylamine) may be necessary, but this can complicate product isolation.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield After Recrystallization | 1. Too much solvent used for recrystallization. 2. The compound is too soluble in the chosen solvent at low temperatures. 3. Premature crystallization during hot filtration. | 1. Use the minimum amount of hot solvent to dissolve the crude product. 2. Try a different solvent system where the compound has lower solubility when cold. A mixture of solvents, such as isopropanol and diethyl ether, can be effective. 3. Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. |
| Product Fails to Crystallize | 1. The solution is not sufficiently saturated. 2. Presence of impurities inhibiting crystallization. 3. The cooling process is too rapid. | 1. Concentrate the solution by carefully evaporating some of the solvent. 2. Attempt to "seed" the solution with a small crystal of the pure product. If seeding is not possible, try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. |
| Poor Separation in Chiral HPLC | 1. Incorrect chiral stationary phase (column). 2. Inappropriate mobile phase composition. | 1. Screen different types of chiral columns (e.g., polysaccharide-based like Chiralpak or Chiralcel). 2. Optimize the mobile phase. For amine hydrochlorides, a polar organic or reversed-phase method may be suitable. Adjust the solvent ratio and consider adding additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) to the mobile phase.[1] |
| Presence of Unknown Peaks in GC-MS | 1. Thermal decomposition of the hydrochloride salt in the injector. 2. Contamination from the synthesis or workup. | 1. Analyze the free amine instead of the hydrochloride salt, as it is more volatile and less prone to decomposition. Derivatization of the amine may also improve chromatographic performance. 2. Review the synthetic procedure and ensure all reagents are pure and equipment is clean. Analyze starting materials for impurities. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is effective for removing non-basic organic impurities.
-
Dissolution: Dissolve the crude this compound in deionized water.
-
Basification: Cool the aqueous solution in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the pH is >10. This will convert the hydrochloride salt to the free amine.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the free amine with an organic solvent such as diethyl ether or dichloromethane (3 x 50 mL for a 10g scale).
-
Drying: Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Acidification: Filter the dried organic solution. To form the hydrochloride salt, bubble dry HCl gas through the solution or add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
Isolation: Collect the precipitated this compound by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Protocol 2: Purification by Recrystallization
This protocol is suitable for removing small amounts of impurities from the crystalline hydrochloride salt.
-
Solvent Selection: A common solvent system for recrystallizing amine hydrochlorides is a mixture of an alcohol and an ether. Isopropanol and diethyl ether are a good starting point.
-
Dissolution: In a flask, add the minimum amount of hot isopropanol required to just dissolve the crude this compound.
-
Precipitation: While the solution is still warm, slowly add diethyl ether with swirling until the solution becomes slightly cloudy.
-
Crystallization: Allow the flask to cool slowly to room temperature. The product should crystallize out. For maximum recovery, you can then place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Data Presentation
Table 1: Purity and Yield Data from Different Purification Methods (Hypothetical Data)
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Acid-Base Extraction | 85 | 98 | 80 | Effective for removing non-basic impurities. |
| Recrystallization (Isopropanol/Ether) | 95 | >99.5 | 90 | Good for removing minor impurities and achieving high purity. |
| Column Chromatography (as free amine) | 70 | 97 (as free amine) | 75 | Useful for crude mixtures with multiple impurities. |
Visualizations
Experimental Workflow for Purification
Caption: Purification workflow for this compound.
Troubleshooting Decision Tree for Low Purity
Caption: Decision tree for troubleshooting low purity issues.
References
Technical Support Center: Synthesis of Chiral Trifluoromethylated Amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of chiral trifluoromethylated amines.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the synthesis of chiral trifluoromethylated amines?
The synthesis of chiral trifluoromethylated amines presents several key challenges:
-
Achieving High Enantioselectivity: Inducing high levels of stereocontrol to obtain the desired enantiomer in high purity is a primary obstacle. This is particularly challenging for aliphatic trifluoromethylated amines.[1]
-
Stereocontrol of Imine Precursors: The E/Z stereoisomerism of trifluoromethyl-substituted imine precursors can be critical, as different isomers may lead to opposite enantiomers of the final amine product.[2]
-
Low Nucleophilicity of the Trifluoromethyl Anion: Introducing the trifluoromethyl group can be difficult due to the low nucleophilicity of the CF3- anion, often requiring specialized reagents and conditions.
-
Potential for Racemization: The electron-withdrawing nature of the trifluoromethyl group can facilitate racemization at the newly formed stereocenter under certain reaction conditions or during work-up.[3][4]
-
Substrate Scope Limitations: Many existing methods are limited to specific types of substrates, such as aryl imines, with alkyl-substituted variants often exhibiting lower reactivity and enantioselectivity.[2]
Q2: Which analytical techniques are best suited for determining the enantiomeric excess (ee) of chiral trifluoromethylated amines?
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the enantiomeric excess of chiral trifluoromethylated amines. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose (e.g., Chiralpak® and Chiralcel® columns), are particularly effective.[5] The choice of mobile phase, typically a mixture of n-hexane and an alcohol like isopropanol, is crucial for achieving baseline separation of the enantiomers.[5]
Q3: What is the role of the N-protecting/activating group in the asymmetric synthesis of trifluoromethylated amines?
The group attached to the nitrogen atom of the imine precursor plays a critical role in several aspects of the synthesis:
-
Steric Hindrance and Stereodifferentiation: N-aryl or N-benzyl groups can provide the necessary steric bulk to effectively differentiate between the two faces of the imine, guiding the approach of the reagent or catalyst to achieve high enantioselectivity.[2]
-
Electronic Effects: Electron-withdrawing groups on the N-substituent can enhance the reactivity of the imine towards nucleophilic attack or isomerization. For example, replacing an N-benzyl group with an N-4-nitrobenzyl group can dramatically increase the reaction rate.[1]
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Product Type: The choice of the N-substituent determines the nature of the final product. For instance, using an N-aryl group often leads to secondary aniline products.[2] The protecting group must also be removable under conditions that do not compromise the chirality of the product.
Troubleshooting Guides
Problem 1: Low Enantioselectivity (ee)
Low enantiomeric excess is a frequent issue in the asymmetric synthesis of chiral trifluoromethylated amines. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
| Potential Cause | Recommended Solutions |
| Suboptimal Catalyst or Ligand | - Screen a variety of chiral catalysts or ligands. The steric and electronic properties of the ligand are crucial for creating an effective chiral environment.[4]- For reactions involving metal catalysts, ensure the correct metal-to-ligand ratio. |
| Inappropriate Reaction Conditions | - Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state leading to the major enantiomer.- Concentration: Decreasing the reaction concentration can sometimes enhance enantioselectivity, although it may require longer reaction times.[1]- Solvent: Perform a solvent screen. The polarity of the solvent can significantly impact the reaction's stereochemical outcome. Non-polar aprotic solvents are often a good starting point to minimize racemization.[3] |
| Substrate Issues | - Imine Geometry: The presence of a mixture of E/Z isomers of the starting imine can lead to the formation of both enantiomers, thus lowering the overall ee. Purify the imine precursor to obtain a single isomer if possible.- Protecting Group: The N-protecting or activating group on the imine is critical. An inappropriate group may not provide sufficient steric bulk for effective stereocontrol.[2] |
| Presence of Impurities | - Ensure all reagents and solvents are of high purity and anhydrous. Water can act as a catalyst poison or interfere with the reaction pathway.[4] |
Problem 2: Product Racemization
The desired chiral trifluoromethylated amine may racemize under the reaction conditions or during purification.
Decision Tree for Preventing Racemization
Caption: Decision tree for preventing product racemization.
| Potential Cause | Recommended Solutions |
| Harsh Reaction Conditions | - Temperature: Elevated temperatures can provide sufficient energy to overcome the inversion barrier of the chiral center, leading to racemization.[3] Conduct the reaction at the lowest feasible temperature.- pH: Strong acids or bases can catalyze racemization, especially if the stereocenter has an acidic proton.[3] Use milder reagents or buffer the reaction mixture if possible. |
| Formation of Achiral Intermediates | - Reaction mechanisms proceeding through planar, achiral intermediates like carbocations or enolates are prone to racemization.[3] If this is suspected, consider alternative synthetic routes or catalyst systems that avoid such intermediates. |
| Work-up and Purification | - Racemization can occur during aqueous work-up with strong acids or bases, or during purification techniques like distillation at high temperatures. Use neutralized water for extraction and purify by methods that do not require high heat, such as flash column chromatography or crystallization. Chiral resolution can also be achieved through the formation and separation of diastereomeric salts.[6] |
| Inappropriate Reagents | - Certain reagents, such as some coupling reagents in peptide synthesis, can induce racemization.[3][7] Carefully select reagents known to minimize racemization for the specific transformation. |
Data Presentation
Table 1: Comparison of Catalytic Systems for the Asymmetric Isomerization of N-(2-nitrobenzyl)pentafluorophenyl trifluoromethyl ketimine
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | DHQ-7e (2'-Br) | CH2Cl2 | -20 | 3 | >98 | 55 |
| 2 | DHQ-7f (2'-Cl) | CH2Cl2 | -20 | 3 | >98 | 68 |
| 3 | DHQ-7f (2'-Cl) | CH2Cl2 | -20 | 24 | >98 | 82 |
| 4 | DHQ-7f (2'-Cl) | Toluene | -20 | 24 | 95 | 88 |
| 5 | DHQ-7f (2'-Cl) | Toluene | -30 | 72 | 91 | 91 |
Data adapted from a study on the catalytic enantioselective isomerization of trifluoromethyl imines.[1] DHQ = Dihydroquinine derivative.
Table 2: Diastereoselective Nucleophilic Trifluoromethylation of N-(tert-Butylsulfinyl)imines
| Entry | Imine (R group) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | p-ClC6H4 | 95 | >99:1 |
| 2 | C6H5 | 96 | >99:1 |
| 3 | p-CH3OC6H4 | 94 | >99:1 |
| 4 | 2-Furyl | 90 | >99:1 |
| 5 | (E)-C6H5CH=CH | 89 | 98:2 |
| 6 | Cyclohexyl | 85 | >99:1 |
Data from the nucleophilic trifluoromethylation using TMSCF3 and a stoichiometric amount of TBAT in THF.[8]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of N-Tosyl Aldimines
This protocol describes the trifluoromethylation of N-tosyl aldimines using trifluoromethyl iodide (CF3I) and tetrakis(dimethylamino)ethylene (TDAE).[9]
Experimental Workflow
References
- 1. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: (R)-2-Amino-1,1,1-trifluoropropane hydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-2-Amino-1,1,1-trifluoropropane hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete imine formation: The initial condensation of 1,1,1-trifluoroacetone with a chiral amine or ammonia source may be incomplete. | - Ensure anhydrous conditions, as water can hydrolyze the imine intermediate. - Use a Dean-Stark apparatus to remove water azeotropically. - Optimize the reaction temperature and time for imine formation. |
| Inefficient reduction of the imine: The reducing agent may not be effective, or the reaction conditions may be suboptimal. | - Screen different reducing agents (e.g., NaBH4, L-selectride, catalytic hydrogenation). - Optimize the temperature, pressure (for hydrogenation), and stoichiometry of the reducing agent. - Ensure the catalyst (if used) is active and not poisoned. | |
| Product loss during workup and purification: The product is volatile and can be lost during solvent removal or purification. | - Use a rotary evaporator with a cold trap at a controlled temperature and pressure. - Perform extractions and washes quickly and at a reduced temperature. - Consider forming the hydrochloride salt early in the workup to reduce volatility. | |
| Low Enantiomeric Excess (e.e.) / Racemization | Racemization of the chiral auxiliary or intermediate: The chiral center may not be stable under the reaction or workup conditions. | - Use a milder base for pH adjustments during workup. - Avoid prolonged exposure to high temperatures. - Screen different chiral auxiliaries or catalysts that provide higher stereocontrol. |
| Incomplete stereocontrol during reduction: The reducing agent may not provide sufficient facial selectivity. | - Lower the reaction temperature during the reduction step. - Use a bulkier or more sterically demanding chiral auxiliary or ligand on the catalyst. - Consider using a chiral reducing agent. | |
| Presence of Impurities | Unreacted starting materials: Incomplete reaction can leave residual 1,1,1-trifluoroacetone or the amine source. | - Increase the reaction time or temperature. - Use a slight excess of one reagent to drive the reaction to completion. - Purify the crude product by distillation or chromatography. |
| Over-reduction byproducts: The trifluoromethyl group is generally stable, but aggressive reducing agents could potentially lead to side reactions. | - Use a milder reducing agent. - Carefully control the stoichiometry of the reducing agent. | |
| Side reactions involving the solvent or reagents: The solvent or other reagents may react with intermediates. | - Choose an inert solvent for the reaction. - Ensure all reagents are of high purity. | |
| Formation of the (S)-enantiomer: This is the primary impurity affecting chiral purity. | - Refer to the "Low Enantiomeric Excess" section for solutions. - Recrystallization of the hydrochloride salt may enrich the desired (R)-enantiomer. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most common side reactions often stem from the stability of the imine intermediate and the conditions of the reduction step. These can include:
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Hydrolysis of the imine intermediate: The imine formed from 1,1,1-trifluoroacetone is susceptible to hydrolysis back to the ketone and amine, especially in the presence of water. This reduces the overall yield.
-
Racemization: The chiral center can undergo racemization, leading to the formation of the undesired (S)-enantiomer. This can be influenced by temperature, pH, and the choice of base.
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Formation of diastereomeric impurities: When using a chiral auxiliary, incomplete diastereoselectivity during the imine reduction will result in the formation of a diastereomeric byproduct that needs to be removed.
Q2: How can I minimize the formation of the (S)-enantiomer?
A2: Minimizing the formation of the undesired (S)-enantiomer is crucial for achieving high enantiomeric purity. Key strategies include:
-
Optimization of the chiral catalyst or auxiliary: The choice of a highly effective chiral directing group is paramount.
-
Low-temperature reduction: Performing the reduction of the imine intermediate at lower temperatures often enhances stereoselectivity.
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Choice of reducing agent: Some reducing agents offer better stereocontrol than others. It is advisable to screen a variety of reducing agents.
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Purification: Chiral chromatography (HPLC or SFC) can be used to separate the enantiomers, although this may not be practical on a large scale. Fractional crystallization of the hydrochloride salt can also be effective in enriching the desired enantiomer.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A3: A combination of analytical techniques is recommended:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to monitor the consumption of starting materials and the formation of the product.
-
Purity Assessment: GC or High-Performance Liquid Chromatography (HPLC) is suitable for determining the chemical purity of the final product.
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Enantiomeric Purity: Chiral HPLC or chiral Gas Chromatography (GC) are the standard methods for determining the enantiomeric excess (e.e.) of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent can also be employed.
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Yes, several safety precautions are important:
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1,1,1-Trifluoroacetone: This starting material is volatile and flammable. Handle it in a well-ventilated fume hood and away from ignition sources.
-
Reducing Agents: Many reducing agents, such as sodium borohydride and L-selectride, are reactive with water and can generate flammable hydrogen gas. Handle them under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling all organic solvents.
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Pressure Reactions: If performing catalytic hydrogenation, ensure the pressure reactor is properly maintained and operated by trained personnel.
Quantitative Data Summary
The following tables provide representative data for the synthesis of this compound under different conditions. Note: This data is illustrative and may vary based on specific experimental setups.
Table 1: Effect of Reducing Agent on Yield and Enantiomeric Excess
| Reducing Agent | Reaction Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e., %) |
| NaBH4 | 0 | 75 | 92 |
| L-Selectride | -78 | 85 | 98 |
| H2, Pd/C (with chiral ligand) | 25 | 90 | 95 |
| H2, Rh(COD)2BF4 (with chiral ligand) | 25 | 88 | >99 |
Table 2: Influence of Solvent on Reaction Outcome
| Solvent | Reaction Time (h) | Yield (%) | Enantiomeric Excess (e.e., %) |
| Methanol | 12 | 78 | 93 |
| Tetrahydrofuran (THF) | 12 | 82 | 96 |
| Dichloromethane (DCM) | 18 | 75 | 95 |
| Toluene | 24 | 70 | 91 |
Key Experimental Protocols
Protocol 1: Synthesis via Reductive Amination using a Chiral Auxiliary
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Imine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the chiral auxiliary (e.g., (R)--methylbenzylamine) (1.0 eq) in anhydrous toluene. Add 1,1,1-trifluoroacetone (1.1 eq). Heat the mixture to reflux until the theoretical amount of water is collected in the Dean-Stark trap. Cool the reaction mixture to room temperature.
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Reduction: Cool the solution of the imine to -78 °C in a dry ice/acetone bath under a nitrogen atmosphere. Add L-Selectride (1.5 eq, 1.0 M solution in THF) dropwise over 30 minutes. Stir the reaction mixture at -78 °C for 4 hours.
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Workup: Quench the reaction by the slow addition of methanol, followed by water. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Auxiliary Cleavage: The resulting diastereomeric amine can be debenzylated via catalytic hydrogenation (e.g., H2, Pd(OH)2/C) in methanol.
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Hydrochloride Salt Formation: After filtration of the catalyst, dissolve the free amine in diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete. Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Visualizations
Technical Support Center: Synthesis of (R)-2-Amino-1,1,1-trifluoropropane hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (R)-2-Amino-1,1,1-trifluoropropane hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am getting a low yield in the asymmetric reduction of N-benzyl-1,1,1-trifluoropropan-2-imine. What are the potential causes and how can I improve it?
A1: Low yields in the asymmetric reduction of the imine intermediate can stem from several factors. Here is a breakdown of potential causes and solutions:
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Incomplete Imine Formation: The initial condensation of 1,1,1-trifluoroacetone and benzylamine to form the N-benzyl-1,1,1-trifluoropropan-2-imine is a crucial step. Incomplete conversion will naturally lead to a lower overall yield of the final amine.
-
Troubleshooting:
-
Ensure efficient removal of water formed during the condensation reaction. A Dean-Stark trap is commonly used for this purpose.[1]
-
Consider using a mild acid catalyst, such as p-toluenesulfonic acid, to facilitate the reaction.[1]
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Verify the purity of your starting materials, as impurities can interfere with the reaction.
-
-
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Suboptimal Reduction Conditions: The choice of reducing agent, catalyst, solvent, and temperature are all critical for achieving a high yield.
-
Troubleshooting:
-
Reducing Agent: Catecholborane is a commonly used reducing agent in combination with chiral catalysts like oxazaborolidines.[2] Ensure it is fresh and handled under inert conditions to prevent decomposition.
-
Catalyst Loading: Inadequate catalyst loading can lead to slow or incomplete conversion. Refer to established protocols for the optimal catalyst concentration for your chosen system.
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Temperature: While lower temperatures can sometimes improve enantioselectivity, they can also decrease the reaction rate, leading to incomplete conversion within a practical timeframe.[2] Experiment with a range of temperatures to find the optimal balance between yield and enantioselectivity.
-
-
-
Product Volatility and Isolation: The free amine, (R)-2-Amino-1,1,1-trifluoropropane, is a low-boiling point liquid (46-47 °C), which can lead to loss during workup and isolation.[1]
-
Troubleshooting:
-
After the reduction and deprotection steps, perform extractions and solvent removal at reduced temperatures.
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Consider converting the crude amine directly to its hydrochloride salt, which is a stable, non-volatile solid, to minimize loss.
-
-
Q2: My reaction shows good conversion, but the enantiomeric excess (ee) of the (R)-amine is low. How can I improve the stereoselectivity?
A2: Achieving high enantioselectivity is a common challenge in asymmetric synthesis. The following factors are key to optimizing the stereochemical outcome:
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Catalyst Selection and Purity: The choice of chiral catalyst is paramount. Different catalyst systems exhibit varying levels of stereocontrol for the reduction of trifluoromethyl imines.
-
Troubleshooting:
-
Catalyst Type: Consider screening different classes of catalysts, such as BINOL-derived boro-phosphates or cinchona alkaloid-based catalysts, which have shown high enantioselectivity in similar reactions.
-
Catalyst Quality: Ensure the chiral catalyst is of high purity and handled appropriately to prevent degradation or racemization.
-
-
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Imine Geometry: The presence of both E and Z isomers of the imine can lead to the formation of both enantiomers of the product, thereby reducing the overall ee.[2]
-
Troubleshooting:
-
Optimize the imine formation conditions to favor the formation of a single isomer. This can sometimes be influenced by the choice of solvent and reaction temperature.
-
-
-
Reaction Temperature: Temperature can have a significant impact on enantioselectivity.
-
Troubleshooting:
-
In many cases, lowering the reaction temperature can enhance enantioselectivity.[2] However, as mentioned previously, this may come at the cost of a longer reaction time. A systematic study of the temperature profile is recommended.
-
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and, consequently, the stereochemical outcome.
-
Troubleshooting:
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Screen a variety of aprotic solvents with different polarities (e.g., toluene, dichloromethane, THF) to identify the optimal medium for your chosen catalyst system.
-
-
Q3: I am having difficulty with the purification of the final hydrochloride salt. What is a reliable method?
A3: The purification of this compound typically involves the removal of the chiral auxiliary or catalyst byproducts and any remaining unreacted starting materials.
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Workup Procedure:
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After the reduction is complete, the reaction is typically quenched with an aqueous acid (e.g., HCl) to hydrolyze any remaining borane complexes and to protonate the amine.
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An aqueous workup is then performed to remove water-soluble byproducts.
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The organic layer containing the protected amine is separated.
-
-
Deprotection and Salt Formation:
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The protecting group (e.g., benzyl group) is typically removed by catalytic hydrogenation (e.g., using Pd/C and H₂ gas).
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After filtration of the catalyst, the resulting free amine in a suitable solvent (e.g., diethyl ether, methanol) can be treated with a solution of HCl in a solvent like diethyl ether or isopropanol to precipitate the hydrochloride salt.
-
-
Recrystallization/Trituration:
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The crude hydrochloride salt can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether, ethanol/hexane) or by trituration with a solvent in which the salt is sparingly soluble but impurities are soluble (e.g., cold diethyl ether).
-
Data Presentation
Table 1: Comparison of Catalytic Systems for the Asymmetric Reduction of Trifluoromethyl Imines
| Catalyst Type | Reducing Agent | Typical Yield (%) | Typical ee (%) | Reference |
| Oxazaborolidine | Catecholborane | High | Moderate | [2] |
| BINOL-derived Boro-phosphate | Catecholborane | High | High | |
| Cinchona Alkaloid Derivatives | Hantzsch Ester | Variable | High | [3] |
| Chiral Sulfinamide Auxiliary | NaBH₄ or L-selectride | High | High (de) | [4] |
Experimental Protocols
Protocol 1: Synthesis of N-(1,1,1-trifluoroisopropylidene)benzylamine
This protocol is adapted from a patented industrial process.[1]
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To a solution of p-toluenesulfonic acid (catalytic amount) in toluene, add 1,1,1-trifluoroacetone at 0 °C.
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Slowly add benzylamine over 3 hours at a temperature between 0 and 10 °C.
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Heat the reaction mixture to reflux for 15 hours, collecting the water formed in a Dean-Stark trap.
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After cooling to room temperature, remove the solvent under reduced pressure to yield the crude imine, which can be used in the next step without further purification.
Protocol 2: Asymmetric Reduction and Deprotection
This is a generalized protocol based on common methods for asymmetric imine reduction. Specific conditions will vary depending on the chosen catalyst.
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Dissolve the N-(1,1,1-trifluoroisopropylidene)benzylamine in an anhydrous aprotic solvent (e.g., toluene) under an inert atmosphere (e.g., argon or nitrogen).
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Cool the solution to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).
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Add the chiral catalyst (e.g., a pre-formed oxazaborolidine solution or a BINOL-based catalyst).
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Slowly add the reducing agent (e.g., catecholborane) dropwise, maintaining the reaction temperature.
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Stir the reaction mixture at the specified temperature until the reaction is complete (monitored by TLC or GC-MS).
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Quench the reaction by the slow addition of an appropriate reagent (e.g., methanol, followed by aqueous HCl).
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Perform an aqueous workup to remove water-soluble byproducts.
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Remove the benzyl protecting group by catalytic hydrogenation using Pd/C and H₂.
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After filtration of the catalyst, precipitate the hydrochloride salt by adding a solution of HCl in an appropriate solvent.
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Isolate the solid product by filtration and purify by recrystallization or trituration.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane - Google Patents [patents.google.com]
- 2. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Support Center: Resolution of Racemic 2-Amino-1,1,1-trifluoropropane Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chiral resolution of racemic 2-Amino-1,1,1-trifluoropropane hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the resolution of racemic 2-Amino-1,1,1-trifluoropropane hydrochloride via diastereomeric crystallization with L-tartaric acid.
Question: Why am I not getting any crystals to form after adding the L-tartaric acid solution?
Answer: There are several potential reasons for the lack of crystallization:
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Supersaturation not reached: The solution may not be sufficiently concentrated for crystals to form. Try slowly evaporating the solvent or reducing the initial amount of solvent used.
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Inappropriate solvent system: The choice of solvent is crucial for differential solubility of the diastereomeric salts. If you are using a single solvent, consider a solvent mixture to fine-tune the solubility. For fluorinated amines, alcohols like methanol or ethanol, or mixtures with water or acetonitrile, can be effective.
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Cooling rate: Cooling the solution too quickly can inhibit crystal formation. A slow, gradual cooling process is recommended to allow for proper crystal lattice formation.
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Purity of the starting material: Impurities in the racemic 2-Amino-1,1,1-trifluoropropane hydrochloride can interfere with crystallization. Ensure the starting material is of high purity.
Question: The crystals I obtained have a low enantiomeric excess (ee%). How can I improve it?
Answer: Low enantiomeric excess can be addressed through the following optimization steps:
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Recrystallization: A single crystallization may not be sufficient to achieve high ee%. One or more recrystallization steps of the obtained diastereomeric salt are often necessary.
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Solvent optimization: The solvent composition directly impacts the solubility difference between the two diastereomeric salts. Experiment with different solvent systems to maximize this difference.
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Equilibration time: Allow sufficient time for the system to reach equilibrium after cooling, before filtering the crystals. This can improve the selective crystallization of the less soluble diastereomer.
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Seeding: Introducing a small amount of the desired pure diastereomeric salt (seed crystals) can promote the crystallization of that specific diastereomer and improve the enantiomeric excess.
Question: My yield of the resolved enantiomer is very low. What are the possible causes and solutions?
Answer: Low yield is a common challenge in diastereomeric resolution. Consider the following:
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Co-precipitation: The undesired diastereomer might be co-precipitating with the desired one. This can be mitigated by adjusting the solvent system to increase the solubility of the undesired salt.
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Premature crystallization: If crystallization occurs too early, before the system has had a chance to selectively precipitate the desired diastereomer, the yield of the pure enantiomer will be low. Ensure thorough dissolution at an elevated temperature before slow cooling.
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Loss during workup: Material can be lost during filtration and washing steps. Ensure the wash solvent is cold to minimize dissolution of the desired crystals.
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Incomplete salt formation: Ensure that the stoichiometry between the racemic amine and the resolving agent is optimal. A 1:1 molar ratio is a good starting point, but slight adjustments may be necessary.
Question: How can I recover the "wrong" enantiomer from the mother liquor?
Answer: The mother liquor is enriched in the more soluble diastereomeric salt. To recover the other enantiomer:
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Evaporate the solvent from the mother liquor.
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Dissolve the residue in water and basify (e.g., with NaOH) to liberate the free amine.
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Extract the free amine with an organic solvent.
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You can then use a resolving agent of the opposite chirality (e.g., D-tartaric acid) to crystallize the other enantiomer. Alternatively, the recovered enantiomer can be racemized and recycled if a suitable method is available.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the resolution of racemic 2-Amino-1,1,1-trifluoropropane hydrochloride with L-tartaric acid?
A1: The resolution is based on the formation of diastereomeric salts. The racemic mixture of 2-Amino-1,1,1-trifluoropropane contains two enantiomers, (R)- and (S)-2-Amino-1,1,1-trifluoropropane. When reacted with an enantiomerically pure chiral acid like L-(+)-tartaric acid, two different diastereomeric salts are formed: [(R)-amine][L-tartrate] and [(S)-amine][L-tartrate]. These diastereomers have different physical properties, including solubility. By carefully choosing the solvent and crystallization conditions, one diastereomer can be selectively crystallized, allowing for the separation of the original enantiomers.
Q2: Why is it important to use enantiomerically pure L-tartaric acid?
A2: The success of the diastereomeric resolution relies on the difference in physical properties between the two diastereomeric salts. If the L-tartaric acid is not enantiomerically pure, it will contain some D-tartaric acid. This will lead to the formation of four different salts, complicating the separation and reducing the efficiency and enantiomeric purity of the resolution.
Q3: Can I use other chiral acids for the resolution of 2-Amino-1,1,1-trifluoropropane hydrochloride?
A3: Yes, other chiral acids can be used as resolving agents. Common alternatives to tartaric acid include mandelic acid, camphorsulfonic acid, and dibenzoyltartaric acid. The choice of the resolving agent depends on factors such as the properties of the amine, the ease of crystallization of the diastereomeric salts, and the cost of the resolving agent. It is often necessary to screen several resolving agents to find the most effective one for a particular amine.
Q4: How do I determine the enantiomeric excess (ee%) of my resolved sample?
A4: The enantiomeric excess of the resolved 2-Amino-1,1,1-trifluoropropane can be determined using several analytical techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods. A chiral stationary phase is used to separate the two enantiomers, and the ee% is calculated from the relative peak areas.
-
Chiral Gas Chromatography (GC): Similar to HPLC, but the sample is first derivatized to make it volatile.
-
NMR Spectroscopy with a Chiral Shift Reagent or Chiral Derivatizing Agent: These reagents interact differently with the two enantiomers, leading to separate signals in the NMR spectrum that can be integrated to determine the ee%.
Q5: What is the significance of the specific rotation value?
A5: Specific rotation is a physical property of a chiral compound and is the measure of the angle to which a plane-polarized light is rotated by a solution of the compound at a specific concentration and path length. For a resolved sample, the measured specific rotation can be used to calculate the enantiomeric excess if the specific rotation of the pure enantiomer is known, using the formula: ee% = ([α]observed / [α]max) * 100.
Experimental Protocol: Resolution of Racemic 2-Amino-1,1,1-trifluoropropane Hydrochloride with L-(+)-Tartaric Acid
This protocol provides a general procedure for the diastereomeric resolution. Optimization of solvent, temperature, and crystallization time may be required.
Materials:
-
Racemic 2-Amino-1,1,1-trifluoropropane hydrochloride
-
L-(+)-Tartaric acid (enantiomerically pure)
-
Methanol
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Deionized water
-
Standard laboratory glassware and equipment (flasks, condenser, magnetic stirrer, filtration apparatus)
Procedure:
Part A: Formation and Crystallization of the Diastereomeric Salt
-
Dissolution of the Racemic Amine Hydrochloride: In a round-bottom flask, dissolve racemic 2-Amino-1,1,1-trifluoropropane hydrochloride (1.0 eq) in a minimal amount of warm methanol.
-
Preparation of the Resolving Agent Solution: In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in a minimal amount of warm methanol. Note: Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized product.
-
Formation of the Diastereomeric Salts: Slowly add the L-tartaric acid solution to the amine hydrochloride solution with stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, the solution can be further cooled in an ice bath or a refrigerator. Seeding with a small crystal of the desired diastereomeric salt can induce crystallization. For optimal results, the solution can be left to crystallize over several hours or overnight.
-
Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold methanol, followed by cold diethyl ether to remove any soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Part B: Liberation of the Enantiomerically Enriched Free Amine
-
Dissolution of the Diastereomeric Salt: Dissolve the dried diastereomeric salt in a minimal amount of deionized water.
-
Basification: Cool the solution in an ice bath and slowly add a sodium hydroxide solution with stirring until the pH is basic (pH > 10). This will liberate the free amine.
-
Extraction: Extract the free amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times.
-
Drying and Solvent Removal: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4), and carefully remove the solvent by rotary evaporation at low temperature due to the volatility of the free amine.
-
Conversion to Hydrochloride Salt (Optional): The enantiomerically enriched free amine can be converted back to the hydrochloride salt by bubbling dry HCl gas through a solution of the amine in an anhydrous solvent or by adding a solution of HCl in an organic solvent.
Part C: Determination of Enantiomeric Excess and Yield
-
Yield Calculation: Calculate the yield of the enantiomerically enriched product based on the initial amount of the racemic starting material.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess of the resolved amine using a suitable analytical method such as chiral HPLC or chiral GC.
-
Specific Rotation Measurement: Measure the specific rotation of the resolved product and compare it to the literature value for the pure enantiomer.
Quantitative Data
The following table summarizes expected data for the resolution of racemic 2-Amino-1,1,1-trifluoropropane. Note that actual results may vary depending on the specific experimental conditions.
| Resolving Agent | Enantiomer Isolated | Typical Yield (%) | Typical ee% | Specific Rotation [α]D (c, solvent) |
| L-(+)-Tartaric Acid | (R)-(-)-2-Amino-1,1,1-trifluoropropane | 35-45 (after one crystallization) | >95 | Literature values for the pure enantiomer are not readily available, but a negative rotation is expected. |
| D-(-)-Tartaric Acid | (S)-(+)-2-Amino-1,1,1-trifluoropropane | 35-45 (after one crystallization) | >95 | A positive rotation is expected. |
Note: The yield is calculated based on a theoretical maximum of 50% for a single enantiomer from a racemic mixture.
Visualizations
Caption: Experimental workflow for the resolution of racemic 2-Amino-1,1,1-trifluoropropane hydrochloride.
Caption: Principle of diastereomeric salt resolution.
Technical Support Center: Stability of Trifluoromethylated Amines
This technical support center is designed for researchers, scientists, and drug development professionals working with trifluoromethylated amines. It provides troubleshooting guidance and answers to frequently asked questions regarding the stability of these compounds.
Frequently Asked Questions (FAQs)
Q1: Why are N-trifluoromethyl amines often unstable?
N-trifluoromethyl amines can be inherently unstable due to the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group. This electronic effect can weaken the C-N bond, making the compound susceptible to degradation, particularly hydrolysis.[1][2] The electronic repulsion between the nitrogen and fluorine atoms also contributes to this instability.
Q2: What are the primary factors that influence the stability of trifluoromethylated amines?
The stability of trifluoromethylated amines is significantly affected by several factors:
-
pH: These compounds are particularly sensitive to acidic and basic conditions, which can catalyze hydrolysis.
-
Moisture: Due to their susceptibility to hydrolysis, exposure to moisture, even atmospheric, can lead to degradation.[3]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to UV light can induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents can also lead to the decomposition of the amine.
Q3: What are the common degradation pathways for trifluoromethylated amines?
The most prevalent degradation pathway is hydrolysis , where the N-CF3 group is cleaved to form the corresponding amine and other fluoride-containing byproducts. Under strongly basic conditions, the -CF3 group itself can hydrolyze to a carboxylic acid. Photodegradation upon exposure to UV light is another common pathway.
Q4: Are there more stable alternatives to simple N-CF3 amines?
Yes, recent studies have shown that modifying the structure can significantly enhance stability. For instance, N(CF3)(CF2H) amines have demonstrated a dramatic increase in stability compared to their N-CF3 counterparts.[4] N-trifluoromethyl azoles also exhibit excellent aqueous stability compared to N-trifluoromethyl amines.[2][5]
Q5: What initial steps should I take if I suspect my trifluoromethylated amine is degrading?
If you observe unexpected results or changes in your sample's properties, it is crucial to perform a forced degradation study. This involves subjecting your compound to various stress conditions (acid, base, heat, light, oxidation) to identify the conditions under which it degrades and to characterize the degradation products.[6][7][8]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with trifluoromethylated amines.
| Symptom | Potential Cause | Recommended Solution(s) |
| Appearance of new, unexpected peaks in HPLC or NMR analysis. | Hydrolytic degradation. | - Ensure all solvents and reagents are anhydrous. - Work under an inert atmosphere (e.g., nitrogen or argon). - Avoid acidic or basic conditions if possible, or use the mildest effective conditions. - Store the compound in a desiccator at low temperature. |
| Loss of compound over time, even when stored. | Sensitivity to moisture and/or light. | - Store the compound in a tightly sealed, amber vial under an inert atmosphere. - Store at a reduced temperature (e.g., in a refrigerator or freezer). - Consider storing the compound as a solution in a dry, aprotic solvent. |
| Low yield or formation of multiple byproducts during synthesis. | Inherent instability of the target compound under reaction or workup conditions. | - Use mild and anhydrous reaction conditions. - Minimize reaction and workup times. - Employ non-aqueous workup procedures if possible. - Consider purification techniques that avoid water, such as preparative TLC or chromatography with anhydrous solvents. |
| Difficulty in purifying the product. | Co-elution of impurities or on-column degradation. | - Use a different stationary phase or solvent system for chromatography. - Optimize the HPLC gradient to improve separation. - Consider alternative purification methods like crystallization or distillation if the compound is stable enough. |
Data on Hydrolytic Stability of N-Trifluoromethyl Amines
The following table summarizes the hydrolytic stability of representative N-trifluoromethyl secondary and tertiary amines in a water/DMSO (4:1) solution at room temperature at various pH levels.
| Compound Type | pH | % Remaining after 5 min | % Remaining after 15 min | % Remaining after 30 min | % Remaining after 2 h | % Remaining after 6 h |
| N-CF3 Secondary Amine | 1.0 | ~60% | ~40% | ~25% | <10% | <5% |
| 7.0 | >95% | >95% | >95% | ~90% | ~85% | |
| 7.4 | >95% | >95% | >95% | ~90% | ~85% | |
| 10.0 | ~80% | ~65% | ~50% | ~20% | <10% | |
| N-CF3 Tertiary Amine | 1.0 | >95% | >95% | >95% | >95% | ~95% |
| 7.0 | >95% | >95% | >95% | >95% | >95% | |
| 7.4 | >95% | >95% | >95% | >95% | >95% | |
| 10.0 | >95% | >95% | >95% | ~90% | ~80% |
Data adapted from a study on the hydrolytic stability of N-trifluoromethyl amines.[9]
Comparative Stability of N(CF3)(CF2H) vs. N(CF3)(Me) Amines
| Compound | Conditions | Time | % Decomposition |
| N(CF3)(CF2H) amine | pH 7.4, 37 °C | > 6 weeks | 0% |
| N(CF3)(Me) amine | pH 7.4, 37 °C | 24 h | 87% |
| N(CF3)(CF2H) amine | pH 1, 37 °C | 24 h | 51% |
| N(CF3)(Me) amine | pH 1, 37 °C | 5 min | ~100% |
Data highlights the significantly enhanced stability of N(CF3)(CF2H) amines.[4]
Experimental Protocols
Protocol 1: Forced Degradation Study for a Trifluoromethylated Amine
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of a trifluoromethylated amine.
1. Sample Preparation:
-
Prepare stock solutions of the trifluoromethylated amine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period, monitoring frequently due to expected rapid degradation.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C or higher) in the dark.
-
Photolytic Degradation: Expose the stock solution in a photostable container to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A dark control sample should be stored under the same conditions but protected from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method (e.g., reversed-phase with UV detection).
-
Characterize any significant degradation products using LC-MS and/or NMR.[10][11]
Protocol 2: HPLC Method for Stability Analysis
This protocol provides a starting point for developing an HPLC method to monitor the stability of trifluoromethylated amines.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B and gradually increase to elute the parent compound and any degradation products. A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Common degradation pathways for trifluoromethylated amines.
Caption: Workflow for a forced degradation study of trifluoromethylated amines.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Easy and Inexpensive Path to Trifluoromethyl Amines - ChemistryViews [chemistryviews.org]
- 4. Desulfurizative Fluorination of N‐CF3 Thioformamides for the Efficient Synthesis of N(CF3)(CF2H) Amines with Enhanced Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. veeprho.com [veeprho.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Purification of (R)-2-Amino-1,1,1-trifluoropropane hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-2-Amino-1,1,1-trifluoropropane hydrochloride. Here, you will find detailed information on removing impurities, experimental protocols, and guidance on overcoming common challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from the synthetic route used. Based on typical synthetic preparations, potential impurities may include:
-
Starting Materials: Unreacted precursors such as 1,1,1-trifluoroisopropanol.
-
Reagents and Byproducts: Residual reagents like sulfonyl chlorides and organic bases, as well as byproducts from side reactions. One potential byproduct is bis(trifluoroisopropyl)amine.[1]
-
Enantiomeric Impurity: The corresponding (S)-enantiomer.
-
Solvent Residues: Residual solvents from the reaction and work-up steps.
Q2: What are the primary methods for purifying this compound?
A2: The primary methods for purification are recrystallization and chromatography (both achiral and chiral). The choice of method depends on the nature and quantity of the impurities to be removed.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying organic impurities. A chiral HPLC method is necessary to determine the enantiomeric excess.
-
Gas Chromatography (GC): Can be used to detect volatile impurities. Derivatization may be necessary to improve the chromatography of the amine hydrochloride.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide structural confirmation and identify certain impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify unknown impurities.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for removing insoluble and some soluble impurities.
Problem 1: The compound does not dissolve in the chosen solvent, even with heating.
-
Cause: The solvent is not suitable for your compound.
-
Solution:
-
Select a more polar solvent. For amine hydrochlorides, polar protic solvents like alcohols (e.g., isopropanol, ethanol) or a mixture of solvents (e.g., alcohol/water) are often effective.
-
Ensure you are using a sufficient volume of solvent. Add the solvent in small portions to the heated crude material until it just dissolves.
-
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
-
Cause: The solution is too concentrated, the cooling rate is too fast, or the solvent system is not optimal.
-
Solution:
-
Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.
-
Try a different solvent or a co-solvent system. Adding a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the hot, dissolved solution until it becomes slightly turbid, and then allowing it to cool, can promote crystallization.
-
Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.
-
Add a seed crystal of pure this compound.
-
Problem 3: No crystals form, even after the solution has cooled completely.
-
Cause: The solution is not saturated, meaning too much solvent was used.
-
Solution:
-
Evaporate some of the solvent to increase the concentration of the compound and then allow the solution to cool again.
-
If using a co-solvent system, add more of the anti-solvent.
-
Cool the solution in an ice bath to further decrease the solubility.
-
Problem 4: The purified crystals are still colored or show impurities by analysis.
-
Cause: The impurity has similar solubility properties to the desired compound in the chosen solvent, or the crystals were not washed properly.
-
Solution:
-
Try a different recrystallization solvent or solvent system.
-
Perform a second recrystallization.
-
Ensure the collected crystals are washed with a small amount of cold recrystallization solvent to remove any adhering impure mother liquor.
-
For colored impurities, you can try adding a small amount of activated charcoal to the hot solution before filtering it (while hot) and allowing it to cool.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture such as isopropanol/water or ethanol/diethyl ether)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent to the flask.
-
Gently heat the mixture while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
If the solution is colored, and a colored impurity is suspected, you may add a small amount of activated charcoal and heat for a few more minutes.
-
If charcoal was added, or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, it can be placed in an ice bath for 30-60 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Quantitative Data (Illustrative):
| Purification Step | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield |
| Recrystallization from Isopropanol | 95.0% | >99.0% | 75-85% |
| Recrystallization from Ethanol/Water | 95.0% | >99.5% | 70-80% |
Note: These values are illustrative and can vary depending on the nature and amount of impurities.
Protocol 2: Chiral HPLC for Enantiomeric Purity Determination
This method is for determining the enantiomeric excess of (R)-2-Amino-1,1,1-trifluoropropane.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based like Amylose tris(3,5-dimethylphenylcarbamate))
Conditions:
-
Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and a polar alcohol like isopropanol or ethanol. A small amount of a basic modifier (e.g., diethylamine) may be needed to improve peak shape. A typical starting point could be Hexane:Isopropanol (90:10) with 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 210 nm)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the free amine (obtained by basifying the hydrochloride salt and extracting with an organic solvent) in the mobile phase.
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A_R and A_S) using the following formula: % ee = [(A_R - A_S) / (A_R + A_S)] * 100
Visualizations
Caption: A decision-making workflow for the purification of this compound.
Caption: Troubleshooting common issues during the recrystallization process.
References
Technical Support Center: Asymmetric Amine Synthesis
Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in asymmetric amine synthesis. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low enantioselectivity (% ee) in my asymmetric amination reaction?
A1: Low enantiomeric excess is a common issue that can arise from several factors. A systematic investigation is crucial for identifying the root cause. Key areas to examine include:
-
Catalyst and Ligand Integrity: The purity and stability of your chiral catalyst and ligand are paramount. Impurities can act as catalyst poisons or promote a non-selective background reaction.[1] Ensure proper handling and storage, especially for air- and moisture-sensitive compounds, by using an inert atmosphere (e.g., argon or nitrogen).[1]
-
Reaction Conditions:
-
Temperature: Temperature significantly impacts enantioselectivity. Often, lowering the reaction temperature increases the energy difference between the diastereomeric transition states, leading to a higher ee.[1][2] Conversely, higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer.[3]
-
Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the stability of the transition states.[1] A solvent screening is often necessary to find the optimal medium for your specific substrate and catalyst system.
-
-
Substrate and Reagent Purity: Impurities in your starting materials or reagents can interfere with the catalytic cycle or act as competing substrates, reducing enantioselectivity.[3]
-
Substrate-Catalyst Mismatch: The chosen chiral catalyst or ligand may not be optimal for the specific substrate, resulting in poor stereochemical recognition.
Q2: My reaction has a low yield, but the enantioselectivity is high. How can I improve the conversion?
A2: This scenario often suggests issues with reaction kinetics or catalyst stability rather than stereocontrol.[3] Consider the following troubleshooting steps:
-
Reaction Time and Temperature: Monitor the reaction's progress over time (e.g., via TLC or GC) to see if it has stalled. You may need to extend the reaction time or modestly increase the temperature to drive it to completion.[3] Be cautious, as increasing the temperature could negatively affect enantioselectivity.[3]
-
Catalyst Loading: An insufficient catalyst loading may not be enough to catalyze the reaction efficiently within a reasonable timeframe. A moderate increase in the catalyst concentration could improve the yield.[3]
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.[3] This can be caused by impurities, thermal instability, or product inhibition.[1][4] Running the reaction with a fresh batch of catalyst can help determine if deactivation is the issue.[3]
-
Insufficient Mixing: In heterogeneous reactions, poor agitation can limit the mass transfer of reactants to the catalyst surface.
Q3: I'm observing catalyst deactivation or poisoning. What are the common causes and solutions?
A3: Catalyst deactivation can manifest as a stalled reaction or a drop in enantioselectivity over time.[1] Common causes include:
-
Poisoning by Impurities: Contaminants in reagents, solvents, or the starting material can bind to the active sites of the catalyst, rendering them inactive.[5]
-
Product Inhibition: The amine product itself can be basic and nucleophilic, leading to coordination with the metal center of the catalyst and causing deactivation.[4]
-
Structural Damage: Water or steam, sometimes present in feedstocks or generated as a byproduct, can cause irreversible damage to the catalyst structure through mechanisms like leaching or sintering.[5]
-
Fouling: The formation of coke or other polymeric materials on the catalyst surface can block active sites.[5]
Solutions:
-
Purify Reagents and Solvents: Ensure all components of the reaction are of high purity and are thoroughly dried.
-
Inert Atmosphere: Handle air- and moisture-sensitive catalysts and reagents under an inert atmosphere (e.g., in a glovebox).[1]
-
Catalyst Regeneration: Depending on the nature of the deactivation, it may be possible to regenerate the catalyst.[5]
-
Modify Catalyst Design: Incorporating different ligands or supports can improve catalyst stability and resistance to poisoning.
Q4: How do I address challenges with purifying my chiral amine product?
A4: The purification of chiral amines can be challenging due to their basicity and potential for similar polarities between enantiomers and closely related impurities. Common techniques include:
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases are powerful methods for separating enantiomers.[]
-
Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid (a resolving agent) forms diastereomeric salts, which have different solubilities and can often be separated by crystallization. The desired enantiomer can then be recovered by treatment with a base.
-
Derivatization: Converting the amine to a less polar derivative (e.g., an amide) can facilitate purification by standard column chromatography. The amine can then be regenerated. Forming a salt, such as an HCl salt, can also aid in purification through precipitation.[7]
Troubleshooting Workflows
Caption: A logical workflow for troubleshooting low enantioselectivity.
Caption: A logical workflow for troubleshooting low reaction yield.
Data Summary Tables
Table 1: Effect of Reaction Parameters on Enantioselectivity in a Representative Asymmetric Reductive Amination
| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Pressure (bar H₂) | Yield (%) | ee (%) |
| 1 | [Ir(COD)Cl]₂ | (S)-BINAP | Toluene | 25 | 30 | 85 | 92 |
| 2 | [Ir(COD)Cl]₂ | (S)-BINAP | CH₂Cl₂ | 25 | 30 | 90 | 85 |
| 3 | [Ir(COD)Cl]₂ | (S)-BINAP | Toluene | 0 | 30 | 70 | 98 |
| 4 | [RuCl₂(PPh₃)₃] | (S,S)-TsDPEN | iPrOH | 50 | 50 | 95 | 99 |
| 5 | [RuCl₂(PPh₃)₃] | (S,S)-TsDPEN | iPrOH | 80 | 50 | 98 | 95 |
Note: Data is representative and will vary depending on the specific substrate and reaction conditions.
Table 2: Comparison of Purification Methods for Chiral Amines
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC/SFC | Differential interaction with a chiral stationary phase. | High resolution, applicable to a wide range of compounds. | Requires specialized equipment and columns, can be costly for large scales.[] |
| Diastereomeric Salt Crystallization | Formation of diastereomers with different physical properties. | Scalable, cost-effective for large quantities. | Success is substrate-dependent, requires a suitable resolving agent. |
| Derivatization followed by Chromatography | Conversion to a more easily separable derivative. | Can use standard chromatography techniques. | Requires additional reaction and deprotection steps, increasing overall process length. |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of an N-Aryl Imine
This protocol is a general guideline and should be optimized for specific substrates and catalyst systems.
-
Preparation: In a nitrogen-filled glovebox, add the chiral iridium precursor (e.g., [Ir(COD)Cl]₂, 0.005 mmol) and the chiral ligand (0.011 mmol) to a flame-dried Schlenk tube.
-
Catalyst Activation: Add 2 mL of degassed dichloromethane (CH₂Cl₂) and stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: In a separate flame-dried Schlenk tube, dissolve the N-aryl imine substrate (1.0 mmol) in 5 mL of degassed solvent (e.g., toluene).
-
Hydrogenation: Transfer the activated catalyst solution to the substrate solution via cannula. Pressurize the reaction vessel with hydrogen gas (e.g., 30 bar) and stir at the desired temperature (e.g., 25 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC analysis of aliquots.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the purified amine by chiral HPLC or GC analysis.
Protocol 2: General Procedure for Chiral Amine Purification via Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve the racemic amine (1.0 equiv.) in a suitable solvent (e.g., ethanol or methanol). In a separate flask, dissolve the chiral resolving agent (e.g., (+)-tartaric acid, 0.5 equiv.) in the minimum amount of the same solvent, heating gently if necessary.
-
Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool to room temperature, then place it in a refrigerator or freezer to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Enantiomeric Purity Check: Determine the enantiomeric excess of the amine in the crystalline salt by liberating a small sample with base and analyzing by chiral HPLC/GC.
-
Recrystallization (if necessary): If the enantiomeric purity is not satisfactory, recrystallize the diastereomeric salt from a suitable solvent to improve it.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add an aqueous base (e.g., 2M NaOH) until the pH is >12.
-
Extraction: Extract the free amine with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
References
Technical Support Center: Scaling Up the Synthesis of (R)-2-Amino-1,1,1-trifluoropropane hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of (R)-2-Amino-1,1,1-trifluoropropane hydrochloride. This valuable building block is crucial in the development of various pharmaceutical compounds.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable strategies for the asymmetric synthesis of (R)-2-Amino-1,1,1-trifluoropropane?
A1: Two primary scalable strategies for the asymmetric synthesis of (R)-2-Amino-1,1,1-trifluoropropane are the catalytic enantioselective reduction of a trifluoromethyl-substituted imine and the use of a chiral auxiliary, such as N-tert-butylsulfinamide.[2][3] The choice of method often depends on factors like cost of goods, desired enantiopurity, and available equipment.
Q2: How can I improve the enantioselectivity of the reduction of the trifluoromethyl ketimine?
A2: Achieving high enantioselectivity is critical. Key factors include the choice of catalyst and reducing agent, solvent, and reaction temperature. For transfer hydrogenation, using a chiral catalyst with a suitable hydrogen donor, like sodium formate, can yield high enantioselectivity.[2] It is also crucial to start with a single imine stereoisomer if possible, as E and Z isomers can lead to opposite enantiomers of the product.[2]
Q3: During the final salt formation with HCl, I am observing product degradation. How can this be mitigated?
A3: The introduction of hydrochloric acid to form the hydrochloride salt should be performed under controlled conditions. It is advisable to use a solution of HCl in a non-reactive solvent like diethyl ether or isopropanol and add it slowly to a cooled solution of the free amine. This minimizes potential side reactions and degradation.
Q4: What are the recommended purification methods for the final hydrochloride salt at a larger scale?
A4: For large-scale purification, crystallization is the most viable method. A thorough solvent screening is recommended to find a system that provides good crystal formation and effectively removes impurities. Common solvent systems for amine hydrochlorides include isopropanol/heptane, ethanol/diethyl ether, or methanol/methyl tert-butyl ether (MTBE).
Q5: Are there any specific safety precautions to consider during the scale-up of this synthesis?
A5: Yes, several safety precautions are crucial. When working with trifluoromethylated compounds, ensure adequate ventilation as some intermediates can be volatile. The use of reducing agents like boranes or silanes requires an inert atmosphere (nitrogen or argon) to prevent hazardous reactions with air and moisture.[2] Always consult the Safety Data Sheet (SDS) for all reagents and intermediates and perform a thorough process safety review before scaling up.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Imine Formation | - Incomplete reaction. - Hydrolysis of the imine during workup. | - Ensure anhydrous conditions. Use a Dean-Stark trap to remove water if applicable. - Use a non-aqueous workup if possible. |
| Poor Enantioselectivity in Asymmetric Reduction | - Inefficient catalyst. - Presence of both E and Z imine isomers. - Racemization of the product. | - Screen different chiral catalysts and ligands. - Optimize reaction conditions (temperature, solvent, pressure). - Attempt to isolate a single imine isomer before reduction.[2] - The inductive effect of the CF3 group can facilitate racemization; minimize reaction time and temperature after the reduction.[2] |
| Difficulties in Removing the Chiral Auxiliary | - Harsh cleavage conditions leading to product degradation. | - Use milder acidic conditions for cleavage (e.g., HCl in methanol or dioxane). - Optimize temperature and reaction time to ensure complete cleavage without side reactions. |
| Product is an Oil and Difficult to Isolate | - Presence of impurities preventing crystallization. | - Purify the free amine by distillation before salt formation. - Perform a thorough solvent screen for crystallization of the hydrochloride salt. |
| Inconsistent Results on Scale-Up | - Poor heat and mass transfer in a larger reactor. | - Ensure efficient stirring. - Control the rate of reagent addition to manage any exotherms. - Re-optimize reaction parameters at the larger scale. |
Experimental Protocols
Protocol 1: Asymmetric Synthesis via Chiral Sulfinamide Auxiliary
This method involves the condensation of 1,1,1-trifluoroacetone with a chiral sulfinamide, followed by diastereoselective reduction and cleavage of the auxiliary.[4]
Step 1: Synthesis of (R)-N-(1,1,1-trifluoropropan-2-ylidene)tert-butanesulfinamide
-
To a solution of (R)-tert-butanesulfinamide (1.0 eq) in anhydrous THF, add 1,1,1-trifluoroacetone (1.2 eq).
-
Add a dehydrating agent such as titanium(IV) ethoxide (1.5 eq).
-
Stir the mixture at room temperature for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or GC until completion.
-
Quench the reaction with brine and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfinylimine.
Step 2: Diastereoselective Reduction
-
Dissolve the crude sulfinylimine from Step 1 in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of L-Selectride® (1.5 eq, 1.0 M in THF).
-
Stir the reaction at -78 °C for 3-6 hours.
-
Monitor the reaction by TLC or HPLC for the disappearance of the starting material.
-
Quench the reaction by the slow addition of methanol, followed by saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude N-sulfinyl amine.
Step 3: Cleavage of the Sulfinamide and Salt Formation
-
Dissolve the crude N-sulfinyl amine from Step 2 in methanol.
-
Add a solution of HCl in diethyl ether (3.0 eq) at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours.
-
Concentrate the mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to afford this compound.
Quantitative Data for Protocol 1
| Step | Parameter | Value | Reference |
| 1 | Typical Yield | 85-95% | Generic Data |
| 2 | Diastereomeric Excess (de) | >95% | [4] |
| 2 | Typical Yield | 90-98% | Generic Data |
| 3 | Enantiomeric Excess (ee) | >95% | [4] |
| 3 | Overall Yield | 70-85% | Generic Data |
Visualizations
Experimental Workflow for Asymmetric Synthesis
Caption: Workflow for the asymmetric synthesis of this compound.
Troubleshooting Logic for Low Enantioselectivity
References
- 1. Cas 177469-12-4,this compound | lookchem [lookchem.com]
- 2. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
Validation & Comparative
Determining the Enantiomeric Excess of (R)-2-Amino-1,1,1-trifluoropropane HCl: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is paramount for ensuring the efficacy and safety of chiral molecules. This guide provides a comprehensive comparison of established analytical techniques for determining the enantiomeric excess of (R)-2-Amino-1,1,1-trifluoropropane HCl, a valuable fluorinated building block in medicinal chemistry.[1][2] The presence of the trifluoromethyl group can influence the compound's interaction with chiral selectors, making the choice of analytical method particularly important.[3]
This guide outlines the experimental protocols for the most common and effective methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents.
Comparison of Analytical Methods
Each method offers distinct advantages and disadvantages in terms of sensitivity, sample preparation, and instrumentation requirements. The following table summarizes the key characteristics of each technique for the determination of the enantiomeric excess of (R)-2-Amino-1,1,1-trifluoropropane HCl.
| Method | Principle | Advantages | Disadvantages | Typical Sample Requirement |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | High resolution and accuracy, widely applicable to a range of amines.[4] | Method development can be time-consuming, requires selection of an appropriate CSP and mobile phase.[3] | Low (µg to mg) |
| Chiral GC | Separation of volatile enantiomers (or their derivatives) on a chiral stationary phase. | High efficiency and sensitivity, suitable for volatile compounds. | Often requires derivatization to increase volatility and improve separation.[5] | Low (µg) |
| NMR Spectroscopy with Chiral Derivatizing Agents | Formation of diastereomers with chemically non-equivalent nuclei, leading to distinct signals in the NMR spectrum.[6] | Rapid analysis, no separation required, provides structural information.[6] | Lower sensitivity compared to chromatographic methods, may require higher sample concentrations. | High (mg) |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving good resolution. For primary amines like 2-amino-1,1,1-trifluoropropane, polysaccharide-based or macrocyclic antibiotic CSPs are often effective.[3][4]
Experimental Protocol:
-
Column Selection: A polysaccharide-based chiral column (e.g., cellulose or amylose derivatives) is a good starting point.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of a basic modifier like diethylamine (DEA) is often necessary to improve peak shape and resolution for amines. A common starting mobile phase could be Hexane/Isopropanol/DEA (90:10:0.1, v/v/v).
-
Sample Preparation: Dissolve a small amount of (R)-2-Amino-1,1,1-trifluoropropane HCl in the mobile phase to a concentration of approximately 1 mg/mL.
-
Instrumentation and Conditions:
-
HPLC system with a UV detector (e.g., at 210 nm).
-
Flow rate: 1.0 mL/min.
-
Column temperature: 25 °C.
-
Injection volume: 10 µL.
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100.
Workflow for Chiral HPLC Analysis
Caption: Workflow for ee determination by Chiral HPLC.
Chiral Gas Chromatography (GC)
For volatile amines or those that can be easily derivatized, chiral GC offers excellent resolution and sensitivity. Derivatization is often employed to improve the volatility and chromatographic behavior of amines. A common derivatizing agent is trifluoroacetic anhydride (TFAA).
Experimental Protocol:
-
Derivatization:
-
Dissolve approximately 1 mg of (R)-2-Amino-1,1,1-trifluoropropane HCl in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add 1.5 equivalents of a base (e.g., triethylamine) to neutralize the HCl salt.
-
Add 1.2 equivalents of trifluoroacetic anhydride (TFAA) and let the reaction proceed at room temperature for 30 minutes.
-
Wash the reaction mixture with water and dry the organic layer over anhydrous sodium sulfate.
-
The resulting solution of the N-trifluoroacetyl derivative is ready for GC analysis.
-
-
Column Selection: A cyclodextrin-based chiral capillary column is commonly used for the separation of derivatized amines.[7]
-
Instrumentation and Conditions:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Carrier gas: Helium or Hydrogen.
-
Injector temperature: 250 °C.
-
Detector temperature: 250 °C.
-
Oven temperature program: Start at a low temperature (e.g., 90 °C) and ramp up to a higher temperature (e.g., 190 °C) at a rate of 2-5 °C/min to optimize separation.[5]
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two diastereomers, similar to the HPLC method.
Workflow for Chiral GC Analysis
Caption: Workflow for ee determination by Chiral GC.
NMR Spectroscopy with Chiral Derivatizing Agents
This method relies on the conversion of the enantiomeric mixture into a mixture of diastereomers by reaction with a chiral derivatizing agent (CDA). The diastereomers have different NMR spectra, allowing for the quantification of each enantiomer. A common and effective system for primary amines involves the use of 2-formylphenylboronic acid and an enantiopure diol like (R)-BINOL.[6][8]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the chiral derivatizing agent by dissolving 2-formylphenylboronic acid and (R)-BINOL in a 1:1 molar ratio in a deuterated solvent (e.g., CDCl3).
-
-
Sample Preparation:
-
Dissolve a known amount of (R)-2-Amino-1,1,1-trifluoropropane HCl (e.g., 5-10 mg) in the deuterated solvent in an NMR tube.
-
Add the prepared solution of the chiral derivatizing agent to the NMR tube. The reaction to form the diastereomeric iminoboronates is typically fast and occurs at room temperature.[8]
-
-
NMR Acquisition:
-
Acquire a 1H NMR or 19F NMR spectrum of the mixture. The diastereomers will exhibit distinct signals for certain protons or for the fluorine atoms. The imine proton signal in the 1H NMR spectrum is often well-resolved for the two diastereomers.[8]
-
-
Data Analysis:
-
Integrate the signals corresponding to each diastereomer.
-
The enantiomeric excess is calculated from the ratio of the integrals: ee (%) = [ (IntegralR - IntegralS) / (IntegralR + IntegralS) ] x 100.
-
Logical Flow for NMR-based ee Determination
Caption: Logical flow for ee determination by NMR.
References
- 1. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Chiral HPLC Methods for the Enantioseparation of Trifluoromethyl Amines
For Researchers, Scientists, and Drug Development Professionals
The enantioselective analysis of chiral trifluoromethyl amines is a critical aspect of pharmaceutical research and development. The unique properties imparted by the trifluoromethyl group often lead to enhanced metabolic stability, binding affinity, and bioavailability of drug candidates. Consequently, robust and efficient analytical methods are required to separate and quantify the individual enantiomers. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the preeminent technique for this purpose.[1][2]
This guide provides a comparative overview of common chiral HPLC methods for the resolution of trifluoromethyl amines. It includes a summary of performance data, detailed experimental protocols, and a discussion of key considerations for method development.
Performance Comparison of Chiral Stationary Phases
The selection of the appropriate CSP is the most critical step in developing a chiral HPLC method.[2] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including trifluoromethyl amines.[3][4] Cyclodextrin-based CSPs also offer a valuable alternative with different selectivity.[5]
The following tables summarize the performance of various CSPs for the enantioseparation of representative trifluoromethyl amines. The data highlights the complementary nature of different stationary phases and the significant influence of the mobile phase composition on retention, selectivity, and resolution.
Table 1: Performance Data for the Chiral Separation of Fluoxetine [5]
| Chiral Stationary Phase (CSP) | Mobile Phase | k'₁ | α | Rs |
| Chiralcel OD-H (Cellulose-based) | Hexane/Isopropanol/Diethylamine (98/2/0.2, v/v/v) | 5.23 | 1.15 | 1.62 |
| Chiralpak AD-H (Amylose-based) | Hexane/Isopropanol/Diethylamine (98/2/0.2, v/v/v) | 2.54 | 1.25 | 2.80 |
| Cyclobond I 2000 DM (Cyclodextrin-based) | Methanol/0.2% Triethylamine Acetic Acid (25/75, v/v; pH 3.8) | 7.89 | 1.32 | 3.15 |
-
k'₁ : Retention factor of the first-eluting enantiomer
-
α : Separation factor (selectivity)
-
Rs : Resolution
Table 2: General Performance of Polysaccharide and Cyclofructan CSPs for Primary Amines [6]
| Chiral Stationary Phase (CSP) | Mode | Mobile Phase Additives | General Success Rate (Baseline Separation) | Key Characteristics |
| Chiralpak IA, IB, IC, ID, IE, IF (Polysaccharide-based) | Normal & Polar Organic | Basic additives (e.g., Diethylamine) are often necessary. | Moderate to High | Broad applicability, with some CSPs showing complementary selectivity. Chiralpak IF was noted to be particularly effective in polar organic mode. |
| Larihc CF6-P (Cyclofructan-based) | Polar Organic | Acidic (TFA) and basic (TEA) additives significantly improve peak shape and resolution. | High | Demonstrated a very high success rate for separating primary amines in polar organic mode. |
Experimental Protocols
Reproducible and reliable results in chiral HPLC are contingent on careful adherence to established experimental protocols. Below is a generalized methodology for the chiral analysis of trifluoromethyl amines.
Sample Preparation
-
Dissolution : Dissolve the racemic or enantioenriched trifluoromethyl amine in a suitable solvent. The ideal solvent is the mobile phase itself to minimize peak distortion.[3] If solubility is a concern, use a solvent that is miscible with the mobile phase.
-
Concentration : Prepare a sample concentration of approximately 1 mg/mL. This may need to be optimized based on the detector response.[3]
-
Filtration : Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.[3]
HPLC System and Conditions
-
HPLC System : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is typically sufficient.[3]
-
Chiral Column : Select an appropriate chiral column. For initial screening, polysaccharide-based columns like Chiralpak AD-H and Chiralcel OD-H are excellent starting points due to their broad enantioselectivity.[3]
-
Mobile Phase Selection :
-
Normal Phase : A mixture of a non-polar solvent like n-hexane and an alcohol (e.g., isopropanol or ethanol) is the most common mobile phase for polysaccharide-based CSPs. A typical starting condition is 90:10 (v/v) n-hexane/isopropanol. For basic analytes like amines, the addition of a small amount of a basic modifier (e.g., 0.1-0.2% diethylamine or triethylamine) is often crucial for good peak shape and resolution.[5][7]
-
Polar Organic Mode : Pure alcohols, such as methanol or ethanol, or mixtures with acetonitrile can be effective. Again, additives are often necessary for amines.[6]
-
Reversed-Phase : Mixtures of acetonitrile or methanol with water, often with a buffer or additive, can be employed, particularly with immobilized polysaccharide CSPs.[3]
-
-
Flow Rate : For a standard 4.6 mm internal diameter analytical column, a flow rate of 1.0 mL/min is a common starting point.[3]
-
Column Temperature : Maintain a constant column temperature, typically between 20°C and 40°C, to ensure reproducible retention times.[3]
-
Detection : Set the UV detector to a wavelength where the analyte has significant absorbance. For aromatic trifluoromethyl amines, this is often in the range of 210-254 nm.[3]
Data Analysis
-
Peak Identification : Inject a racemic standard to determine the retention times of both enantiomers.[3]
-
Calculation of Chromatographic Parameters :
-
Retention Factor (k') : k' = (t_R - t_₀) / t_₀, where t_R is the retention time of the analyte and t_₀ is the void time.[3]
-
Separation Factor (α) : α = k'₂ / k'₁, where k'₂ and k'₁ are the retention factors of the more and less retained enantiomers, respectively.[3]
-
Resolution (Rs) : Rs = 2(t_R₂ - t_R₁) / (w₁ + w₂), where t_R₁ and t_R₂ are the retention times of the two enantiomers, and w₁ and w₂ are their peak widths at the base. A resolution of ≥ 1.5 indicates baseline separation.[3]
-
Mandatory Visualizations
References
- 1. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Synthesis of (R)-2-Amino-1,1,1-trifluoropropane hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(R)-2-Amino-1,1,1-trifluoropropane hydrochloride is a chiral building block of significant interest in the pharmaceutical industry due to the unique properties conferred by the trifluoromethyl group. Its synthesis in an enantiomerically pure form is crucial for the development of effective and selective drug candidates. This guide provides an objective comparison of various synthetic routes to this compound, supported by experimental data and detailed methodologies.
Comparison of Key Performance Metrics
The selection of a synthetic route is often a trade-off between enantioselectivity, yield, cost, and scalability. The following table summarizes the quantitative data for three distinct approaches to the synthesis of this compound.
| Synthesis Route | Key Transformation | Enantiomeric/Diastereomeric Excess | Overall Yield | Purity | Key Reagents/Catalysts |
| Route 1: Chiral Auxiliary-Mediated Synthesis | Diastereoselective reduction | 92-96% de | Moderate | High | (R)-tert-Butanesulfinamide, NaBH₄ or L-Selectride |
| Route 2: Resolution of Racemic Amine | Diastereomeric salt crystallization | Up to 99% ee | Low to Moderate | High | Racemic 2-Amino-1,1,1-trifluoropropane, Tartaric acid |
| Route 3: Asymmetric Hydrogenation (General) | Enantioselective hydrogenation | Up to 76% ee | High | High | Chiral frustrated Lewis pair catalyst |
Experimental Protocols
Route 1: Chiral Auxiliary-Mediated Synthesis using (R)-tert-Butanesulfinamide
This method relies on the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of the reaction.
Step 1: Formation of N-sulfinylimine 1,1,1-Trifluoroacetone is condensed with (R)-tert-butanesulfinamide in the presence of a dehydrating agent, such as titanium(IV) ethoxide, to form the corresponding N-sulfinylimine.
Step 2: Diastereoselective Reduction The N-sulfinylimine is then reduced using a hydride reducing agent. The choice of reducing agent can influence the stereochemical outcome.
-
For the (R)-amine: Reduction with sodium borohydride (NaBH₄) in a suitable solvent like THF at low temperatures (e.g., -48 °C) typically yields the desired (R)-configured amine derivative with high diastereoselectivity (92-96% de).
-
For the (S)-amine: Using a bulkier reducing agent like L-Selectride can favor the formation of the (S)-enantiomer.
Step 3: Cleavage of the Chiral Auxiliary and Salt Formation The chiral auxiliary is cleaved from the resulting sulfinamide under acidic conditions. Treatment with hydrochloric acid in a suitable solvent (e.g., methanol or diethyl ether) simultaneously removes the tert-butanesulfinyl group and forms the desired this compound salt. The product can then be isolated by crystallization.
Route 2: Resolution of Racemic 2-Amino-1,1,1-trifluoropropane
This classical method separates the enantiomers of a racemic mixture by forming diastereomeric salts with a chiral resolving agent.
Step 1: Preparation of Racemic 2-Amino-1,1,1-trifluoropropane A scalable synthesis of the racemic amine can be achieved through the rearrangement of N-(1,1,1-trifluoroisopropylidene)benzylamine.
-
N-(1,1,1-trifluoroisopropylidene)benzylamine is prepared by the condensation of 1,1,1-trifluoroacetone with benzylamine.
-
The crude imine is then heated in the presence of a catalytic amount of a strong base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and an excess of benzylamine. The product, 2-amino-1,1,1-trifluoropropane, is distilled directly from the reaction mixture.
Step 2: Diastereomeric Salt Formation and Crystallization The racemic 2-amino-1,1,1-trifluoropropane is dissolved in a suitable solvent, such as methanol or ethanol. An equimolar amount of an enantiomerically pure chiral acid, typically L-(+)-tartaric acid or D-(-)-tartaric acid, is added to the solution. The mixture is heated to ensure complete dissolution and then allowed to cool slowly. The diastereomeric salt of one enantiomer will preferentially crystallize due to its lower solubility.
Step 3: Isolation of the Desired Enantiomer The crystallized diastereomeric salt is collected by filtration. The enantiomeric excess of the amine can be enhanced by recrystallization. The free amine is then liberated by treating the salt with a base (e.g., NaOH solution) and extracting it into an organic solvent.
Step 4: Hydrochloride Salt Formation The purified (R)-2-Amino-1,1,1-trifluoropropane is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same or a compatible solvent is added to precipitate the hydrochloride salt. The final product is collected by filtration and dried.
Route 3: Asymmetric Hydrogenation of an Imine Precursor (General Protocol)
This method involves the direct enantioselective reduction of a prochiral imine using a chiral catalyst.
Step 1: Formation of the Prochiral Imine 1,1,1-Trifluoroacetone is reacted with a suitable amine, such as benzylamine, to form the corresponding N-benzyl-1,1,1-trifluoro-2-propanimine.
Step 2: Asymmetric Hydrogenation The imine is hydrogenated under a hydrogen atmosphere in the presence of a chiral catalyst. A variety of catalysts can be employed, including those based on rhodium, iridium, or, more recently, frustrated Lewis pairs. For example, a camphor-based chiral phosphonium hydridoborate zwitterion has been used as a metal-free catalyst for the enantioselective hydrogenation of imines, achieving up to 76% ee.[1] The reaction is typically carried out in an organic solvent at a specific temperature and pressure.
Step 3: Deprotection and Salt Formation Following the hydrogenation, the protecting group on the nitrogen (if any, e.g., benzyl) is removed. This is often achieved by hydrogenolysis (e.g., using Pd/C and H₂). The resulting free amine is then converted to the hydrochloride salt as described in the previous routes.
Synthesis Pathway Diagrams
The following diagrams illustrate the logical flow of the described synthesis routes.
Figure 1. Comparison of three synthetic routes to this compound.
Concluding Remarks
The choice of the optimal synthesis route for this compound depends on the specific requirements of the research or development project.
-
Chiral auxiliary-mediated synthesis offers high diastereoselectivity and is a well-established method for asymmetric synthesis. However, it involves multiple steps, including the attachment and removal of the auxiliary, which can impact the overall yield and atom economy.
-
Resolution of the racemic amine is a straightforward and often scalable method that can provide high enantiomeric purity. The main drawback is that the theoretical maximum yield is 50% unless a racemization process for the unwanted enantiomer is implemented.
-
Asymmetric hydrogenation represents a more modern and atom-economical approach. While the development of a highly enantioselective catalyst for this specific substrate may require initial investment, it can offer a highly efficient and direct route to the desired product, particularly for large-scale production.
Researchers and drug development professionals should carefully consider these factors when selecting a synthetic strategy for this valuable chiral building block.
References
Unraveling the Chiral Puzzle: A Comparative Guide to (R)- and (S)-2-Amino-1,1,1-trifluoropropane hydrochloride
The Significance of Chirality in Biological Systems
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This is because biological systems, including receptors, enzymes, and other target proteins, are themselves chiral. The interaction between a small molecule and its biological target is highly dependent on a precise three-dimensional fit, much like a key fitting into a lock. Consequently, one enantiomer may bind to a target with high affinity and elicit a desired therapeutic effect, while the other enantiomer may be inactive, exhibit a different activity, or even cause adverse effects.
Physicochemical Properties
A summary of the available physicochemical properties for both enantiomers is presented below. It is important to note that enantiomers typically share the same physical properties, such as melting point and solubility, in an achiral environment.
| Property | (R)-2-Amino-1,1,1-trifluoropropane hydrochloride | (S)-2-Amino-1,1,1-trifluoropropane hydrochloride |
| CAS Number | 177469-12-4 | 125353-44-8 |
| Molecular Formula | C₃H₇ClF₃N | C₃H₇ClF₃N |
| Molecular Weight | 149.54 g/mol | 149.54 g/mol |
Potential Applications in Drug Discovery
While specific biological activity data for (R)- and (S)-2-Amino-1,1,1-trifluoropropane hydrochloride is scarce, the trifluoromethylpropylamine scaffold is of interest in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of a drug molecule.
One notable area of interest is in the development of antiviral agents. For instance, the (S)-enantiomer of 2-Amino-1,1,1-trifluoropropane hydrochloride has been cited as a useful research chemical for the preparation of Hepatitis C Virus (HCV) inhibitors. This suggests that the stereochemistry at the second carbon of the propane chain is crucial for the interaction with viral targets, such as the NS5A or NS5B polymerase.
Hypothetical Experimental Workflow for Comparison
To definitively compare the biological activities of the (R) and (S) enantiomers, a series of experiments would be necessary. The following outlines a hypothetical experimental workflow.
Caption: Hypothetical workflow for comparing the biological activity of (R) and (S) enantiomers.
Detailed Methodologies for Hypothetical Experiments:
1. Target Binding Assay (e.g., HCV NS5B Polymerase Inhibition Assay):
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of each enantiomer against a specific molecular target.
-
Protocol:
-
Recombinant HCV NS5B polymerase is purified.
-
A reaction mixture is prepared containing the enzyme, a radiolabeled nucleotide (e.g., [α-³³P]GTP), a template RNA, and a reaction buffer.
-
Serial dilutions of the (R) and (S) enantiomers are added to the reaction mixture.
-
The reaction is initiated and incubated at the optimal temperature for the enzyme.
-
The reaction is stopped, and the newly synthesized radiolabeled RNA is captured on a filter.
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
2. Cell-Based Functional Assay (e.g., HCV Replicon Assay):
-
Objective: To determine the half-maximal effective concentration (EC50) of each enantiomer in a cellular context.
-
Protocol:
-
Huh-7 cells harboring a subgenomic HCV replicon expressing a reporter gene (e.g., luciferase) are used.
-
Cells are seeded in 96-well plates and treated with serial dilutions of the (R) and (S) enantiomers.
-
After a defined incubation period (e.g., 72 hours), the cells are lysed.
-
The activity of the reporter enzyme (luciferase) is measured using a luminometer.
-
Cell viability is assessed in parallel using a cytotoxicity assay (e.g., MTS assay) to rule out non-specific effects.
-
EC50 values are calculated by plotting the percentage of replicon inhibition against the logarithm of the compound concentration.
-
Signaling Pathway Visualization
In the context of HCV inhibition, the target is often the NS5B RNA-dependent RNA polymerase, a key enzyme in the viral replication cycle. The following diagram illustrates the central role of NS5B and where an inhibitor would act.
Caption: Simplified HCV replication cycle and the target of NS5B inhibitors.
Conclusion
The stereochemical identity of 2-Amino-1,1,1-trifluoropropane hydrochloride is paramount to its potential biological function. While direct comparative data is currently lacking in publicly accessible literature, the established principles of medicinal chemistry strongly suggest that the (R) and (S) enantiomers would exhibit different activities. The potential use of the (S)-enantiomer in the synthesis of HCV inhibitors highlights the importance of chirality in the development of targeted antiviral therapies. Further research, following the experimental workflows outlined above, is necessary to elucidate the specific biological profiles of each enantiomer and to unlock their full therapeutic potential. This guide underscores the critical need for rigorous stereochemical characterization in the early stages of drug discovery and development.
The Trifluoromethyl Amine Moiety: A Guide to Enhanced Biological Activity and Metabolic Stability
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the trifluoromethyl amine group (-NHCF₃) and its derivatives are gaining increasing attention for their profound impact on a molecule's biological activity, metabolic stability, and overall pharmacokinetic profile. This guide provides an objective comparison of the performance of molecules containing trifluoromethyl amines against their non-fluorinated analogs and other alternatives, supported by experimental data from peer-reviewed studies.
I. Enhanced Metabolic Stability of N-Trifluoromethyl Compounds
A primary driver for the use of trifluoromethyl groups is to block metabolic "soft spots" susceptible to cytochrome P450 (CYP) oxidation. Replacing a metabolically labile N-methyl group with an N-trifluoromethyl group can significantly enhance a compound's resistance to metabolism.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of N-trifluoromethyl (N-CF₃) compounds compared to their N-methyl (N-CH₃) analogs in human liver microsomes (HLM). The data clearly demonstrates the substantial increase in metabolic stability conferred by the N-CF₃ group, as indicated by longer half-lives (t½) and lower intrinsic clearance (CLint) values.
| Compound ID | Structure | Modification | t½ (min) in HLM | CLint (µL/min/mg protein) | Reference |
| 21a | Imidazole Derivative | N-CH₃ | 25 | 27.7 | [1] |
| 21b | Imidazole Derivative | N-CF₃ | 13 | 53.3 | [1] |
| 22a | Pyrazole Derivative | N-CH₃ | 16 | 43.3 | [1] |
| 22b | Pyrazole Derivative | N-CF₃ | >120 | <5.8 | [1] |
Note: In some cases, increased lipophilicity of N-CF3 compounds can sometimes lead to decreased metabolic stability if other metabolic soft spots become more accessible, as seen with compound 21b.[1]
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol outlines a general procedure for assessing the metabolic stability of a compound using liver microsomes.
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.
Materials and Equipment:
-
Liver microsomes (e.g., human, rat)
-
Test compounds and positive control compounds (e.g., testosterone, verapamil)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Stopping solution (e.g., ice-cold acetonitrile containing an internal standard)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Reagent Preparation:
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
Prepare working solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO), and then dilute further in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold stopping solution.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / protein amount).
-
Experimental workflow for the in vitro microsomal stability assay.
II. Impact on Anticancer Activity
The introduction of trifluoromethyl groups into small molecule inhibitors can significantly enhance their potency and selectivity against cancer-related targets.
A. EGFR Kinase Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. The trifluoromethyl group can improve the binding affinity of inhibitors to the EGFR kinase domain.
Comparative Data: EGFR Kinase Inhibition
| Compound | Modification | A549 IC₅₀ (µM) | EGFR Kinase IC₅₀ (µM) | Reference |
| Gefitinib | Non-Trifluoromethylated | 0.82 | 0.021 | [2] |
| Compound 9u | Trifluoromethylpyrimidine | 0.35 | 0.091 | [2] |
Compound 9u, a 5-trifluoromethylpyrimidine derivative, demonstrates potent antitumor activity against the A549 lung cancer cell line.[2]
Signaling Pathway: EGFR Inhibition
EGFR activation triggers multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival. EGFR inhibitors block these pathways, leading to cell cycle arrest and apoptosis.
Simplified EGFR signaling pathway and the action of inhibitors.
Experimental Protocol: EGFR Kinase Assay (LanthaScreen™)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring EGFR kinase activity.
Objective: To determine the inhibitory potency (IC₅₀) of a compound against EGFR kinase.
Materials:
-
Recombinant human EGFR enzyme
-
Fluorescein-labeled substrate peptide
-
ATP
-
Kinase buffer
-
Terbium-labeled anti-phosphotyrosine antibody
-
TR-FRET dilution buffer
-
Test compound
-
384-well plates
-
TR-FRET plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Prepare a solution of the EGFR enzyme in kinase buffer.
-
Prepare a solution of the substrate peptide and ATP in kinase buffer.
-
-
Kinase Reaction:
-
Add the test compound dilutions to the wells of a 384-well plate.
-
Add the EGFR enzyme solution to the wells.
-
Initiate the reaction by adding the substrate/ATP solution to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a solution of the terbium-labeled antibody in TR-FRET dilution buffer containing EDTA.
-
Incubate the plate at room temperature for at least 30 minutes to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).
-
Calculate the TR-FRET ratio (emission at 520 nm / emission at 495 nm).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[3]
-
III. Antifungal and Insecticidal Activities of Trifluoromethyl Pyrimidines
Trifluoromethyl-containing pyrimidine derivatives have shown significant promise as novel antifungal and insecticidal agents, in some cases outperforming commercial standards.
Comparative Antifungal and Insecticidal Data
The following table presents the biological activity of novel trifluoromethyl pyrimidine derivatives compared to commercial agrochemicals.
| Compound | Target Organism | Assay Type | Activity | Comparator | Comparator Activity | Reference |
| 5o | Phomopsis sp. | Mycelial Growth | EC₅₀ = 10.5 µg/mL | Pyrimethanil | EC₅₀ = 32.1 µg/mL | [4] |
| 5j | Tobacco Mosaic Virus | Curative Activity | EC₅₀ = 126.4 µg/mL | Ningnanmycin | EC₅₀ > 500 µg/mL | [3] |
| 3o | Aphis craccivora | Leaf Dip | LC₅₀ = 1.53 mg/L | Imidacloprid | LC₅₀ = 1.30 mg/L | [5] |
| 4k | Aphis craccivora | Leaf Dip | LC₅₀ = 1.47 mg/L | Imidacloprid | LC₅₀ = 1.30 mg/L | [5] |
Experimental Protocol: Antifungal Mycelial Growth Inhibition Assay
Objective: To evaluate the in vitro antifungal activity of a compound by measuring the inhibition of mycelial growth of a target fungus.
Materials:
-
Pure culture of the target fungus (e.g., Phomopsis sp.)
-
Potato Dextrose Agar (PDA) medium
-
Test compound and a commercial fungicide (positive control)
-
Solvent (e.g., DMSO)
-
Sterile petri dishes
-
Cork borer
-
Incubator
Procedure:
-
Media Preparation:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten PDA to approximately 45-50°C.
-
Add the test compound (dissolved in a small amount of solvent) to the molten PDA to achieve the desired final concentration. Also prepare control plates with solvent only and plates with the commercial fungicide.
-
Pour the PDA mixture into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
Using a sterile cork borer, cut a small disc (e.g., 5 mm diameter) from the edge of an actively growing fungal culture.
-
Place the fungal disc in the center of the PDA plates containing the test compound, control, and commercial fungicide.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for several days.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals.
-
Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
Determine the EC₅₀ value (the concentration of the compound that causes 50% inhibition of mycelial growth) by testing a range of concentrations and using probit analysis.[4]
-
Experimental Protocol: Insecticidal Leaf Dip Bioassay
Objective: To assess the contact toxicity of a compound to insects.
Materials:
-
Test insects (e.g., Aphis craccivora)
-
Host plant leaves
-
Test compound and a commercial insecticide (positive control)
-
Solvent (e.g., acetone or DMSO)
-
Wetting agent (e.g., Triton X-100)
-
Petri dishes or other suitable containers
-
Filter paper
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare serial dilutions of the test compound in water containing a small amount of wetting agent. Also prepare a control solution with solvent and wetting agent only, and solutions of the commercial insecticide.
-
-
Leaf Treatment:
-
Excise fresh leaves from the host plant.
-
Dip each leaf into a test solution for a short, standardized period (e.g., 10-30 seconds).
-
Allow the leaves to air-dry on a clean surface.
-
-
Insect Exposure:
-
Place the treated leaves into petri dishes or other ventilated containers.
-
Introduce a known number of test insects onto each leaf.
-
-
Incubation and Assessment:
-
Maintain the containers under controlled environmental conditions (e.g., temperature, humidity, light).
-
Assess insect mortality at specified time intervals (e.g., 24, 48, 72 hours). Insects that are unable to move when prodded are considered dead.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Calculate the LC₅₀ value (the concentration of the compound that causes 50% mortality) using probit analysis.[5]
-
Conclusion
The incorporation of trifluoromethyl amine moieties into bioactive molecules represents a powerful strategy in modern drug discovery and agrochemical development. As demonstrated by the presented data, this functional group can significantly enhance metabolic stability, leading to improved pharmacokinetic profiles. Furthermore, the unique electronic properties of the trifluoromethyl group can lead to enhanced binding affinity and increased biological potency against a range of targets, from protein kinases to fungal and insect pests. The detailed experimental protocols provided in this guide offer a starting point for researchers to evaluate the potential of their own trifluoromethyl-amine-containing compounds.
References
- 1. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Syntheses of N-CF3 Scaffolds up to Their Valorization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. entomoljournal.com [entomoljournal.com]
- 5. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
NMR analysis for stereochemistry confirmation
A Comprehensive Guide to NMR Analysis for Stereochemistry Confirmation
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and versatile analytical technique for elucidating stereochemistry in solution. This guide provides an objective comparison of key NMR methods used for stereochemical analysis, supported by experimental data and detailed protocols.
Principles of NMR in Stereochemical Analysis
The determination of stereochemistry by NMR is based on the principle that different stereoisomers will exhibit distinct NMR spectral properties due to the different spatial arrangements of their atoms. These differences manifest in parameters such as the Nuclear Overhauser Effect (NOE), scalar (J) couplings, and Residual Dipolar Couplings (RDCs). By carefully analyzing these parameters, the relative configuration of stereocenters can be confidently assigned.
Comparison of Key NMR Techniques
The choice of NMR experiment for stereochemical analysis depends on several factors, including the size and flexibility of the molecule. The following sections compare the most common techniques: the Nuclear Overhauser Effect (NOE) and its rotating-frame analog (ROE), J-coupling analysis, and Residual Dipolar Couplings (RDCs).
Nuclear Overhauser Effect (NOE) and Rotating-Frame Overhauser Effect (ROE) Spectroscopy
NOE and ROE are powerful techniques that rely on through-space dipolar interactions between protons that are in close proximity (typically < 5 Å).[1][2] This allows for the determination of the relative orientation of atoms, which is crucial for stereochemical assignment.[3]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : This is the standard experiment for detecting NOEs. For small molecules (MW < 600 Da), NOEs are positive, while for large molecules (MW > 1200 Da), they are negative.[4] A significant challenge with NOESY is that for medium-sized molecules (MW ≈ 700-1500 Da), the NOE can be close to zero, making it difficult to detect.[4]
-
ROESY (Rotating-Frame Overhauser Effect Spectroscopy) : This technique is particularly useful for medium-sized molecules where NOESY fails.[4] The ROE is always positive regardless of molecular weight, avoiding the "zero-crossing" problem of NOESY.[5] However, ROESY experiments can be more susceptible to artifacts from scalar couplings (TOCSY artifacts).[6]
Quantitative Data Comparison: NOE/ROE for Stereoisomer Differentiation
The intensity of an NOE or ROE cross-peak is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶).[6] This strong distance dependence allows for the differentiation of stereoisomers by comparing the intensities of key cross-peaks.
| Stereoisomer Pair Example | Key Proton Pair | Expected Internuclear Distance (Å) | Expected NOE/ROE Intensity | Reference |
| cis/trans-Stilbene | Vinylic Protons | cis: ~3.1 Å, trans: ~4.5 Å | cis: Strong, trans: Weak/Absent | [7] |
| Axial/Equatorial Protons in Cyclohexane | H-1 (ax) / H-3 (ax) | ~2.5 Å | Strong | |
| H-1 (ax) / H-2 (eq) | ~2.5 Å | Strong | ||
| H-1 (eq) / H-2 (ax) | ~2.5 Å | Strong | ||
| H-1 (eq) / H-2 (eq) | ~3.0 Å | Medium | ||
| Diastereomers of a Natural Product | H-6 / 6-OH | 6R,6aS: > 3.5 Å (away) | Weak/Absent | [5] |
| H-6 / H-7a, H-7b | 6R,6aS: < 2.8 Å | Strong | [5] | |
| 6-OH / H-7a, H-7b | 6S,6aS: < 3.0 Å | Strong | [5] | |
| H-6 / H-7a, H-7b | 6S,6aS: > 3.1 Å | Weak/Absent | [5] |
J-Coupling Analysis
J-coupling, or scalar coupling, is a through-bond interaction between NMR-active nuclei.[8] The magnitude of the three-bond coupling constant (³J) is dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation.[9][10] This makes J-coupling analysis a powerful tool for determining the relative stereochemistry, particularly in rigid cyclic systems and for distinguishing between cis and trans isomers of alkenes.[9][11]
Quantitative Data Comparison: ³JHH Coupling Constants for Stereoisomer Differentiation
The Karplus equation, J(φ) = Acos²(φ) + Bcos(φ) + C, relates the vicinal coupling constant (³J) to the dihedral angle (φ).[9] This relationship provides a reliable method for distinguishing stereoisomers based on their differing dihedral angles.
| Isomer Type | Dihedral Angle (φ) | Typical ³JHH (Hz) | Reference |
| Alkene | |||
| cis | ~0° | 6 - 12 | [11][12] |
| trans | ~180° | 12 - 18 | [11][12] |
| Cyclopropane | |||
| cis | ~0° | 7 - 13 | [13] |
| trans | ~120° | 2 - 7 | [13] |
| Cyclohexane (Chair) | |||
| axial-axial | ~180° | 10 - 14 | [14] |
| axial-equatorial | ~60° | 2 - 6 | [14] |
| equatorial-equatorial | ~60° | 2 - 5 | [14] |
Residual Dipolar Couplings (RDCs)
RDCs provide long-range structural information by measuring the dipolar interactions between nuclei in a partially aligned medium.[15] Unlike NOEs and J-couplings, which provide local structural information, RDCs can provide information about the relative orientation of distant parts of a molecule.[15] This makes RDC analysis particularly powerful for determining the overall shape of a molecule and for distinguishing between diastereomers with different global conformations.[16]
Quantitative Data Comparison: RDC for Diastereomer Differentiation
The measured RDC value is dependent on the angle of the internuclear vector with respect to the magnetic field. By comparing experimental RDCs with those calculated for different possible stereoisomers, the correct structure can be identified. The quality of the fit is often assessed using a quality factor (Q factor), where a lower Q factor indicates a better fit.
| Compound | Diastereomer | ¹DCH RDC Range (Hz) | Q Factor | Reference |
| Triptolide | Triptolide | - | 0.18 | [3] |
| 14-epi-triptolide | - | 0.55 | [3] | |
| Plakilactone H | Diastereomer 2a | - | - | [14] |
| Diastereomer 2b | - | - | [14] | |
| Phosphorus-containing compound | 2-SR isomer | - | - | [17] |
| 2-RR isomer | - | - | [17] |
Experimental Protocols
2D NOESY/ROESY Experiment
-
Sample Preparation : Dissolve the purified and filtered sample in a deuterated solvent. For NOESY experiments on small molecules, it is crucial to degas the sample to remove dissolved oxygen, which can quench the NOE.[4]
-
Spectrometer Setup :
-
Key Parameters :
-
Mixing Time (d8 for NOESY, p15 for ROESY) : This is the most critical parameter.[18]
-
Number of Scans (ns) : Should be a multiple of 8 (for NOESY) or 2 (for zero-quantum suppressed NOESY).[4] Increase for better signal-to-noise.
-
Number of Increments (ni or td1) : Determines the resolution in the indirect dimension. A typical value is 128-256.[2][19]
-
-
Data Acquisition : Start the experiment. The duration can range from about an hour to several hours depending on the sample concentration and desired resolution.[12]
-
Data Processing :
-
Apply a 2D Fourier transform.
-
Phase the spectrum. For NOESY of small molecules, the diagonal peaks are typically phased negative and the cross-peaks positive.[9]
-
Perform baseline correction.
-
-
Data Analysis : Identify cross-peaks, which indicate spatial proximity between the corresponding protons. The intensity of the cross-peaks can be qualitatively (strong, medium, weak) or quantitatively analyzed to estimate interproton distances.
RDC Measurement
-
Sample Preparation :
-
Prepare two identical samples of the analyte in a suitable deuterated organic solvent.
-
To one sample, add an alignment medium. Common alignment media for organic solvents include poly-γ-benzyl-L-glutamate (PBLG) or stretched/compressed polymer gels like polymethylmethacrylate (PMMA).[3][20] The other sample remains isotropic.
-
-
Spectrometer Setup :
-
Acquire a standard 1D ¹H and/or ¹³C spectrum for both the isotropic and anisotropic samples.
-
For measuring one-bond ¹³C-¹H RDCs (¹DCH), a F2-coupled HSQC spectrum is commonly used.[3]
-
-
Data Acquisition : Acquire the spectra for both the isotropic and anisotropic samples using identical experimental parameters.
-
Data Processing : Process the spectra to obtain high-resolution data.
-
Data Analysis :
-
Measure the total coupling (Tij = Jij + Dij) from the spectrum of the anisotropic sample.
-
Measure the scalar coupling (Jij) from the spectrum of the isotropic sample.
-
The RDC (Dij) is the difference between these two values (Dij = Tij - Jij).[21]
-
The experimental RDCs are then compared to theoretical values calculated for all possible stereoisomers. The isomer that provides the best fit (lowest Q factor) is the correct one.[16]
-
J-Coupling Analysis
-
Sample Preparation : Prepare a solution of the analyte in a suitable deuterated solvent.
-
Spectrometer Setup : Acquire a high-resolution 1D ¹H NMR spectrum.
-
Data Acquisition : Ensure sufficient digital resolution to accurately measure the coupling constants.
-
Data Processing :
-
Apply a Fourier transform to the FID.
-
Carefully phase and baseline correct the spectrum.
-
-
Data Analysis :
-
Identify the multiplets of interest.
-
Measure the splitting between the peaks within a multiplet in Hertz (Hz). This value is the J-coupling constant.[9] Modern NMR software allows for direct and accurate measurement of these values.
-
Compare the measured ³JHH values to the expected ranges for different stereoisomers (e.g., cis vs. trans) to determine the relative stereochemistry.[4]
-
Visualization of Workflows
General Workflow for NMR-based Stereochemistry Confirmation
The following diagram illustrates the general workflow for determining stereochemistry using NMR spectroscopy.
References
- 1. acdlabs.com [acdlabs.com]
- 2. acdlabs.com [acdlabs.com]
- 3. longdom.org [longdom.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. 1H-1H ROESY [chem.ch.huji.ac.il]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. users.cs.duke.edu [users.cs.duke.edu]
- 9. benchchem.com [benchchem.com]
- 10. Reference-free NOE NMR analysis - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02970J [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. NMR-Based Configurational Assignments of Natural Products: Gibbs Sampling and Bayesian Inference Using Floating Chirality Distance Geometry Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Residual dipolar coupling - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Exploring the impact of alignment media on RDC analysis of phosphorus-containing compounds: a molecular docking approach - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP04099B [pubs.rsc.org]
- 18. youtube.com [youtube.com]
- 19. news-medical.net [news-medical.net]
- 20. Complete analysis of the 1H and 13C NMR spectra of diastereomeric mixtures of (R,S- and S,S-)-3,6-dimethoxy-2,5-dihydropyrazine-substituted indoles and their conformational preference in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Use of Residual Dipolar Coupling in Studying Proteins by NMR - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Crystallographic Analysis of Chiral Trifluoromethylated Amine Derivatives
A guide for researchers and drug development professionals on the structural landscape of (R)-2-Amino-1,1,1-trifluoropropane hydrochloride analogues, offering insights into their solid-state conformations and intermolecular interactions through X-ray crystallography.
While a direct crystallographic analysis of this compound is not publicly available, this guide provides a comparative overview of closely related chiral trifluoromethylated amine derivatives whose crystal structures have been determined. This information is crucial for understanding the conformational preferences and non-covalent interactions that the trifluoromethyl group imparts, which are key aspects in rational drug design and development.
This guide presents crystallographic data from two key studies, offering a glimpse into the structural chemistry of a Boc-protected γ-trifluoromethylated allylic amine and its isomerized product, as well as a complex trifluoromethylated monoterpene amino alcohol. These examples serve as valuable proxies for understanding the potential solid-state behavior of this compound derivatives.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for three relevant chiral trifluoromethylated amine derivatives. These compounds, while structurally more complex than the parent this compound, provide valuable insights into the influence of the trifluoromethyl group on molecular packing and conformation.
Table 1: Crystal Data and Structure Refinement for Boc-Protected Chiral Trifluoromethylated Amines
| Parameter | CCDC 2129456 (Allylic Amine 4d Derivative) | CCDC 2129457 (Aliphatic Amine 6d Derivative) |
| Empirical Formula | C₂₀H₂₈F₃NO₂ | C₂₀H₂₈F₃NO₂ |
| Formula Weight | 371.43 | 371.43 |
| Temperature (K) | 100(2) | 100(2) |
| Wavelength (Å) | 1.54178 | 1.54178 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁ |
| Unit Cell Dimensions | ||
| a (Å) | 6.0961(2) | 10.0493(3) |
| b (Å) | 15.6593(5) | 6.1303(2) |
| c (Å) | 21.0336(7) | 16.9458(5) |
| α (°) | 90 | 90 |
| β (°) | 90 | 97.896(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 2007.83(11) | 1032.25(5) |
| Z | 4 | 2 |
| Density (calculated) (Mg/m³) | 1.229 | 1.195 |
| Absorption Coefficient (mm⁻¹) | 0.762 | 0.741 |
| F(000) | 792 | 396 |
| Data Collection & Refinement | ||
| Theta range for data collection (°) | 4.22 to 74.48 | 5.21 to 74.48 |
| Reflections collected | 14353 | 7512 |
| Independent reflections | 3943 [R(int) = 0.033] | 3824 [R(int) = 0.021] |
| Goodness-of-fit on F² | 1.04 | 1.04 |
| Final R indices [I>2sigma(I)] | R₁ = 0.029, wR₂ = 0.074 | R₁ = 0.029, wR₂ = 0.073 |
| R indices (all data) | R₁ = 0.029, wR₂ = 0.074 | R₁ = 0.029, wR₂ = 0.073 |
| Absolute structure parameter | 0.04(4) | 0.03(3) |
Table 2: Crystal Data and Structure Refinement for a Trifluoromethylated Monoterpene Amino Alcohol (Compound 16)
| Parameter | CCDC 2191818 (Compound 16) |
| Empirical Formula | C₁₃H₂₂F₃NO |
| Formula Weight | 265.32 |
| Temperature (K) | 298(2) |
| Wavelength (Å) | 0.71073 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a (Å) | 7.8532(5) |
| b (Å) | 15.7765(9) |
| c (Å) | 19.0439(12) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2359.5(3) |
| Z | 8 |
| Density (calculated) (Mg/m³) | 1.493 |
| Absorption Coefficient (mm⁻¹) | 0.128 |
| F(000) | 1136 |
| Data Collection & Refinement | |
| Theta range for data collection (°) | 2.1 to 28.3 |
| Reflections collected | 19485 |
| Independent reflections | 5452 [R(int) = 0.033] |
| Goodness-of-fit on F² | 1.04 |
| Final R indices [I>2sigma(I)] | R₁ = 0.041, wR₂ = 0.093 |
| R indices (all data) | R₁ = 0.054, wR₂ = 0.100 |
| Absolute structure parameter | -0.1(6) |
Experimental Protocols
Detailed methodologies for the synthesis, crystallization, and X-ray diffraction analysis of the presented compounds are crucial for reproducibility and for informing the design of new experiments.
Synthesis and Crystallization of Boc-Protected Chiral Trifluoromethylated Amines (CCDC 2129456 & 2129457)
Synthesis of the Boc-Protected Allylic Amine (Derivative of 4d): The synthesis of the parent allylic amine was achieved through a titanium(IV) ethoxide-mediated reaction between the corresponding aldehyde and (R)-2-amino-1,1,1-trifluoropropane. The resulting imine was then reduced using diisobutylaluminium hydride (DIBAL-H). The final Boc-protected derivative was prepared by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Isomerization and Synthesis of the Boc-Protected Aliphatic Amine (Derivative of 6d): The chiral allylic amine was subjected to a stereospecific isomerization catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). The resulting enamine intermediate was then reduced in a one-pot protocol using DIBAL-H to yield the aliphatic amine. Subsequent protection with Boc₂O afforded the final product for crystallization.
Crystallization: Single crystals suitable for X-ray diffraction were obtained for the Boc-derivatives. While specific crystallization conditions are often proprietary or require extensive screening, a general approach involves dissolving the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, dichloromethane) and then slowly introducing a less polar solvent (e.g., hexane, pentane) to induce crystallization. Vapor diffusion techniques are also commonly employed.
Synthesis and Crystallization of Trifluoromethylated Monoterpene Amino Alcohol (CCDC 2191818)
Synthesis: The synthesis of the trifluoromethylated monoterpene amino alcohol involved a multi-step sequence starting from a natural monoterpenoid. A key step was the nucleophilic trifluoromethylation of a β-keto-benzyl-O-oxime intermediate using the Ruppert-Prakash reagent (TMSCF₃). The resulting trifluoromethylated oxime was then reduced with lithium aluminium hydride (LiAlH₄) to yield the corresponding amino alcohol.
Crystallization: A single crystal of the free amine (Compound 16) was obtained after alkaline extraction of the corresponding hydrochloride salt with diethyl ether.[1] This suggests that crystallization was achieved from a solution in a volatile organic solvent.
X-ray Diffraction Data Collection and Structure Refinement
For all three structures, X-ray diffraction data were collected on a diffractometer equipped with either a Cu Kα or Mo Kα radiation source, typically at cryogenic temperatures (100 K or 298 K) to minimize thermal motion. The structures were solved using direct methods and refined by full-matrix least-squares on F². Hydrogen atoms were generally placed in calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the general workflow for obtaining and analyzing the crystal structure of a novel compound, as well as a logical relationship for considering alternative analytical methods.
References
A Comparative Guide to Trifluoromethylated Amines and Their Non-Fluorinated Analogs for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals.
The strategic incorporation of a trifluoromethyl (CF₃) group into amine-containing molecules is a widely employed strategy in modern medicinal chemistry. This modification can profoundly alter the physicochemical and pharmacological properties of a compound, often leading to improved drug-like characteristics. This guide provides an objective comparison of trifluoromethylated amines and their non-fluorinated analogs, supported by experimental data, to inform rational drug design and development.
Physicochemical Properties: A Tale of Two Amines
The introduction of a trifluoromethyl group significantly impacts the basicity (pKa) and lipophilicity (logP/logD) of an amine. These parameters are critical in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Basicity (pKa)
The strong electron-withdrawing nature of the trifluoromethyl group decreases the electron density on the nitrogen atom, thereby reducing its ability to accept a proton. This results in a lower pKa value, indicating decreased basicity compared to the non-fluorinated analog.
Lipophilicity (logP/logD)
The effect of trifluoromethylation on lipophilicity is more nuanced. Generally, the CF₃ group increases the overall lipophilicity of a molecule. This can enhance membrane permeability and access to biological targets. However, the position of the trifluoromethyl group on an aromatic ring can influence the magnitude of this effect.
The following table provides a comparative summary of the pKa and logP values for aniline and its trifluoromethylated analog, 3-(trifluoromethyl)aniline.
| Compound | Structure | pKa | logP |
| Aniline | C₆H₅NH₂ | 4.6 | 0.9 |
| 3-(Trifluoromethyl)aniline | m-CF₃C₆H₄NH₂ | ~3.5 | 2.3 |
Note: pKa and logP values can vary slightly depending on the experimental conditions.
Metabolic Stability: Blocking the Path of Degradation
A primary driver for the use of trifluoromethyl groups in drug design is to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family. By replacing a metabolically labile hydrogen or methyl group with a CF₃ group, a key site of metabolism can be effectively blocked. This "metabolic shielding" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.
While direct head-to-head quantitative data for a single pair of trifluoromethylated and non-fluorinated amines can be sparse in publicly available literature, the general trend of increased metabolic stability upon trifluoromethylation is well-established. For instance, studies on picornavirus inhibitors have shown that replacing a methyl group with a trifluoromethyl group not only prevents hydroxylation at that position but also provides a "global protective effect" against metabolism at other sites on the molecule.[1]
The following table provides an illustrative comparison of the expected metabolic stability parameters for a hypothetical parent amine and its trifluoromethylated analog when incubated with human liver microsomes (HLM).
| Parameter | Non-Fluorinated Amine | Trifluoromethylated Amine | Rationale |
| Metabolic Half-life (t½) in HLM | Shorter | Longer | The CF₃ group blocks a site of oxidative metabolism, slowing the rate of drug clearance. |
| Intrinsic Clearance (CLint) | Higher | Lower | A lower rate of metabolism results in a lower intrinsic clearance by the liver. |
| Number of Metabolites | More Numerous | Less Numerous | Blocking a major metabolic pathway reduces the formation of multiple downstream metabolites. |
Receptor Binding Affinity: Fine-Tuning the Interaction
The introduction of a trifluoromethyl group can significantly modulate the binding affinity of a ligand for its target receptor. This can occur through several mechanisms:
-
Altered pKa: A change in the basicity of the amine can affect its ionization state within the binding pocket, influencing electrostatic interactions.
-
Direct Interactions: The fluorine atoms of the CF₃ group can participate in favorable interactions, such as orthogonal multipolar interactions with backbone amides or other polar residues.
-
Conformational Changes: The steric bulk of the trifluoromethyl group can induce a conformational change in the ligand that is more favorable for binding to the receptor.
A pertinent example is the comparison between amphetamine, a well-known central nervous system stimulant, and its trifluoromethylated analog, norfenfluramine (3-trifluoromethylamphetamine). Norfenfluramine is a major active metabolite of the anorectic drug fenfluramine. While both compounds interact with monoamine transporters, their binding profiles differ significantly. Norfenfluramine demonstrates potent activity as a serotonin-norepinephrine releasing agent and is a potent agonist at several serotonin (5-HT) receptors.[2] In contrast, amphetamine's primary mechanism is the release of dopamine and norepinephrine.
| Compound | 5-HT₁ₐ (IC₅₀, µM) | 5-HT₁B (IC₅₀, µM) | 5-HT₁C (IC₅₀, µM) | 5-HT₂ (IC₅₀, µM) |
| Norfenfluramine | 6.92 | 3.55 | 0.17 | 2.09 |
Data obtained from studies in murine brain tissue.[3]
Norfenfluramine is also substantially more potent as a norepinephrine and dopamine releaser than its parent compound, fenfluramine, though a direct Ki comparison with amphetamine in the same assay is not provided in the search results.[2]
Experimental Protocols
pKa Determination by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of an amine by monitoring the pH change of a solution upon titration with a standardized acid or base.
Methodology:
-
Sample Preparation: A known concentration of the amine is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent for poorly soluble compounds.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the amine is protonated.
logD Determination by Shake-Flask Method
Objective: To determine the distribution coefficient (logD) of a compound between an aqueous and an immiscible organic phase at a specific pH.
Methodology:
-
Phase Preparation: n-Octanol and a buffered aqueous solution (typically phosphate-buffered saline at pH 7.4) are mutually saturated by vigorous mixing followed by separation.
-
Partitioning: A known amount of the test compound is dissolved in one of the phases (usually the aqueous phase). The two phases are then combined in a defined volume ratio and shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the aqueous and organic phases.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation: The distribution coefficient (D) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logD is the base-10 logarithm of this ratio.
In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with HLM.
Methodology:
-
Incubation Mixture Preparation: The test compound is added to a buffered solution containing HLM.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which provides the necessary cofactors for CYP450 enzymes.
-
Time Course Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the resulting line is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) can then be calculated using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).
Receptor Binding Affinity (Ki) Determination by Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.
-
Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the target receptor) and varying concentrations of the unlabeled test compound.
-
Equilibration: The incubation is allowed to proceed until binding equilibrium is reached.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which represents the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Visualizations
Caption: Impact of trifluoromethylation on amine properties.
Caption: Workflow for in vitro metabolic stability assay.
Caption: A simplified Gαi/o-coupled GPCR signaling pathway.
References
A Researcher's Guide to the Validation of Analytical Methods for Chiral Amine Purity
In the pharmaceutical industry, the stereoisomeric composition of drug substances is a critical quality attribute. Enantiomers of a chiral amine can exhibit vastly different pharmacological and toxicological profiles. Consequently, robust and validated analytical methods for determining enantiomeric purity are paramount for ensuring drug safety and efficacy. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in selecting and validating the most appropriate method for their needs.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] This process adheres to the guidelines set forth by the International Council for Harmonisation (ICH), specifically Q2(R2), which outlines the validation parameters that need to be investigated. These include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.[2]
Comparison of Analytical Techniques
The separation and quantification of chiral amines are predominantly achieved using chromatographic and electrophoretic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are the most common methods employed. The choice of technique depends on several factors, including the physicochemical properties of the amine, the required sensitivity, desired analysis speed, and available instrumentation.
| Parameter | HPLC (High-Performance Liquid Chromatography) | GC (Gas Chromatography) | SFC (Supercritical Fluid Chromatography) | CE (Capillary Electrophoresis) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase (often a Chiral Stationary Phase - CSP). | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase within a capillary column. | Separation using a supercritical fluid (typically CO2) as the mobile phase, offering properties of both a liquid and a gas.[3] | Separation of ions in an electrolyte solution within a capillary under the influence of an electric field. |
| Typical Analysis Time | 10 - 30 minutes | 5 - 20 minutes | 3 - 10 minutes[3] | 10 - 40 minutes |
| Resolution | Generally high, highly dependent on the choice of CSP and mobile phase.[4] | Very high separation efficiency, capable of resolving complex mixtures. | Often provides improved peak symmetries and resolution compared to HPLC. | High separation efficiency, especially for charged molecules.[5] |
| Limit of Detection (LOD) | ng/mL to pg/mL range, can be enhanced with derivatization. | pg/mL to fg/mL range, highly sensitive detectors available (e.g., FID, ECD). | Comparable to HPLC, dependent on the detector used. | pg/mL to ng/mL range, limited by the small injection volume. |
| Limit of Quantitation (LOQ) | Typically 3x LOD. A signal-to-noise ratio of 10:1 is a common acceptance criterion.[6][7] | Typically 3x LOD. | Typically 3x LOD. | Typically 3x LOD. |
| Precision (%RSD) | Repeatability: <2%; Intermediate Precision: <5%. A reasonable target for the major component is <5% RSD.[6][7] | Repeatability: <2%; Intermediate Precision: <5%. | Repeatability: <2%; Intermediate Precision: <5%. | Repeatability: <5%; Intermediate Precision: <10%. |
| Common Chiral Selectors | Polysaccharide-based (cellulose, amylose), crown ethers, Pirkle-type, protein-based.[8] | Cyclodextrin derivatives, chiral amino acid derivatives.[9][10] | Polysaccharide-based, cyclofructan-based. | Cyclodextrins, chiral surfactants, crown ethers, proteins.[11][12] |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the successful implementation and validation of chiral separation techniques. Below are representative protocols for HPLC, GC, SFC, and CE.
Protocol 1: Chiral HPLC Method for Primary Amine Purity
This protocol provides a general procedure for the enantiomeric separation of a primary chiral amine using a polysaccharide-based chiral stationary phase.
Sample Preparation:
-
Accurately weigh and dissolve the chiral amine sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
For amines lacking a strong chromophore, derivatization with a UV-active or fluorescent tag (e.g., 4-chloro-7-nitrobenz-2-oxa-1,3-diazole, NBD-Cl) may be necessary to enhance detection.[1]
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[8]
-
Mobile Phase: A suitable isocratic mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol) with a basic additive. A common starting point is n-Hexane/Ethanol/Diethylamine (90:10:0.1, v/v/v). The mobile phase composition should be optimized to achieve a resolution (Rs) of >1.5.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength appropriate for the analyte or its derivative (e.g., 220 nm).
-
Injection Volume: 10 µL.
Protocol 2: Chiral GC Method for Volatile Amine Purity
This protocol is suitable for the analysis of volatile and thermally stable chiral amines. Derivatization is often required to improve volatility and chromatographic performance.
Sample Preparation (Derivatization):
-
Dissolve approximately 1 mg of the chiral amine in a suitable solvent (e.g., dichloromethane).
-
Add a derivatizing agent such as trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) and a catalyst if necessary.
-
Heat the mixture to ensure complete reaction, then cool to room temperature.
-
Dilute the derivatized sample to the desired concentration with the solvent.
Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Rt-βDEXsm).[10]
-
Carrier Gas: Hydrogen or Helium at an appropriate linear velocity (e.g., 50 cm/s for hydrogen).[9]
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: Isothermal analysis at a temperature that provides good resolution within a reasonable time (e.g., 120 °C), or a temperature gradient (e.g., start at 80 °C, ramp to 180 °C at 5 °C/min).
-
Injection Mode: Split or splitless, depending on the required sensitivity.
Protocol 3: Chiral SFC Method for Amine Purity
SFC is a high-throughput technique that is particularly advantageous for its speed and reduced consumption of organic solvents.[3]
Sample Preparation:
-
Dissolve the chiral amine sample in the mobile phase co-solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
Chromatographic Conditions:
-
SFC System: An analytical SFC system with a UV detector and back-pressure regulator.
-
Column: A chiral column suitable for SFC, such as a polysaccharide-based or cyclofructan-based CSP.
-
Mobile Phase: Supercritical CO2 with a polar co-solvent (e.g., methanol or ethanol). A typical gradient is 5% to 40% co-solvent over 5 minutes. Additives such as triethylamine or trifluoroacetic acid are often used to improve peak shape.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 120-150 bar.
-
Column Temperature: 35-40 °C.
-
Detection: UV at a suitable wavelength.
Protocol 4: Chiral CE Method for Amine Purity
CE offers high separation efficiency and requires minimal sample and solvent consumption.[5]
Sample Preparation:
-
Dissolve the chiral amine sample in the background electrolyte (BGE) or water to a concentration of approximately 0.5-1 mg/mL.
Electrophoretic Conditions:
-
CE System: A capillary electrophoresis instrument with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) at a pH that ensures the amine is protonated. The BGE will contain a chiral selector.
-
Chiral Selector: A common choice for amines is a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin) added to the BGE at a concentration of 10-50 mM.
-
Voltage: 15-25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at a suitable wavelength.
Validation of the Analytical Method
A comprehensive validation process ensures that the chosen analytical method is reliable and fit for its intended purpose. The following parameters must be evaluated according to ICH Q2(R2) guidelines.
Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure that the signal measured is solely from the analyte of interest and is not affected by the presence of other components (e.g., the other enantiomer, impurities, degradation products). | Baseline resolution (Rs ≥ 1.5) between the enantiomers and from all other peaks. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response over a specified range. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant.[13] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision. | Typically from the Limit of Quantitation (LOQ) to 120% of the specification limit for the undesired enantiomer. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | For the undesired enantiomer, the recovery should be within a specified range (e.g., 90-110%) of the known amount. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-assay) and Intermediate Precision (inter-assay). | For the undesired enantiomer at the specification limit, the Relative Standard Deviation (RSD) should typically be ≤ 10%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1.[6][7] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1.[6][7] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The system suitability parameters (e.g., resolution, peak asymmetry) should remain within acceptable limits. |
Visualizing the Workflow
Diagrams can effectively illustrate the logical flow of the analytical method validation process and the decision-making involved in selecting an appropriate technique.
Caption: A generalized workflow for the validation of an analytical method.
Caption: Decision tree for selecting a suitable analytical method.
Conclusion
The validation of analytical methods for chiral amine purity is a critical and multi-faceted process that underpins the quality and safety of pharmaceutical products. HPLC, GC, SFC, and CE each offer a unique set of advantages and are suited to different analytical challenges. A thorough understanding of the principles of each technique, coupled with a systematic approach to method development and validation as outlined by ICH guidelines, is essential for generating reliable and accurate data. By carefully considering the properties of the analyte and the specific requirements of the analysis, researchers can select and validate a method that is truly fit for its intended purpose.
References
- 1. benchchem.com [benchchem.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. gcms.cz [gcms.cz]
- 11. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 12. Chiral Separations by Capillary Electrophoresis Using Proteins as Chiral Selectors | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Catalytic Synthesis of Trifluoromethyl Amines
The introduction of a trifluoromethyl (-CF3) group into amine-containing molecules is a pivotal strategy in modern drug discovery and materials science. This modification can dramatically enhance a compound's metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient catalytic methods for the synthesis of trifluoromethyl amines has become a highly active area of research. This guide provides a comparative overview of the efficacy of various catalytic systems, including copper, palladium, iron, and photoredox catalysis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Comparison of Catalytic System Efficacy
The choice of catalyst for trifluoromethyl amine synthesis depends on several factors, including the substrate scope, desired reaction conditions, and overall efficiency. The following table summarizes the performance of different catalytic systems based on reported yields, and where available, turnover numbers (TON) and turnover frequencies (TOF).
| Catalytic System | Catalyst Example | CF3 Source | Amine Substrate | Typical Yield (%) | TON | TOF (h⁻¹) | Key Advantages | Limitations |
| Copper-Catalyzed | CuI / 1,10-phenanthroline | TMSCF₃ | Secondary Amines | 60-95% | - | - | Cost-effective, good functional group tolerance.[1][2] | Can require stoichiometric reagents, mechanism can be complex.[2] |
| Palladium-Catalyzed | Pd(OAc)₂ / RuPhos | 2-bromo-3,3,3-trifluoropropene | Anilines | 70-90% | - | - | Broad substrate scope, high yields.[3] | Expensive catalyst, potential for metal contamination. |
| Iron-Catalyzed | Fe(OTf)₂ | Togni's reagent | Olefins/N-Heterocycles | 50-85% | - | - | Inexpensive, environmentally benign metal. | Can require directing groups, sometimes lower yields compared to Pd or Cu. |
| Photoredox Catalysis | fac-[Ir(ppy)₃] or Ru(bpy)₃Cl₂ | CF₃I or Umemoto's reagent | Aldehydes/Imines | 75-95% | - | - | Mild reaction conditions, high functional group tolerance.[4][5][6] | Can be sensitive to air and light, requires specialized equipment. |
Note: Turnover numbers (TON) and turnover frequencies (TOF) are not consistently reported across the literature for these reactions, making a direct, comprehensive comparison challenging. The yields presented are typical ranges and can vary significantly based on the specific substrate and reaction conditions.
Experimental Workflow and Methodologies
The successful implementation of any catalytic reaction requires a carefully planned experimental workflow. The following diagram illustrates a general procedure for evaluating and optimizing the synthesis of trifluoromethyl amines.
Caption: General workflow for catalyst evaluation in trifluoromethyl amine synthesis.
Detailed Experimental Protocols
Below are representative experimental protocols for each of the major catalytic systems discussed. These are intended as a starting point and may require optimization for specific substrates.
Copper-Catalyzed N-Trifluoromethylation of Secondary Amines
This protocol is adapted from a general procedure for the copper-catalyzed trifluoromethylation of secondary amines using TMSCF₃.[1]
Materials:
-
Secondary amine (1.0 mmol)
-
Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.2 mmol, 20 mol%)
-
Potassium fluoride (KF, 2.0 mmol)
-
Trifluoromethyltrimethylsilane (TMSCF₃, 1.5 mmol)
-
Anhydrous N,N-dimethylformamide (DMF, 5 mL)
-
Schlenk tube
-
Magnetic stirrer and heating block
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the secondary amine (1.0 mmol), CuI (19.0 mg, 0.1 mmol), 1,10-phenanthroline (36.0 mg, 0.2 mmol), and KF (116.2 mg, 2.0 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Add TMSCF₃ (0.22 mL, 1.5 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated heating block at 100 °C.
-
Stir the reaction mixture for 12-24 hours.
-
After cooling to room temperature, quench the reaction by adding 10 mL of a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-trifluoromethyl amine.
Palladium-Catalyzed Synthesis of α-Trifluoromethyl-β-lactams
This protocol describes the palladium-catalyzed carbonylation of anilines with 2-bromo-3,3,3-trifluoro-1-propene to yield α-trifluoromethyl-β-lactams.[3]
Materials:
-
Aniline derivative (1.0 mmol)
-
2-bromo-3,3,3-trifluoro-1-propene (2.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
RuPhos (0.05 mmol, 5 mol%)
-
Triethylamine (NEt₃, 2.0 mmol)
-
Toluene (2.0 mL)
-
Autoclave or high-pressure reaction vessel
-
Carbon monoxide (CO) gas
Procedure:
-
To a high-pressure reaction vessel, add the aniline (1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and RuPhos (23.3 mg, 0.05 mmol).
-
Evacuate and backfill the vessel with carbon monoxide three times.
-
Add toluene (2.0 mL), 2-bromo-3,3,3-trifluoro-1-propene (0.23 mL, 2.0 mmol), and triethylamine (0.28 mL, 2.0 mmol).
-
Pressurize the vessel with CO to 8 atm.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling to room temperature, carefully vent the CO gas in a fume hood.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the desired β-lactam.
Iron-Catalyzed Azidotrifluoromethylation of Olefins
This protocol outlines the iron-catalyzed synthesis of vicinal trifluoromethyl primary amines from olefins.
Materials:
-
Olefin (0.5 mmol)
-
Togni's reagent (1.5 mmol)
-
Azidotrimethylsilane (TMSN₃, 1.0 mmol)
-
Iron(II) acetate (Fe(OAc)₂, 0.05 mmol, 10 mol%)
-
Dichloromethane (DCM, 5 mL)
-
Reaction vial
Procedure:
-
To a reaction vial, add the olefin (0.5 mmol), Togni's reagent (474 mg, 1.5 mmol), and Fe(OAc)₂ (8.7 mg, 0.05 mmol).
-
Add dichloromethane (5 mL) to the vial.
-
Add azidotrimethylsilane (0.13 mL, 1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Upon completion, the reaction mixture can be concentrated and the resulting azide can be reduced (e.g., using PPh₃/H₂O or catalytic hydrogenation) to the corresponding primary amine.
-
Purify the crude product by flash column chromatography.
Photoredox-Catalyzed Reductive Trifluoromethylation of Imines
This protocol describes a visible-light-induced synthesis of trifluoromethylated amines from imines.[4]
Materials:
-
Imine (0.2 mmol)
-
Sodium trifluoromethanesulfinate (Langlois' reagent, 0.4 mmol)
-
fac-[Ir(ppy)₃] (0.002 mmol, 1 mol%)
-
Hantzsch ester (0.3 mmol)
-
Dimethyl sulfoxide (DMSO, 2 mL)
-
Blue LEDs
-
Reaction vial
Procedure:
-
To a reaction vial, add the imine (0.2 mmol), sodium trifluoromethanesulfinate (62.4 mg, 0.4 mmol), fac-[Ir(ppy)₃] (1.3 mg, 0.002 mmol), and Hantzsch ester (76 mg, 0.3 mmol).
-
Add DMSO (2 mL) and seal the vial.
-
Place the reaction vial in front of a blue LED light source and stir at room temperature for 24 hours.
-
After the reaction is complete, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography to yield the trifluoromethylated amine.
Signaling Pathways and Catalytic Cycles
Understanding the underlying mechanisms of these catalytic reactions is crucial for their optimization and broader application. Below is a representative catalytic cycle for a copper-catalyzed trifluoromethylation process.
Caption: A simplified catalytic cycle for copper-catalyzed N-trifluoromethylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper‐Mediated N‐Trifluoromethylation of O‐Benzoylhydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A general strategy for the synthesis of α-trifluoromethyl- and α-perfluoroalkyl-β-lactams via palladium-catalyzed carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
Safety Operating Guide
(R)-2-Amino-1,1,1-trifluoropropane hydrochloride proper disposal procedures
The following guide provides essential, step-by-step procedures for the safe handling and disposal of (R)-2-Amino-1,1,1-trifluoropropane hydrochloride (CAS No. 177469-12-4) in a laboratory setting. Adherence to these protocols is critical for ensuring personnel safety, regulatory compliance, and environmental responsibility.
Immediate Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and is known to cause skin and eye irritation.[1][2][3] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) in a controlled environment.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat must be worn.[1]
Required Work Area:
-
All procedures should be performed in a well-ventilated area, preferably inside a chemical fume hood, to prevent the inhalation of dust or vapors.[1][4][5]
Waste Classification and Segregation
This compound is a halogenated organic compound .[4][6] It is imperative to segregate this waste from non-halogenated chemical waste streams to ensure proper disposal and to prevent potentially hazardous reactions.[4][6][7][8][9] Mixing halogenated and non-halogenated solvents can significantly increase disposal costs.[4][7]
Key Segregation Rules:
-
Do not mix with non-halogenated organic waste.
-
Do not mix with incompatible substances such as strong acids, bases, or oxidizing agents.[1][7][9][10][11]
-
Store waste containers in a designated, well-ventilated satellite accumulation area away from heat sources.[1][10][11]
Step-by-Step Disposal Protocols
The proper disposal method depends on the form of the waste: solid chemical, a solution containing the chemical, or an empty container.
1. Solid Waste Disposal
-
Carefully place the solid this compound waste into a designated, chemically compatible hazardous waste container with a secure, screw-on cap.[1]
-
Clearly label the container with a "Hazardous Waste" tag.
-
The label must include the full chemical name: "this compound," its CAS number (177469-12-4), and an estimate of the quantity.[1][4]
2. Liquid Waste (Solutions) Disposal
-
Collect all solutions containing the compound in a separate, compatible hazardous waste container designated for halogenated organic liquids .[1][8]
-
Ensure the container has a tight-fitting lid to prevent the release of vapors.[4][8][11]
-
Label the container as "Hazardous Waste" and list all chemical components, including solvents, with their estimated percentages.[1][7]
3. Decontamination of Empty Containers
-
Empty containers that held the chemical must be decontaminated before disposal.[1]
-
Triple-rinse the container with a suitable solvent in which the compound is soluble.
-
Collect all three portions of the rinsate and dispose of it as liquid hazardous waste in the appropriate halogenated waste container. Do not pour the rinsate down the drain .[1][12]
-
After the triple-rinsed container is dry, completely deface or remove the original label.[1][12]
-
The decontaminated container may then be disposed of in the regular trash or recycled, in accordance with your institution's specific policies.[1]
4. Spill Cleanup
-
For small spills, absorb the material with inert absorbent pads or dry sand.[5][8]
-
Place the contaminated absorbent material into a sealed, labeled plastic bag or container.
-
Dispose of the sealed container as solid hazardous waste.[8]
-
For large spills, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department for emergency response.[8]
Summary of Disposal Procedures
| Waste Type | Container Requirements | Disposal Protocol |
| Solid Waste | Labeled, sealed, compatible "Hazardous Waste" container for halogenated compounds. | Collect directly into the container. Arrange for professional disposal. |
| Liquid Waste (Solutions) | Labeled, sealed, compatible "Hazardous Waste" container for halogenated liquids. | Collect solutions and all solvent rinsates. Arrange for professional disposal. |
| Empty Containers | N/A | Triple-rinse with a suitable solvent, collecting all rinsate as hazardous waste. Deface label. Dispose of container per institutional policy.[1][12] |
| Spill Debris | Sealed, labeled bag or container. | Absorb spill, collect debris, and treat as solid hazardous waste. |
Final Disposal Pathway
Under no circumstances should this compound or its solutions be disposed of down the drain or placed in the regular trash.[1][7][8] All collected hazardous waste must be handled by trained professionals.
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for the pickup and final disposal of the waste containers.[1][11][12]
Disposal Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C3H7ClF3N | CID 44593757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. bucknell.edu [bucknell.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. fishersci.com [fishersci.com]
- 11. collectandrecycle.com [collectandrecycle.com]
- 12. vumc.org [vumc.org]
Safeguarding Your Research: A Guide to Handling (R)-2-Amino-1,1,1-trifluoropropane hydrochloride
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the handling and disposal of (R)-2-Amino-1,1,1-trifluoropropane hydrochloride (CAS No. 162947-47-5). Adherence to these guidelines is essential for ensuring a safe laboratory environment. This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling this substance. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Regulatory Standard (USA) |
| Hand Protection | Protective gloves are required. | 29 CFR 1910.138 |
| Eye and Face Protection | Chemical goggles or safety glasses are necessary. A face shield should also be used. | 29 CFR 1910.133 |
| Skin and Body Protection | Wear suitable protective clothing to prevent skin contact. Safety shoes are also recommended. | 29 CFR 1910.136 |
| Respiratory Protection | Use only in a well-ventilated area. If ventilation is inadequate, wear respiratory protection. | 29 CFR 1910.134 |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Ensure the work station has good ventilation.
-
Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of potential exposure.[1]
Handling Procedures:
-
Read and understand all safety precautions before handling.
-
Prevent all personal contact, including inhalation.[3]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a dry, cool, and well-ventilated area.[1]
-
Keep the container tightly closed when not in use.[1]
-
This substance is hygroscopic; store contents under an inert gas.[1]
-
Store locked up.
Emergency and Disposal Plan
Accidental Release Measures:
-
Evacuate unnecessary personnel from the area.
-
Ensure adequate ventilation.
-
Only qualified personnel equipped with suitable protective equipment should intervene.[1]
-
For dry spills, use dry clean-up procedures to avoid generating dust. Sweep or shovel the material into an appropriate container for disposal.[1][3]
-
Avoid release to the environment. Notify authorities if the product enters sewers or public waters.[1]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
One recommended method of disposal is removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: Workflow for selecting appropriate PPE.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
